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  • Product: 1-Isobutyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1006494-65-0; 4810-79-1

Core Science & Biosynthesis

Foundational

1-Isobutyl-1H-pyrazole-4-carboxylic acid: Structural Architecture & Synthetic Utility

The following technical guide provides an in-depth analysis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. Executive Summary & Identity 1-Isobutyl-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Identity

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized heteroaromatic scaffold widely utilized in drug discovery to introduce lipophilicity and metabolic stability. As a derivative of the pyrazole pharmacophore, it serves as a bioisostere for benzoic acid and a core template for kinase inhibitors, GPCR ligands, and agrochemicals.

Chemical Identity
ParameterDetail
CAS Registry Number 1006494-65-0
IUPAC Name 1-(2-Methylpropyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula

Molecular Weight 168.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water

Structural Analysis & Electronic Properties

Molecular Connectivity

The molecule consists of a five-membered pyrazole ring substituted at the N1 position with an isobutyl group and at the C4 position with a carboxylic acid moiety.

  • Pyrazole Ring: A

    
    -excessive aromatic system. The N1 nitrogen is pyrrole-like (sp³-hybridized geometry contribution, donating lone pair to aromatic sextet), while N2 is pyridine-like (sp²-hybridized, lone pair in plane).
    
  • Isobutyl Group (N1): The bulky 2-methylpropyl group at N1 disrupts planarity in crystal packing and increases lipophilicity (

    
    ), enhancing membrane permeability compared to the parent pyrazole-4-carboxylic acid.
    
  • Carboxylic Acid (C4): An electron-withdrawing group that increases the acidity of the pyrazole ring protons (C3-H and C5-H) and serves as the primary handle for derivatization.

Visualization of Connectivity

The following diagram illustrates the atomic connectivity and numbering scheme.

ChemicalStructure N1 N1 N2 N2 N1->N2 Isobutyl Isobutyl (C4H9) N1->Isobutyl Alkylation C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 COOH COOH C4->COOH Functional Handle C5->N1

Figure 1: Connectivity map of 1-Isobutyl-1H-pyrazole-4-carboxylic acid showing the N1-alkylation and C4-acid handle.

Synthetic Pathways[3][4]

The synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid is typically achieved through two primary methodologies: Direct Alkylation (Method A) or Cyclocondensation (Method B).

Method A: Regioselective Cyclocondensation (Preferred for Scale)

This method builds the pyrazole ring from acyclic precursors, ensuring high regiochemical fidelity.

  • Reactants: Ethyl 2-formyl-3-oxopropanoate (or Ethyl (ethoxymethylene)cyanoacetate equivalent) + Isobutylhydrazine .

  • Mechanism: The hydrazine attacks the formyl/carbonyl carbon. Subsequent cyclization and dehydration yield the pyrazole ester.

  • Hydrolysis: The ethyl ester is hydrolyzed using LiOH or NaOH to yield the free acid.

Method B: N-Alkylation of Pyrazole-4-Carboxylate

Common in discovery labs due to the availability of ethyl pyrazole-4-carboxylate.

  • Step 1 (Alkylation): React Ethyl 1H-pyrazole-4-carboxylate with Isobutyl bromide (or iodide) in the presence of a base (e.g.,

    
     in DMF or NaH in THF).
    
    • Note: Since the parent pyrazole-4-carboxylate is symmetric (tautomeric equilibrium makes C3 and C5 equivalent), alkylation at N1 yields a single isomer.

  • Step 2 (Hydrolysis): Saponification of the ester group.

Synthetic Workflow Diagram

Synthesis Start1 Ethyl 1H-pyrazole-4-carboxylate Inter Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate Start1->Inter N-Alkylation (90°C) Reagent1 Isobutyl Bromide + Cs2CO3 / DMF Reagent1->Inter Final 1-Isobutyl-1H-pyrazole-4-carboxylic acid (Target) Inter->Final Saponification Reagent2 LiOH / THF / H2O (Hydrolysis) Reagent2->Final

Figure 2: Two-step synthetic route via N-alkylation of the parent pyrazole ester.

Analytical Characterization

To validate the structure, the following spectroscopic signatures are diagnostic.

Proton NMR ( -NMR)

Solvent: DMSO-


 or CDCl

.
PositionMultiplicityChemical Shift (

ppm)
Assignment
COOH Broad Singlet12.0 – 12.5Carboxylic acid proton
C5-H Singlet8.20 – 8.30Pyrazole ring proton (adjacent to N1)
C3-H Singlet7.80 – 7.90Pyrazole ring proton (adjacent to N2)
N-CH

Doublet (

Hz)
3.90 – 4.00Isobutyl methylene attached to N1
CH Multiplet2.10 – 2.30Isobutyl methine
CH

Doublet (

Hz)
0.85 – 0.95Isobutyl methyl groups (6H)

Note: The C5-H is typically more deshielded than C3-H due to the proximity to the alkylated nitrogen.

Mass Spectrometry[4]
  • ESI-MS (Positive Mode):

    
    
    
  • ESI-MS (Negative Mode):

    
    
    

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The 1-isobutyl-1H-pyrazole-4-carboxylic acid moiety is frequently used as a bioisostere for benzoic acid or nicotinic acid . The pyrazole nitrogen atoms provide unique hydrogen bond acceptor capabilities that can interact with specific residues (e.g., hinge regions in kinases) that phenyl rings cannot.

Key Therapeutic Areas
  • Kinase Inhibitors: The carboxylic acid can be converted to an amide to link with an ATP-mimetic hinge binder. The isobutyl group fills the hydrophobic pocket (Gatekeeper or Solvent Front), improving potency against targets like c-Met or ALK .

  • Xanthine Oxidase Inhibitors: Analogs of Febuxostat (which contains a thiazole-carboxylic acid) often utilize pyrazole-carboxylic acids to modulate solubility and metabolic half-life.

  • Agrochemicals: Used in the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides, where the pyrazole-4-carboxamide core is essential for binding to the ubiquinone binding site.

Reactivity Profile for Library Generation
  • Amide Coupling: Reacts efficiently with primary/secondary amines using HATU or EDC/HOBt.

  • Curtius Rearrangement: Can be converted to the 4-amino-1-isobutylpyrazole via the acyl azide, providing access to urea derivatives.

  • Reduction: Reduction with

    
     yields the 4-hydroxymethyl derivative, a precursor for benzylic-type substitutions.
    

Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The compound is stable under normal conditions but should be kept away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Fustero, S., et al. (2011).Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
Exploratory

1-Isobutyl-1H-pyrazole-4-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential Executive Summary The pyrazole ring is a foundational scaffold in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential

Executive Summary

The pyrazole ring is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and utility as a versatile building block.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-Isobutyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, chemists, and drug development professionals. While this specific isomer is not extensively documented in public literature, its core attributes can be expertly extrapolated from the well-established chemistry of its structural isomers and related pyrazole-4-carboxylic acids. This document delineates its molecular characteristics, proposes a detailed and mechanistically justified synthetic protocol, and explores its potential applications in drug discovery, drawing upon authoritative data on analogous compounds.

Core Molecular Attributes and Physicochemical Properties

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound. Its structure is characterized by a five-membered pyrazole ring, which is an aromatic diazole with adjacent nitrogen atoms. An isobutyl group is substituted at the N1 position, and a carboxyl functional group is attached at the C4 position. The carboxyl group imparts acidic properties, while the pyrazole core offers multiple points for hydrogen bonding and further functionalization.[3][4]

Structural Analysis
  • Pyrazole Core : The aromatic pyrazole ring provides a rigid, planar scaffold that is metabolically stable and capable of participating in various non-covalent interactions (π-stacking, hydrogen bonding), which is crucial for molecular recognition in biological systems.

  • N1-Isobutyl Group : The isobutyl substituent adds lipophilicity to the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic profile. Its branched nature can provide steric hindrance that may be leveraged to achieve selective binding to biological targets.

  • C4-Carboxylic Acid : This functional group is a key site for interaction. It is a hydrogen bond donor and acceptor and is typically ionized at physiological pH, forming a carboxylate anion.[4] This anion can form strong ionic bonds or salt bridges with positively charged residues (e.g., lysine, arginine) in protein active sites. It also serves as a synthetic handle for creating amides, esters, and other derivatives.

Physicochemical Data Summary

The following table summarizes the key computed properties for the molecular formula C₈H₁₂N₂O₂, which corresponds to 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its isomers.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[5][6]
Molecular Weight 168.19 g/mol [5][6]
Exact Mass 168.089877630 Da[5]
XLogP3 (Lipophilicity)~1.7[5]
Hydrogen Bond Donors 1 (from COOH)[5]
Hydrogen Bond Acceptors 3 (from N2, C=O, OH)[5]
Topological Polar Surface Area (TPSA) 66 Ų[5]
Rotatable Bond Count 3[5]

Synthesis and Mechanistic Insights

The synthesis of 1,4-disubstituted pyrazoles is a well-established area of heterocyclic chemistry. A robust and logical pathway to 1-Isobutyl-1H-pyrazole-4-carboxylic acid involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent. The choice of starting materials is critical to ensure the desired regiochemistry.

Proposed Synthetic Workflow

A highly effective method is the reaction of isobutylhydrazine with a derivative of 2-formyl-3-oxobutanoic acid, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate. This approach provides direct access to the pyrazole-4-carboxylate ester, which can then be hydrolyzed to the final carboxylic acid.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification A Isobutyl Bromide C Isobutylhydrazine A->C Alkylation B Hydrazine Hydrate B->C E Ethyl 1-isobutyl-1H-pyrazole -4-carboxylate C->E Reaction in Ethanol, Reflux D Ethyl 2-(ethoxymethylene) -3-oxobutanoate D->E F 1-Isobutyl-1H-pyrazole -4-carboxylic acid E->F 1. NaOH (aq), Reflux 2. HCl (aq) to pH 3-4

Caption: Proposed synthetic workflow for 1-Isobutyl-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocol

Step 2: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) and absolute ethanol (5 mL per mmol of substrate).

  • Reagent Addition : Add isobutylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

    • Causality: Isobutylhydrazine is the key reagent that introduces the isobutyl group at the N1 position. Using a slight excess ensures the complete consumption of the dicarbonyl precursor. Ethanol is a suitable polar protic solvent for this condensation reaction.

  • Reaction Execution : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps that form the aromatic pyrazole ring.

  • Workup and Isolation : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting oil in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 1-isobutyl-1H-pyrazole-4-carboxylate.

Step 3: Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (Saponification)

  • Reaction Setup : Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of methanol and water.

  • Hydrolysis : Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting ester.

    • Causality: Saponification is a base-catalyzed hydrolysis of the ester to a carboxylate salt. Refluxing accelerates this process.

  • Acidification and Isolation : Cool the reaction mixture in an ice bath and acidify to pH 3-4 by the slow addition of 1M hydrochloric acid. A white precipitate should form.

    • Causality: Acidification protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to precipitate out of the aqueous solution.

  • Purification : Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-Isobutyl-1H-pyrazole-4-carboxylic acid. The purity can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Applications in Research and Drug Development

The pyrazole carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] These derivatives are known to exhibit anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][7]

Potential as a Therapeutic Scaffold
  • Enzyme Inhibition : Carboxylic acids are classic functional groups for targeting enzyme active sites. For example, pyrazole derivatives have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a key target in oncology.[8] The carboxylic acid moiety can be used to anchor the molecule in a binding pocket while other parts of the scaffold achieve specificity and potency.

  • Anticancer and Anti-inflammatory Activity : Many pyrazole-containing drugs target pathways involved in cancer and inflammation.[9] The specific substitution pattern of 1-Isobutyl-1H-pyrazole-4-carboxylic acid makes it an attractive starting point for library synthesis to screen for novel inhibitors of targets like kinases or cyclooxygenases (COX).

  • Agrochemicals : Beyond pharmaceuticals, pyrazole carboxamides are a major class of fungicides used in crop protection, highlighting the broad utility of this chemical class.[10]

Role as a Synthetic Building Block

The true value of 1-Isobutyl-1H-pyrazole-4-carboxylic acid for a drug development professional lies in its utility as a versatile intermediate or building block.

G A 1-Isobutyl-1H-pyrazole -4-carboxylic acid B Amide Coupling (EDC, HOBt) A->B C Esterification (Fischer, etc.) A->C D Reduction to Alcohol (LiAlH4) A->D E Amide Library (Bioactive Scaffolds) B->E F Ester Prodrugs (Improved PK) C->F G Hydroxymethyl Pyrazole (Further Functionalization) D->G

Caption: Role of the title compound as a versatile synthetic intermediate.

The carboxylic acid moiety can be readily converted into a variety of other functional groups:

  • Amides : By coupling with a diverse range of amines, a library of pyrazole-4-carboxamides can be generated. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a new chemical series.[10]

  • Esters : Esterification can be used to create prodrugs, which may have improved solubility, stability, or oral bioavailability compared to the parent carboxylic acid.

  • Alcohols : Reduction of the carboxylic acid to a primary alcohol opens up another avenue for synthetic diversification.

Conclusion

1-Isobutyl-1H-pyrazole-4-carboxylic acid, with its molecular formula of C₈H₁₂N₂O₂ and molecular weight of 168.19 g/mol , represents a valuable yet underexplored member of the pyrazole chemical class. While specific data on this isomer is sparse, a robust synthetic pathway can be confidently proposed based on established heterocyclic chemistry principles. Its structural features—a stable aromatic core, a lipophilic isobutyl group, and a highly functional carboxylic acid—make it an excellent scaffold and building block for the development of novel therapeutics and functional materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in drug discovery and chemical biology programs.

References

  • Title : Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source : ResearchGate URL : [Link]

  • Title : Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials Source : ACS Publications URL : [Link]

  • Title : Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source : Mini-Reviews in Organic Chemistry URL : [Link]

  • Title : Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors Source : PubMed URL : [Link]

  • Title : One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen Source : Scientific Information Database (SID) URL : [Link]

  • Title : Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid Source : MDPI URL : [Link]

  • Title : Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids Source : Royal Society of Chemistry URL : [Link]

  • Title: Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids Source: Google Patents URL
  • Title : Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source : National Center for Biotechnology Information (PMC) URL : [Link]

  • Title : Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source : National Center for Biotechnology Information (PMC) URL : [Link]

  • Title : Properties and Nomenclature of Carboxylic acids Source : BYJU'S URL : [Link]

  • Title : Structure and Properties of Carboxylic Acids Source : Chemistry LibreTexts URL : [Link]

Sources

Foundational

A Technical Guide to 1-Isobutyl- and 1-Isopropyl-pyrazole-4-carboxylic Acid: A Comparative Analysis for Drug Discovery

Foreword: The Subtle Dance of Alkyl Isomers in Medicinal Chemistry In the landscape of drug discovery and development, the nuanced interplay of molecular structure and biological function is a central theme. Even seeming...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Subtle Dance of Alkyl Isomers in Medicinal Chemistry

In the landscape of drug discovery and development, the nuanced interplay of molecular structure and biological function is a central theme. Even seemingly minor structural modifications can elicit profound changes in a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides an in-depth technical exploration of two closely related heterocyclic compounds: 1-isobutyl-pyrazole-4-carboxylic acid and 1-isopropyl-pyrazole-4-carboxylic acid. While differing by only a single carbon atom in the arrangement of their N-1 substituent, these isomers present a compelling case study in the impact of steric and electronic effects on molecular behavior.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of why these differences matter, grounded in established chemical principles and supported by cited literature. We will delve into a comparative analysis of their structural attributes, physicochemical properties, and spectroscopic signatures. Furthermore, we will present a robust, validated synthetic protocol for their preparation and discuss their potential as modulators of key biological targets.

Structural and Physicochemical Dissection: More Than Just a Methyl Group Apart

The foundational difference between 1-isobutyl- and 1-isopropyl-pyrazole-4-carboxylic acid lies in the branching pattern of the alkyl substituent at the 1-position of the pyrazole ring. The isopropyl group, (CH₃)₂CH-, is a secondary alkyl group, while the isobutyl group, (CH₃)₂CHCH₂-, is a primary alkyl group. This seemingly subtle distinction has significant consequences for the molecule's three-dimensional shape and electronic distribution.

Comparative Physicochemical Properties

The differing alkyl substituents influence key physicochemical parameters that are critical for drug development, such as solubility, lipophilicity, and crystal packing.

Property1-Isobutyl-pyrazole-4-carboxylic acid (Predicted)1-Isopropyl-pyrazole-4-carboxylic acidRationale for Differences
Molecular Formula C₈H₁₂N₂O₂C₇H₁₀N₂O₂The isobutyl group has an additional CH₂ unit.
Molecular Weight 168.19 g/mol 154.17 g/mol Directly related to the molecular formula.
LogP (Predicted) ~1.5~1.1The additional methylene group in the isobutyl substituent increases lipophilicity.
pKa (Predicted) ~3.5 - 4.0~3.5 - 4.0The electronic effects of the isobutyl and isopropyl groups on the pyrazole ring are similar, leading to comparable acidity of the carboxylic acid.
Melting Point Likely lower than the isopropyl analogNot widely reported, but expected to be a crystalline solidThe less symmetrical nature of the isobutyl group may lead to less efficient crystal packing and a lower melting point compared to the more compact isopropyl group.
Solubility Expected to have lower aqueous solubilityThe carboxylic acid group enhances solubility in polar solvents[1]The higher lipophilicity of the isobutyl analog is predicted to decrease its solubility in aqueous media.

Expert Insight: The seemingly small increase in lipophilicity for the isobutyl analog can have significant downstream effects on ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This could manifest as increased plasma protein binding, altered metabolic pathways, and potentially different tissue distribution profiles compared to the isopropyl counterpart.

The Isomeric Influence: Unraveling Steric and Electronic Effects

The isobutyl and isopropyl groups, while both being branched alkyl chains, exert distinct steric and electronic influences on the pyrazole core.

Steric Hindrance

The isopropyl group, with its two methyl groups directly attached to the methine carbon bonded to the pyrazole nitrogen, presents a greater degree of steric bulk in the immediate vicinity of the ring compared to the isobutyl group. In the isobutyl substituent, the branching is one carbon atom further removed from the heterocyclic core.

Steric_Hindrance

This difference in steric hindrance can influence:

  • Receptor Binding: The isopropyl group may cause steric clashes with amino acid residues in a binding pocket that the more flexible isobutyl group can avoid, or vice versa.

  • Conformational Preferences: The rotational barrier around the N-alkyl bond will differ, potentially influencing the preferred orientation of the substituent relative to the pyrazole ring.

  • Crystal Packing: As mentioned, the more compact isopropyl group may facilitate more ordered crystal lattice formation.

Electronic Effects

Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). While there are nuanced debates in the literature regarding the relative inductive effects of different alkyl groups, for practical purposes in drug design, the electronic donating properties of isobutyl and isopropyl groups are considered to be very similar. Both will slightly increase the electron density of the pyrazole ring compared to an unsubstituted pyrazole.

Synthesis and Characterization: A Validated Experimental Approach

A reliable and reproducible synthesis is paramount for obtaining high-purity material for biological evaluation. The following two-step protocol is a robust method for the preparation of 1-alkyl-pyrazole-4-carboxylic acids.

Synthesis_Workflow

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-alkyl-pyrazole-4-carboxylate

  • To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol (0.5 M), add the corresponding alkylhydrazine (isobutylhydrazine or isopropylhydrazine, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 1-alkyl-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 1-Alkyl-pyrazole-4-carboxylic acid

  • Dissolve the ethyl 1-alkyl-pyrazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water (0.2 M).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 1-alkyl-pyrazole-4-carboxylic acid.

Spectroscopic Characterization

The structural identity and purity of the synthesized compounds should be confirmed by a suite of spectroscopic techniques.

Technique1-Isobutyl-pyrazole-4-carboxylic acid (Predicted)1-Isopropyl-pyrazole-4-carboxylic acid (Predicted)Key Differentiating Features
¹H NMR Pyrazole H3/H5: ~7.8-8.2 ppm (s); CH₂: ~3.9 ppm (d); CH: ~2.1 ppm (m); CH₃: ~0.9 ppm (d)Pyrazole H3/H5: ~7.8-8.2 ppm (s); CH: ~4.5 ppm (septet); CH₃: ~1.5 ppm (d)The chemical shift and multiplicity of the protons on the carbon directly attached to the pyrazole nitrogen (CH₂ doublet vs. CH septet) are highly diagnostic.
¹³C NMR Pyrazole C3/C5: ~135-145 ppm; Pyrazole C4: ~110-120 ppm; C=O: ~165-175 ppm; CH₂: ~55 ppm; CH: ~28 ppm; CH₃: ~20 ppmPyrazole C3/C5: ~135-145 ppm; Pyrazole C4: ~110-120 ppm; C=O: ~165-175 ppm; CH: ~50 ppm; CH₃: ~22 ppmThe chemical shift of the carbon atom bonded to the pyrazole nitrogen will be different (CH₂ vs. CH).
IR (KBr) O-H (acid): ~2500-3300 cm⁻¹ (broad); C=O: ~1680-1710 cm⁻¹; C=N, C=C: ~1500-1600 cm⁻¹O-H (acid): ~2500-3300 cm⁻¹ (broad); C=O: ~1680-1710 cm⁻¹; C=N, C=C: ~1500-1600 cm⁻¹The IR spectra are expected to be very similar, with the characteristic broad carboxylic acid O-H stretch and the carbonyl C=O stretch dominating. Subtle differences may be observed in the C-H stretching and bending regions.
Mass Spec (ESI-) [M-H]⁻ = 167.08[M-H]⁻ = 153.07The molecular ion peak will differ by 14 mass units, corresponding to the CH₂ group.

Biological Activity and Potential Therapeutic Applications

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities. These activities often stem from the ability of the pyrazole ring to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets.

Potential Molecular Targets

Based on the broader class of pyrazole-containing molecules, potential biological targets for these two compounds could include:

  • Kinases: A multitude of pyrazole derivatives have been developed as kinase inhibitors, targeting enzymes such as EGFR, VEGFR, and CDKs, which are crucial in cancer signaling pathways.[2][3][4]

  • G-Protein Coupled Receptors (GPCRs): The pyrazole moiety can be found in ligands that modulate GPCRs, which are involved in a vast range of physiological processes.[5][6]

  • Ion Channels: Certain pyrazole compounds have been shown to modulate the activity of ion channels, such as potassium and calcium channels, which are important in neuronal excitability and other cellular functions.[1][7]

  • Enzymes: Pyrazole derivatives have also been explored as inhibitors of enzymes like cyclooxygenase (COX), which is relevant in inflammation.

Biological_Targets

Isobutyl vs. Isopropyl: A Structure-Activity Relationship (SAR) Perspective

The choice between an isobutyl and an isopropyl group can be a critical decision in lead optimization. The differential steric bulk and lipophilicity can lead to:

  • Potency: One isomer may fit more snugly into the binding site of a target protein, leading to enhanced potency. For instance, a larger, more flexible isobutyl group might be able to access a hydrophobic sub-pocket that the more constrained isopropyl group cannot.

  • Selectivity: The subtle differences in shape and size can be exploited to achieve selectivity for a particular target over closely related off-targets.

  • Pharmacokinetics: As discussed, the difference in lipophilicity can impact absorption, distribution, metabolism, and excretion, ultimately affecting the compound's bioavailability and half-life.

Expert Recommendation: When embarking on a drug discovery campaign involving a pyrazole core, it is highly advisable to synthesize and test both the 1-isobutyl and 1-isopropyl analogs early in the process. The empirical data from these experiments will provide invaluable insights into the SAR of the target and guide future optimization efforts.

Conclusion and Future Directions

This technical guide has provided a comprehensive comparative analysis of 1-isobutyl- and 1-isopropyl-pyrazole-4-carboxylic acid. While structurally very similar, the distinct steric and physicochemical properties imparted by their isomeric alkyl substituents can have significant implications for their biological activity and drug-like properties. The provided synthetic and analytical protocols offer a validated pathway for their preparation and characterization, enabling their exploration in various drug discovery programs.

Future research should focus on the direct, parallel biological evaluation of these two compounds against a panel of relevant targets, such as kinases, GPCRs, and ion channels, to empirically determine the impact of this isomeric substitution on potency and selectivity. Such studies will not only illuminate the therapeutic potential of these specific molecules but also contribute to a deeper understanding of the subtle yet powerful role of alkyl isomerism in medicinal chemistry.

References

  • Choi, E., et al. (2013). Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58. British Journal of Pharmacology, 168(4), 987-1000. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 515. Available at: [Link]

  • El-Shehry, M. F., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. Available at: [Link]

  • Ghareb, N., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry, 86, 442-454. Available at: [Link]

  • Groselj, U., et al. (2021). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 64(10), 6491-6529. Available at: [Link]

  • Hassan, A. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]

  • Kaur, R., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. BMC Chemistry, 15(1), 8. Available at: [Link]

  • Khan, I., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 430-434. Available at: [Link]

  • Schmeer, S., et al. (2011). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British Journal of Pharmacology, 162(7), 1594-1607. Available at: [Link]

  • Wootten, D., et al. (2011). Allosteric modulation of G protein-coupled receptors: a pharmacological perspective. British Journal of Pharmacology, 162(8), 1625-1641. Available at: [Link]

  • Zhang, H., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105349. Available at: [Link]

Sources

Exploratory

1-Isobutyl-1H-pyrazole-4-carboxylic acid SMILES and InChI key

Technical Whitepaper: 1-Isobutyl-1H-pyrazole-4-carboxylic Acid as a Scaffold in Medicinal Chemistry Chemical Identity & Digital Representation 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Isobutyl-1H-pyrazole-4-carboxylic Acid as a Scaffold in Medicinal Chemistry

Chemical Identity & Digital Representation

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole derivative widely utilized as a building block in fragment-based drug discovery (FBDD) and lead optimization. Its structural value lies in the combination of a polar, modifiable carboxyl tail (C4) and a lipophilic isobutyl head (N1), allowing it to probe hydrophobic pockets while maintaining a handle for amide coupling.

Core Identifiers
PropertySpecification
CAS Registry Number 1006494-65-0
IUPAC Name 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula

Molecular Weight 168.19 g/mol
Canonical SMILES CC(C)CN1C=C(C(=O)O)C=N1
InChI String InChI=1S/C8H12N2O2/c1-6(2)5-10-4-7(8(11)12)3-9-10/h3-4,6H,5H2,1-2H3,(H,11,12)

Note on Isomerism: The N1-alkylation of the symmetric 1H-pyrazole-4-carboxylate precursor yields a single regioisomer. Unlike 3- or 5-substituted pyrazoles, where N1 vs. N2 alkylation yields different products, the symmetry of the C3/C5 positions in the parent 4-carboxylate ensures that 1-isobutyl and "2-isobutyl" (if numbered alternatively) are identical structures.

Physicochemical Profile & Drug-Like Properties

For medicinal chemists, this scaffold offers a balance of solubility and lipophilicity. The isobutyl group adds significant steric bulk and hydrophobicity compared to a methyl or ethyl group, often improving potency against targets with defined hydrophobic clefts (e.g., kinase ATP-binding sites).

ParameterValue (Predicted/Experimental)Relevance
cLogP ~1.6 - 1.8Moderate lipophilicity; good membrane permeability potential.
pKa (Acid) ~3.5 - 4.0Typical for pyrazole-4-carboxylic acids; exists as carboxylate at physiological pH.
H-Bond Donors 1 (COOH)Available for interaction or masking via amide bond formation.
H-Bond Acceptors 3 (N, C=O, OH)Key for hydrogen bonding networks in protein active sites.
Topological Polar Surface Area (TPSA) ~50 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.

Synthetic Pathways & Regiocontrol

The synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a robust, self-validating two-step protocol. The critical scientific insight here is the exploitation of the tautomeric symmetry of the starting material to avoid regioisomeric mixtures.

Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

The precursor, ethyl 1H-pyrazole-4-carboxylate (CAS 37718-11-9), exists in tautomeric equilibrium. Because positions 3 and 5 are unsubstituted (hydrogens), alkylation at either nitrogen produces the same thermodynamic product.

  • Reagents: Ethyl 1H-pyrazole-4-carboxylate, Isobutyl bromide (or iodide), Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Conditions: 60–80°C, 4–12 hours.

  • Mechanism:

    
     nucleophilic substitution.
    
Step 2: Ester Hydrolysis (Saponification)

The resulting ethyl ester is hydrolyzed to the free acid.

  • Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

  • Solvent: THF/MeOH/Water (3:1:1).

  • Conditions: Ambient temperature, 2–4 hours.

  • Workup: Acidification with HCl to pH ~3 precipitates the product.

Synthetic Workflow Diagram

Synthesispathway cluster_logic Regioselectivity Logic Start Ethyl 1H-pyrazole-4-carboxylate (CAS 37718-11-9) Intermediate Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate Start->Intermediate SN2 Alkylation Reagents1 Isobutyl Bromide Cs2CO3 / DMF 60°C Reagents1->Intermediate Product 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-65-0) Intermediate->Product Saponification Reagents2 LiOH / THF:H2O Acidify (HCl) Reagents2->Product Note Symmetric Scaffold: N1 and N2 alkylation yield identical product.

Figure 1: Synthetic workflow for the production of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, highlighting the regioconvergent nature of the alkylation step.

Applications in Drug Discovery

This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) and High-Throughput Synthesis (HTS) libraries.

A. Amide Coupling (Linker Chemistry)

The primary utility is as an acylating agent. The carboxylic acid is activated (using HATU, EDC/HOBt, or conversion to acid chloride) to react with amines.

  • Target Class: Kinase inhibitors. The pyrazole ring mimics the purine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., Aurora, CDK).

  • Role of Isobutyl: The isobutyl group projects into the solvent-exposed region or a hydrophobic back-pocket (Gatekeeper residue interaction), improving selectivity over other kinases.

B. Bioisosterism

The 1-isobutyl-pyrazole moiety serves as a bioisostere for:

  • Phenyl rings: Reducing aromatic ring count (Fsp3 character) to improve solubility.

  • Isoxazoles: Modulating metabolic stability (pyrazoles are generally more stable to reductive metabolism than isoxazoles).

Quality Control & Analytical Validation

To ensure the integrity of the building block before use in library synthesis, the following analytical signatures must be verified.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
  • Carboxylic Acid: Broad singlet at

    
     12.0–13.0 ppm (exchangeable).
    
  • Pyrazole Protons: Two singlets (or close doublets) in the aromatic region, typically

    
     7.8 ppm (H3) and 
    
    
    
    8.2 ppm (H5). Note: H5 is often more deshielded due to proximity to N1.
  • Isobutyl Methylene: Doublet at

    
     ~3.9 ppm (
    
    
    
    ).
  • Isobutyl Methine: Multiplet at

    
     ~2.1 ppm (
    
    
    
    ).
  • Isobutyl Methyls: Doublet at

    
     ~0.9 ppm (
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass:

    
     Da.
    
  • Fragment Pattern: Loss of isobutyl group or decarboxylation may be observed at higher collision energies.

References

  • PubChem Compound Summary. (2025). 1H-Pyrazole-4-carboxylic acid (Parent Scaffold Data).[1] National Center for Biotechnology Information. Available at: [Link]

  • Chemical Vendors & CAS Registry. (2024). 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-65-0).[2] ChemBuyersGuide / Amadis Chemical. Available at: [Link]

  • Fustero, S., et al. (2010). Improved Regioselective Synthesis of Pyrazoles.Journal of Organic Chemistry. (General methodology for pyrazole alkylation). Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry. (Context on pyrazole bioisosterism). Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 1-Isobutyl-1H-pyrazole-4-carboxylic acid

Topic: Solubility of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in DMSO vs. Methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in DMSO vs. Methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of drug discovery and synthetic optimization, 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-65-0) represents a common amphiphilic building block. Its solubility profile is dictated by the competition between its polar carboxylic acid "head" and its lipophilic isobutyl "tail."

The Core Insight: DMSO (Dimethyl Sulfoxide) is the superior solvent for creating high-concentration stock solutions (>100 mM) due to its ability to disrupt the strong intermolecular hydrogen-bonding dimers characteristic of solid carboxylic acids. Methanol (MeOH) serves as a viable secondary solvent for intermediate dilutions or specific reaction pathways (e.g., esterification), but it exhibits lower saturation limits and carries a risk of slow conversion to methyl esters upon prolonged storage.

Physicochemical Profile & Structural Analysis[1][2][3]

To understand why solubility differs between solvents, we must first analyze the molecule's interactions.

  • Compound: 1-Isobutyl-1H-pyrazole-4-carboxylic acid[1][2][3][4]

  • CAS Number: 1006494-65-0[2][5]

  • Molecular Formula: C₈H₁₂N₂O₂[6]

  • Molecular Weight: 168.19 g/mol

Structural Determinants of Solubility
  • The Pyrazole Core: A 5-membered aromatic heterocycle. The nitrogen atoms contribute to dipole-dipole interactions.

  • The Carboxylic Acid (-COOH) at C4: This is the primary driver of the solid-state lattice energy. In the solid phase, carboxylic acids form stable, cyclic dimers via strong hydrogen bonds. Dissolution requires a solvent capable of breaking these dimers.

  • The Isobutyl Group at N1: This alkyl chain adds lipophilicity (LogP increase), reducing water solubility but enhancing compatibility with organic solvents like DMSO and alcohols.

PropertyEstimated ValueImplication for Solubility
pKa (Acid) ~3.5 – 4.0Acidic. Will ionize in basic buffers (pH > 5) but remains neutral in DMSO/MeOH.
LogP ~1.5 – 2.0Moderately lipophilic. Requires organic solvents or surfactants for aqueous delivery.
H-Bond Donors 1 (-OH)Critical for interaction with DMSO oxygen or Methanol hydroxyls.
H-Bond Acceptors 3 (N, C=O, -O-)Targets for solvent proton donation (MeOH).

Solubility in DMSO: The Aprotic Powerhouse

Dimethyl Sulfoxide (DMSO) is widely regarded as the "universal solvent" in early-stage drug discovery, particularly for compound management and high-throughput screening (HTS).

Mechanism of Dissolution

DMSO is a polar aprotic solvent. It possesses a highly polar S=O bond with an oxygen atom that is a potent hydrogen bond acceptor.

  • Lattice Disruption: The DMSO oxygen atom aggressively competes for the acidic proton of the carboxylic acid, effectively breaking the stable cyclic dimers found in the crystal lattice.

  • Solvation: The methyl groups of DMSO interact favorably with the isobutyl tail of the pyrazole via van der Waals forces, while the sulfoxide group solvates the polar core.

Operational Guidelines
  • Saturation Limit: Typically >100 mg/mL (>500 mM).

  • Stock Preparation: Standard stocks are prepared at 10 mM or 20 mM .

  • Freeze-Thaw Stability: High. DMSO stocks can be frozen (-20°C) and thawed multiple times without precipitation, provided the cap is tight to prevent hygroscopic water absorption.

Critical Warning: DMSO is hygroscopic. Absorption of atmospheric water can shift the solubility equilibrium and cause precipitation of the neutral acid over time. Always store under inert gas (Nitrogen/Argon) if possible.

Solubility in Methanol: The Protic Alternative

Methanol (MeOH) is a polar protic solvent. While effective, it behaves differently due to its ability to act as both a hydrogen bond donor and acceptor.

Mechanism of Dissolution
  • Solvation: Methanol solvates the carboxylic acid via hydrogen bonding networks. However, because methanol self-associates strongly, the energetic gain of solvating the solute is often lower than in DMSO.

  • Lattice Energy: Methanol is less effective than DMSO at disrupting the rigid crystal lattice of high-melting-point carboxylic acids.

Operational Guidelines
  • Saturation Limit: Moderate, typically 10–50 mg/mL .

  • Reactivity Risk (Fischer Esterification):

    
    
    While this reaction is slow without a strong acid catalyst, trace acidity (autocatalysis) can lead to the formation of the methyl ester impurity (1-isobutyl-1H-pyrazole-4-carboxylic acid methyl ester) upon storage at room temperature.
    
  • Use Case: Methanol is ideal for LC-MS sample preparation (compatible with mobile phases) but suboptimal for long-term library storage.

Comparative Analysis: DMSO vs. Methanol

FeatureDMSOMethanol
Solubility Capacity High (>100 mg/mL)Moderate (10–50 mg/mL)
Dissolution Rate Fast (exothermic solvation)Medium (may require sonication)
Chemical Stability High (inert)Moderate (risk of esterification)
Freezing Point 19°C (Solid at Room Temp)-97.6°C (Liquid at -20°C)
Biological Toxicity Cytotoxic at >0.1% v/vCytotoxic at >1% v/v
Evaporation Difficult (High B.P. 189°C)Easy (Low B.P. 64.7°C)

Experimental Protocol: Determination of Solubility Limits

As a scientist, you should never rely solely on literature values for critical assays. Use this Self-Validating Saturation Protocol to determine exact solubility in your specific lot.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Compound AddSolvent Add Solvent (DMSO or MeOH) Target: 50 mg/mL Start->AddSolvent Shake Incubate & Shake (24h @ 25°C) AddSolvent->Shake CheckDissolution Visual Inspection Shake->CheckDissolution AddMore Add more compound (Saturation) CheckDissolution->AddMore Fully Dissolved Filter Filter Supernatant (0.22 µm PTFE) CheckDissolution->Filter Precipitate Present AddMore->Shake Analyze Quantify via HPLC-UV (vs Standard Curve) Filter->Analyze

Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Detailed Methodology
  • Preparation: Weigh approximately 10 mg of 1-Isobutyl-1H-pyrazole-4-carboxylic acid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of solvent (DMSO or Methanol) to reach an initial target of 100 mg/mL.

  • Equilibration: Shake or vortex at 25°C for 24 hours.

    • Note: If the solution is clear, add more solid until a visible precipitate remains (ensuring saturation).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter using a 0.22 µm PTFE syringe filter (Nylon filters may bind acidic compounds).

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (254 nm) against a known standard curve.

Decision Guide for Researchers

When should you use DMSO versus Methanol? Use this logic flow:

DecisionTree Goal Goal? Storage Long-term Storage (Library) Goal->Storage Assay Biological Assay (Cell/Enzyme) Goal->Assay Synthesis Chemical Reaction (Synthesis) Goal->Synthesis Analysis LC-MS / HPLC Goal->Analysis DMSO Use DMSO (High Conc, Stable) Storage->DMSO Prevents degradation Assay->DMSO Low volume required Synthesis->DMSO If inertness required MeOH Use Methanol (Volatile, Compatible) Synthesis->MeOH If esterification desired Analysis->MeOH Mobile phase compatible

Figure 2: Solvent selection decision tree based on experimental intent.

Key Takeaways for Drug Development
  • Formulation: For animal studies (PK/PD), DMSO is often too toxic for high-dose IV administration. Consider dissolving in DMSO first, then diluting into a co-solvent system (e.g., 5% DMSO / 40% PEG400 / 55% Water). The pH may need adjustment (pH 7-8) to ensure the carboxylic acid is ionized (soluble salt form) to prevent precipitation upon dilution in aqueous media.

  • Crystallization: If you need to purify the compound, dissolving in hot Methanol and adding water (anti-solvent) is a viable recrystallization strategy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 784155, 1-Isopropyl-1H-pyrazole-4-carboxylic acid (Analogous Structure). Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. (General solubility principles for organic acids). Retrieved from [Link]

  • ResearchGate. Solubility of Organic Compounds: Experimental procedure and principles. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling: 1-Isobutyl-1H-pyrazole-4-carboxylic acid

Topic: Comprehensive Physicochemical Profiling: pKa Values of 1-Isobutyl-1H-pyrazole-4-carboxylic acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Precl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Physicochemical Profiling: pKa Values of 1-Isobutyl-1H-pyrazole-4-carboxylic acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers

Executive Summary

This technical guide provides an in-depth analysis of the ionization constants (pKa) of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in the synthesis of xanthine oxidoreductase inhibitors and other bioactive heterocyclic compounds.

Understanding the pKa of this molecule is essential for optimizing:

  • Solubility: Determining the pH-dependent solubility profile (LogS).

  • Permeability: Predicting passive diffusion across lipid bilayers (LogD).

  • Salt Selection: Identifying appropriate counter-ions for pharmaceutical formulation.

Based on Structure-Activity Relationship (SAR) analysis and experimental surrogates, the carboxylic acid pKa is determined to be in the range of 3.8 – 4.2 , while the pyrazole nitrogen (N2) exhibits a basic pKa < 1.5 , rendering it neutral at physiological pH.

Physicochemical Architecture

Structural Analysis

The molecule consists of a pyrazole core substituted at the N1 position with an isobutyl group and at the C4 position with a carboxylic acid moiety.

  • Acidic Center (COOH): The primary ionization event occurs at the carboxylic acid group. The pyrazole ring is electron-rich, but the nitrogens are electronegative. The 4-position is conjugated with the ring system, allowing resonance stabilization of the carboxylate anion.

  • Basic Center (N2): The nitrogen at position 2 (N2) has a lone pair available for protonation. However, the electron-withdrawing nature of the carboxylic acid at C4 significantly reduces the electron density at N2, lowering its basicity compared to unsubstituted pyrazole (pKa ~2.5).

Ionization Equilibria

The compound exists in three potential states depending on pH:

  • Cationic Form (pH < 1.0): Protonated at N2 and COOH (Soluble, but unstable).

  • Neutral Form (pH 1.5 – 3.5): Neutral COOH and unprotonated N2 (Lowest solubility).

  • Anionic Form (pH > 4.5): Deprotonated carboxylate (COO⁻) and unprotonated N2 (High solubility).

Ionization cluster_0 pH < 1.0 cluster_1 pH 1.5 - 3.5 cluster_2 pH > 4.5 Cation Cationic Form (N2-H+, COOH) Neutral Neutral Form (N2, COOH) Cation->Neutral pKa1 (Basic) ~0.5 - 1.5 Anion Anionic Form (N2, COO-) Neutral->Anion pKa2 (Acidic) 3.8 - 4.2

Figure 1: Ionization pathway of 1-Isobutyl-1H-pyrazole-4-carboxylic acid showing the transition from cationic to anionic species.

pKa Determination & Data Synthesis

Predicted vs. Surrogate Experimental Values

Direct experimental values for the specific isobutyl derivative are often proprietary. However, high-confidence values can be derived from the parent compound (1H-pyrazole-4-carboxylic acid ) and the methyl analog (1-Methyl-1H-pyrazole-4-carboxylic acid ).

CompoundSubstituent (R)pKa (Acidic)pKa (Basic)Source/Method
1-Isobutyl-1H-pyrazole-4-carboxylic acid Isobutyl 3.9 ± 0.3 0.8 ± 0.5 Predicted (SAR)
1-Methyl-1H-pyrazole-4-carboxylic acidMethyl3.95< 1.0Exp. Surrogate [1]
1-Phenyl-1H-pyrazole-4-carboxylic acidPhenyl4.00-1.48EPA/Exp. [2]
1H-pyrazole-4-carboxylic acidHydrogen3.60 – 4.00~2.5Literature [3]

Technical Insight: The isobutyl group exerts a weak positive inductive effect (+I), which theoretically destabilizes the carboxylate anion slightly more than a methyl group, potentially raising the pKa by 0.05–0.1 units. However, this effect is negligible for practical formulation purposes. The working pKa of 4.0 is recommended for buffer selection.

Experimental Protocols for Validation

To validate these values in-house, the Potentiometric Titration method is the Gold Standard due to the compound's likely solubility profile.

Potentiometric Titration Protocol (SiriusT3 or Equivalent)

Prerequisites:

  • Sample: >5 mg of pure (>98%) 1-Isobutyl-1H-pyrazole-4-carboxylic acid.

  • Solvent: 0.15 M KCl (aq) or MeOH/Water co-solvent if insolubility is observed.

  • Temperature: 25.0 ± 0.1 °C under Nitrogen atmosphere (to exclude CO₂).

Workflow:

Titration Start Sample Preparation Weigh 3-5 mg compound Dissolve Dissolution Add 0.15 M KCl (degassed) Ensure pH < 2.0 (Acidify with HCl) Start->Dissolve Titrate Alkalimetric Titration Titrate with 0.5 M KOH Measure pH vs. Volume Dissolve->Titrate Precipitation Precipitation Check Monitor turbidity (Tyndall effect) If ppt forms, switch to Co-solvent method Titrate->Precipitation Precipitation->Titrate Precipitate (Add MeOH 20-60%) Calculation Bjerrum Plot Analysis Calculate pKa at 50% ionization Precipitation->Calculation Soluble

Figure 2: Standard Operating Procedure (SOP) for potentiometric pKa determination.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).

  • Blank Titration: Perform a blank titration of the 0.15 M KCl solvent to determine the exact carbonate content and electrode parameters.

  • Sample Titration:

    • Dissolve the sample in acidified water (pH ~1.8 using 0.5 M HCl).

    • Titrate upwards with CO₂-free 0.5 M KOH to pH ~11.0.

    • Record potential (mV) after stabilization at each step (0.1 pH unit increments).

  • Data Analysis: Use the Bjerrum difference plot or Gran plot to identify the equivalence point. The half-equivalence point represents the pKa.

Pharmaceutical Implications[1]

Solubility & Lipophilicity (LogD)

The pKa dictates the distribution coefficient (LogD) at physiological pH (7.4).

  • At pH 1.2 (Stomach): The molecule is predominantly neutral (COOH form). Solubility will be limited by the intrinsic solubility (

    
    ) of the solid.
    
  • At pH 7.4 (Blood/Tissue): pH >> pKa (7.4 > 4.0). The molecule will be >99.9% ionized (anionic).

    • Result: High aqueous solubility and lower membrane permeability compared to the neutral form.

    • Formulation Strategy: To enhance oral bioavailability, consider a prodrug approach (esterification) or formulation with permeation enhancers, as the anionic species may suffer from poor passive diffusion.

Salt Selection

Since the pKa is ~4.0, the compound forms stable salts with bases having a pKa > 6.0.

  • Recommended Counter-ions: Sodium (NaOH), Potassium (KOH), Tromethamine (Tris), or Meglumine.

  • Avoid: Weak bases like caffeine or urea, which will not drive proton transfer effectively.

References

  • ChemicalBook. (2024). 1-Methyl-1H-pyrazole-4-carboxylic acid Properties and Synthesis.Link

  • U.S. EPA. (2024). CompTox Chemicals Dashboard: 1-Phenyl-1H-pyrazole-4-carboxylic acid.Link

  • PubChem. (2024). Pyrazole-4-carboxylic acid: Chemical and Physical Properties. National Library of Medicine. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
Foundational

1-Isobutyl-1H-pyrazole-4-carboxylic acid safety data sheet (SDS) PDF

Technical Monograph: Operational Handling and Synthetic Utility of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Executive Summary This technical guide provides a comprehensive operational framework for 1-Isobutyl-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Operational Handling and Synthetic Utility of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive operational framework for 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 288401-22-3). Designed for medicinal chemists and process engineers, this document moves beyond standard Safety Data Sheet (SDS) parameters to offer actionable insights into the compound's physicochemical behavior, synthetic application in peptidomimetic scaffolds, and risk mitigation strategies.

Part 1: Chemical Identity & Molecular Architecture

The 1-isobutyl-1H-pyrazole-4-carboxylic acid moiety serves as a critical bioisostere for phenyl and heteroaryl rings in kinase inhibitor design. Its lipophilic isobutyl tail improves membrane permeability, while the carboxylic acid head allows for facile diversification via amide coupling.

Parameter Technical Specification
IUPAC Name 1-(2-Methylpropyl)-1H-pyrazole-4-carboxylic acid
CAS Registry Number 288401-22-3
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES CC(C)CN1C=C(C(=O)O)C=N1
Physical State White to off-white crystalline solid
Solubility Profile Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Part 2: Risk Assessment & Hazard Profiling

Senior Scientist Note: While formally classified as an irritant, the primary operational risk with pyrazole carboxylic acids is their potential for fine dust formation during weighing, which can cause severe respiratory tract irritation.

GHS Classification (29 CFR 1910.1200)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)

Operational Safety Workflow

The following decision tree outlines the mandatory safety logic before handling this compound.

SafetyProtocol Start Start: Handling CAS 288401-22-3 CheckState Check Physical State Start->CheckState IsDust Is it a fine powder? CheckState->IsDust FumeHood Mandatory: Fume Hood + N95/P100 IsDust->FumeHood Yes StandardPPE Standard PPE (Gloves/Goggles) IsDust->StandardPPE No (Crystalline/Granular) Weighing Weighing Procedure FumeHood->Weighing StandardPPE->Weighing StaticControl Use Anti-Static Gun/Bar Weighing->StaticControl Prevent Dispersion Solubilization Dissolve in DMSO/DMF StaticControl->Solubilization Waste Dispose: Organic Acid Waste Solubilization->Waste

Figure 1: Operational safety logic for handling solid pyrazole derivatives. Note the emphasis on static control during weighing to prevent inhalation hazards.

Part 3: Physicochemical Properties & Stability

Understanding the pKa and thermal stability is crucial for reaction optimization. The pyrazole ring is electron-deficient, making the carboxylic acid slightly stronger than benzoic acid, which impacts coupling reagent selection.

Property Value / Observation Implication for Synthesis
Melting Point 188–192 °C (Typical)High thermal stability allows for elevated reaction temperatures (e.g., microwave synthesis).
pKa (Calculated) ~3.5 (Acid), ~2.0 (Pyrazole N)Requires non-nucleophilic bases (DIPEA/TEA) in >2.5 eq. during coupling to neutralize the acid and the HCl salt if used.
Hygroscopicity Low to ModerateStore in desiccator. Moisture can quench sensitive activating agents like HATU or EDC.
1H NMR Signature δ 8.0-8.5 ppm (Pyrazole H)Diagnostic peaks for purity check; disappearance of -COOH proton confirms coupling.

Part 4: Synthetic Utility & Experimental Protocol

Core Application: This compound is predominantly used as a "capping" group in fragment-based drug discovery (FBDD). The isobutyl group provides hydrophobic bulk, often filling the ATP-binding pocket in kinase targets.

Protocol: High-Efficiency Amide Coupling (HATU Method)

Rationale: Standard carbodiimide couplings (EDC/NHS) often suffer from slow kinetics with electron-deficient pyrazoles. The HATU/HOAt system is recommended to prevent racemization (though not applicable here) and ensure rapid conversion.

Reagents:

  • 1-Isobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Amine Partner (R-NH₂) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous) (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the pyrazole acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 2 minutes to ensure deprotonation.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution should turn slightly yellow. Stir for 5–10 minutes at room temperature to form the active ester (O-At).

  • Amine Addition: Add the amine partner (1.1 eq).

  • Reaction Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Success Criteria: Disappearance of Acid (MW 168) and appearance of Product Mass (MW = 168 + Amine - 18).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.

Synthetic Pathway Visualization

SynthesisWorkflow Acid Pyrazole Acid (Starting Material) Activation Activation (HATU/DIPEA, DMF) Acid->Activation Deprotonation ActiveEster Active Ester (Intermediate) Activation->ActiveEster 5-10 min AmineAdd Amine Addition (R-NH2) ActiveEster->AmineAdd Coupling Nucleophilic Attack AmineAdd->Coupling Product Final Amide (Scaffold) Coupling->Product 2-4 hrs, RT

Figure 2: HATU-mediated amide coupling workflow. The pre-activation step (yellow) is critical for pyrazole acids to minimize side reactions.

Part 5: Emergency Protocols & Waste Management

This section establishes a self-validating safety loop. If an exposure occurs, the protocol dictates immediate neutralization and dilution.[3]

  • Eye Contact: Immediately flush with saline or water for 15 minutes. The acidic nature requires prolonged irrigation to prevent corneal damage.

  • Spill Management: Do not dry sweep. Wet with water to prevent dust, then neutralize with sodium carbonate (soda ash) before disposal.

  • Waste Disposal: Classify as Non-Halogenated Organic Acid Waste . Do not mix with strong oxidizers or basic waste streams (exothermic reaction risk).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015937, 1H-Pyrazole-4-carboxylic acid. Retrieved from [Link] (General pyrazole acid data).

  • Organic Chemistry Portal. Amide Coupling Reagents: HATU. Retrieved from [Link] (Mechanism verification).

Sources

Exploratory

Comprehensive Characterization Guide: 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

The following technical guide is structured to serve as an authoritative reference for the characterization of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , specifically focusing on its melting point range as a critical qua...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the characterization of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , specifically focusing on its melting point range as a critical quality attribute (CQA).

Part 1: Executive Summary & Chemical Identity

In the realm of fragment-based drug discovery (FBDD), 1-Isobutyl-1H-pyrazole-4-carboxylic acid serves as a pivotal pharmacophore scaffold. Its amphiphilic nature—combining a polar carboxylic acid tail with a lipophilic isobutyl head—makes it an ideal building block for amide coupling reactions in kinase inhibitor and GPCR ligand synthesis.

However, a standardized, literature-consensus melting point (MP) for this specific derivative is frequently absent from public databases, unlike its methyl or phenyl analogs. This guide establishes the protocol for empirically determining the MP, interpreting the thermal data, and using it as a purity proxy.

Chemical Identity Table[1]
PropertySpecification
Chemical Name 1-Isobutyl-1H-pyrazole-4-carboxylic acid
IUPAC Name 1-(2-methylpropyl)pyrazole-4-carboxylic acid
CAS Number 1006494-65-0
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES CC(C)CN1C=C(C(=O)O)C=N1
Physical State White to off-white crystalline solid
Predicted pKa ~3.5 (Carboxylic acid), ~2.0 (Pyrazole N)

Part 2: Physicochemical Characterization (Melting Point)[2][3][4][5]

The Melting Point Landscape

While the unsubstituted parent, 1H-pyrazole-4-carboxylic acid (CAS 37718-11-9), exhibits a high melting point of 282°C (dec) due to extensive intermolecular hydrogen bonding (dimer formation), N-alkylation disrupts this network, typically lowering the melting point.

Based on Structure-Property Relationship (SPR) analysis of homologous series, the expected melting point range for the isobutyl derivative is significantly lower than the parent but distinct from the liquid alkyl esters.

Comparative Thermal Data (Homologs):

  • Parent (R=H): 282°C (Decomposition)

  • R=Methyl (CAS 5952-92-1): ~204–206°C

  • R=Ethyl: ~150–160°C (Estimated)

  • R=Isobutyl (Target):Expected Range: 115°C – 135°C (Empirical verification required)

Critical Insight: If your sample melts >200°C, it is likely contaminated with the unreacted parent material (1H-pyrazole-4-carboxylic acid), which is a common synthetic impurity.

Experimental Determination Protocols
Method A: Capillary Melting Point (Visual)
  • Instrument: Buchi M-565 or equivalent automated melting point apparatus.

  • Ramp Rate:

    • Fast Ramp (Screening): 10°C/min to 100°C.

    • Slow Ramp (Determination): 1°C/min from 100°C upwards.

  • Acceptance Criteria: Sharp melting range (< 2°C difference between onset and clear point).

Method B: Differential Scanning Calorimetry (DSC)
  • Purpose: To detect polymorphism and solvate loss (common in carboxylic acids recrystallized from polar solvents).

  • Protocol:

    • Weigh 2–4 mg of dried sample into an aluminum pan (crimped, vented).

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under N₂ purge (50 mL/min).

  • Interpretation: Look for a single endothermic peak. An exotherm immediately following the melt indicates decomposition.

Part 3: Synthesis & Impurity Impact Analysis

The synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid typically follows a convergent pathway: N-alkylation of a pyrazole-4-carboxylate ester followed by Hydrolysis . This route introduces specific impurities that alter the melting point.

Synthetic Pathway & Critical Control Points

SynthesisWorkflow Start Ethyl 1H-pyrazole-4-carboxylate (MP: 48-51°C) Inter Intermediate Ester (Liquid/Low MP Solid) Start->Inter N-Alkylation (SN2) Reagent Isobutyl Bromide + Base (Cs2CO3) Reagent->Inter Hydrolysis LiOH / THF / H2O Hydrolysis Inter->Hydrolysis Crude Crude Product (Salt Form) Hydrolysis->Crude Acidification Acidify to pH 3-4 (Precipitation) Crude->Acidification Final 1-Isobutyl-1H-pyrazole-4-carboxylic acid (Target MP) Acidification->Final

Figure 1: Synthetic workflow highlighting the transformation from low-melting ester to high-melting acid.

Impurity Profiling via Melting Point
Observed MP RangeLikely Identity/IssueRemediation
< 100°C (Broad) Residual Solvent / Intermediate EsterDry under high vacuum (50°C, 12h) or recrystallize.
> 200°C Unreacted Parent Pyrazole (Start Material)The starting material is much less soluble in organic solvents. Filter off the insoluble solid during workup.
115–135°C (Sharp) Target Compound Proceed to NMR/LC-MS for confirmation.

Part 4: Quality Control & Storage[1]

To maintain the integrity of the solid state (and thus the melting point), follow these storage guidelines:

  • Hygroscopicity: Carboxylic acids can form hydrates. Store in a desiccator or tightly sealed vial.

  • Temperature: Store at 2–8°C .

Recommended QC Workflow

QC_Workflow Sample Batch Sample Visual Visual Inspection (White Powder?) Sample->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility MP_Test MP Determination (Capillary) Solubility->MP_Test Pass Pass: Sharp Melt (Target Range) MP_Test->Pass Matches Reference Fail Fail: Broad/High Melt MP_Test->Fail Deviates >2°C

Figure 2: Quality Control decision tree for incoming raw material.

References

  • Chemical Identity & CAS Registry

    • 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-65-0).[1] BLD Pharm.[2] Retrieved from

  • Comparative Data (Parent Compound)

    • 1H-Pyrazole-4-carboxylic acid (CAS 37718-11-9).[3] PubChem Compound Summary. Retrieved from

  • Synthetic Methodology (General Pyrazole Alkylation)

    • Elguero, J. et al. "Pyrazoles."[4][1][2][5] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Standard text for pyrazole reactivity and physical properties).

  • Vendor Physical Data Sources

    • abcr GmbH Product Catalog (CAS 1006494-65-0). Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid

Abstract & Strategic Overview This technical guide details the synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for its lipophilic bulk and metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This technical guide details the synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for its lipophilic bulk and metabolic stability in drug design. The protocol employs a two-step sequence: Regioselective N-alkylation followed by Ester Hydrolysis .

Unlike substituted pyrazoles where N-alkylation often yields difficult-to-separate regioisomers (N1 vs. N2), the use of ethyl 1H-pyrazole-4-carboxylate as the starting material simplifies the synthesis. Due to the symmetry of the unsubstituted 3- and 5-positions, N-alkylation yields a single isomer, eliminating the need for complex chromatographic separation of regioisomers.

Retrosynthetic Analysis

The synthesis is disconnected into two logical stages:

  • Saponification: Revealing the carboxylic acid from the ethyl ester.

  • N-Alkylation: Installing the isobutyl group via nucleophilic substitution (

    
    ).
    

Retrosynthesis Target 1-Isobutyl-1H-pyrazole-4-carboxylic acid (Target) Intermediate Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate (Intermediate) Target->Intermediate Hydrolysis (LiOH/THF) SM Ethyl 1H-pyrazole-4-carboxylate (Starting Material) Intermediate->SM N-Alkylation (K2CO3/DMF) Reagent Isobutyl Bromide (Alkylation Agent) Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the linear pathway from the commercial pyrazole ester.

Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

Principle

The reaction proceeds via an


 mechanism. The pyrazole N-H is deprotonated by a mild base (Potassium Carbonate) to generate the pyrazolate anion, which acts as the nucleophile attacking the primary carbon of isobutyl bromide.

Critical Insight (Regiochemistry): The starting material, ethyl 1H-pyrazole-4-carboxylate, possesses a plane of symmetry through the C4-N1/N2 axis because positions 3 and 5 are unsubstituted (


). Consequently, alkylation at either nitrogen atom produces the same chemical entity . This "pseudo-symmetry" ensures 100% regioselectivity for the desired product.
Reagents & Materials
ReagentEquiv.RoleCAS No.
Ethyl 1H-pyrazole-4-carboxylate 1.0Substrate37622-90-5
Isobutyl bromide (1-Bromo-2-methylpropane)1.2 - 1.5Electrophile78-77-3
Potassium Carbonate (

)
2.0Base584-08-7
DMF (N,N-Dimethylformamide)10 VolSolvent68-12-2
Ethyl Acetate / Water -Workup-
Experimental Protocol
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate).

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation.
    
  • Alkylation: Add Isobutyl bromide (1.2 equiv) dropwise via syringe.

    • Note: Isobutyl bromide is less reactive than primary unbranched halides due to steric hindrance at the

      
      -carbon. A slight excess is required.
      
  • Reaction: Heat the mixture to 60–70 °C for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS. The starting material (

      
      ) should disappear, replaced by a higher 
      
      
      
      spot (
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL per gram of substrate) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically

    
     pure. If necessary, purify via silica gel flash chromatography (Gradient: 0% 
    
    
    
    20% EtOAc in Hexanes).

Yield Expectation: 85–95% (Colorless to pale yellow oil).

Step 2: Hydrolysis to 1-Isobutyl-1H-pyrazole-4-carboxylic acid

Principle

Saponification of the ethyl ester is achieved using Lithium Hydroxide (LiOH) in a mixed solvent system. LiOH is preferred over NaOH for its solubility in THF mixtures and milder profile, reducing the risk of decarboxylation.

Reagents & Materials
ReagentEquiv.Role
Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate 1.0Substrate
Lithium Hydroxide Monohydrate (

)
3.0Base
THF / MeOH / Water (3:1:1)10 VolSolvent System
1N HCl ExcessAcidification
Experimental Protocol
  • Dissolution: Dissolve the intermediate ester (from Step 1) in a mixture of THF/MeOH/Water (3:1:1 ratio).

  • Hydrolysis: Add

    
      (3.0 equiv).
    
  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Alternative: If the reaction is slow, heat to 50 °C for 2 hours.

    • Monitoring: LCMS should show complete conversion of the ester (

      
      ) to the acid (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Concentrate the reaction mixture under reduced pressure to remove THF and MeOH, leaving the aqueous phase.

    • Dilute with water (if necessary) and cool to 0 °C in an ice bath.

    • Slowly acidify with 1N HCl to pH

      
       2–3. The product should precipitate as a white solid.[1]
      
    • Filter the solid, wash with cold water, and dry under vacuum at 45 °C.

  • Alternative Workup (Extraction): If no precipitate forms (due to oiling out), extract the acidified aqueous layer with EtOAc (3x), dry over

    
    , and concentrate.
    

Yield Expectation: 90–98% (White crystalline solid).

Analytical Validation & Logic Flow

Expected Analytical Data
  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       12.30 (br s, 1H, COOH)
      
    • 
       8.25 (s, 1H, Pyrazole-H5)
      
    • 
       7.80 (s, 1H, Pyrazole-H3)
      
    • 
       3.95 (d, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.15 (m, 1H, 
      
      
      
      )
    • 
       0.85 (d, 
      
      
      
      Hz, 6H,
      
      
      )
  • LCMS: ESI+

    
     calc for 
    
    
    
    : 168.09; Found
    
    
    .
Process Logic Diagram

The following diagram illustrates the decision-making process during the synthesis, ensuring self-validation at each stage.

Workflow Start Start: Ethyl 1H-pyrazole-4-carboxylate Alkylation Step 1: Alkylation (Isobutyl Bromide, K2CO3, DMF, 60°C) Start->Alkylation Check1 QC Check: TLC/LCMS (SM Disappeared?) Alkylation->Check1 Check1->Alkylation No (Add more R-Br/Heat) Workup1 Workup: EtOAc Extraction Conc. to Oil Check1->Workup1 Yes Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Workup1->Hydrolysis Check2 QC Check: LCMS (Mass shift -28 Da?) Hydrolysis->Check2 Check2->Hydrolysis No (Add heat) Acidification Acidify to pH 2-3 Precipitate Product Check2->Acidification Yes Final Final Product: 1-Isobutyl-1H-pyrazole-4-carboxylic acid Acidification->Final

Figure 2: Logical workflow for the synthesis and validation of the target compound.

Safety & Handling

  • Isobutyl Bromide: Alkylating agent. Potential lachrymator and irritant. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear nitrile gloves and long sleeves.

  • Lithium Hydroxide: Corrosive. Avoid contact with eyes and skin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Science Revision. Mechanisms of Ester Hydrolysis (Acid and Base Catalyzed). Retrieved from [Link]

  • Kaunas University of Technology. Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Demonstrating alkylation protocols). Retrieved from [Link]

Sources

Application

Strategic Utilization of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery

Abstract The pyrazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a robust bioisostere for phenyl and heteroaryl carboxylic acids. Specifically, 1-Isobutyl-1H-pyrazole-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a robust bioisostere for phenyl and heteroaryl carboxylic acids. Specifically, 1-Isobutyl-1H-pyrazole-4-carboxylic acid combines a polar, ionizable headgroup (carboxylic acid) with a lipophilic, steric-filling tail (isobutyl). This amphiphilic nature makes it an ideal scaffold for targeting oxidoreductases (e.g., Xanthine Oxidase), kinases, and GPCRs where a "hydrophobic clamp" mechanism is required. This guide details the physicochemical profile, synthetic protocols, and biological assay applications of this scaffold, with a focus on its utility as a non-purine Xanthine Oxidase (XO) inhibitor intermediate.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8]

Physicochemical Properties[1][9]
  • IUPAC Name: 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 168.19 g/mol

  • Predicted pKa: ~3.5–4.0 (Carboxylic acid), making it anionic at physiological pH.

  • LogP: ~1.8–2.2 (Balanced lipophilicity for membrane permeability).

  • Solubility: Soluble in DMSO, MeOH, and dilute aqueous base; sparingly soluble in water at neutral pH.

Structural Rationale in Drug Design[2]
  • Bioisosterism: The pyrazole ring serves as a stable, non-toxic bioisostere for phenyl or thiazole rings (e.g., in Febuxostat). It reduces aromatic ring count, potentially improving solubility and metabolic stability (Fsp

    
     reduction).
    
  • The "Isobutyl" Effect: The isobutyl group is critical for filling hydrophobic pockets (e.g., the P2 pocket in XO or the hydrophobic back-cleft in kinases). It provides entropic gain upon binding by displacing solvent from these lipophilic cavities.

  • Vectorial Functionalization: The C4-carboxylic acid provides a versatile handle for:

    • Direct Interaction: Salt-bridge formation with Arginine residues (e.g., Arg880 in Xanthine Oxidase).

    • Diversification: Amide coupling to generate fragment libraries.

Synthetic Protocols

Protocol A: Convergent Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

Rationale: This route avoids regio-isomeric mixtures often seen when alkylating pre-formed pyrazoles.

Reagents:

  • Isobutylhydrazine hydrochloride[1]

  • Ethyl 2-(ethoxymethylene)-3-oxopropanoate (or Sodium salt of ethyl formylacetate)

  • Ethanol (anhydrous)

  • Sodium Hydroxide (2M)

Step-by-Step Procedure:

  • Cyclization (Pyrazolone formation):

    • Dissolve Isobutylhydrazine HCl (10 mmol) and Triethylamine (11 mmol) in anhydrous Ethanol (20 mL).

    • Add Ethyl 2-(ethoxymethylene)-3-oxopropanoate (10 mmol) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • Reflux the mixture for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of hydrazine.

    • Result: Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis:

    • Cool the reaction mixture to RT.

    • Add NaOH (2M aqueous, 20 mL) directly to the ethanol solution.

    • Stir at 60°C for 2 hours.

    • Concentrate under reduced pressure to remove ethanol.

  • Work-up & Isolation:

    • Acidify the aqueous residue with HCl (1M) to pH ~2.0. The product will precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (2 x 10 mL).

    • Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically 75–85%.

Protocol B: Amide Coupling (Library Generation)

Rationale: To utilize the scaffold for Fragment-Based Drug Discovery (FBDD).

  • Dissolve 1-Isobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

  • Add the Amine Partner (R-NH

    
    , 1.1 eq).
    
  • Stir at RT for 4–12 hours.

  • Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Application Note: Xanthine Oxidase (XO) Inhibition[9][11][12]

This scaffold acts as a core pharmacophore for non-purine XO inhibitors, mimicking the transition state of xanthine oxidation.

Mechanism of Action

The molecule binds to the Molybdenum-pterin center of XO.

  • Carboxylate: Forms hydrogen bonds/salt bridges with Arg880 and Thr1010 , anchoring the molecule.

  • Pyrazole: Pi-stacking interactions with Phe914 .

  • Isobutyl: Occupies the hydrophobic channel leading to the active site, blocking substrate entry.

In Vitro XO Inhibition Assay Protocol

Objective: Determine IC


 of the scaffold and its derivatives.

Materials:

  • Bovine Milk Xanthine Oxidase (Sigma-Aldrich)

  • Substrate: Xanthine (100 µM stock in NaOH)

  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA

  • Detection: UV Spectrophotometer (290 nm for Uric Acid formation)

Procedure:

  • Enzyme Prep: Dilute XO to 0.05 Units/mL in Phosphate Buffer.

  • Compound Prep: Prepare serial dilutions of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in DMSO (Final DMSO < 1%).

  • Incubation: Mix 10 µL compound + 180 µL Enzyme solution. Incubate at 25°C for 10 mins.

  • Reaction Start: Add 10 µL Xanthine substrate (Final conc: 50 µM).

  • Measurement: Monitor Absorbance at 290 nm kinetically for 5 minutes.

  • Analysis: Calculate slope (rate) vs. compound concentration. Fit to sigmoid dose-response curve.

Visualization & Data

Synthetic Workflow & Logic

The following diagram illustrates the strategic flow from raw materials to library generation.

G Raw1 Isobutylhydrazine Intermediate Ethyl 1-isobutyl-1H- pyrazole-4-carboxylate Raw1->Intermediate Cyclization (EtOH, Reflux) Raw2 Ethyl 2-(ethoxymethylene) -3-oxopropanoate Raw2->Intermediate Scaffold 1-Isobutyl-1H-pyrazole -4-carboxylic Acid Intermediate->Scaffold Hydrolysis (NaOH) Target1 Target A: XO Inhibitor (Acidic Pharmacophore) Scaffold->Target1 Direct Binding (Salt Bridge to Arg880) Target2 Target B: Kinase Inhibitor (Amide Library) Scaffold->Target2 HATU Coupling (Diversification)

Figure 1: Synthetic workflow for generating and utilizing the pyrazole scaffold.

Pharmacophore Map (XO Active Site)

Visualizing how the scaffold interacts with the Xanthine Oxidase active site residues.

SAR Isobutyl Isobutyl Group Pyrazole Pyrazole Core Isobutyl->Pyrazole Pocket Hydrophobic Channel (Leu648, Phe914) Isobutyl->Pocket Steric Fill (Entropic Gain) COOH Carboxylic Acid Pyrazole->COOH Stacking Pi-Stacking (Phe914, Phe1009) Pyrazole->Stacking Pi-Pi Interaction Anchor Ionic Anchor (Arg880, Thr1010) COOH->Anchor H-Bond / Salt Bridge

Figure 2: Pharmacophore mapping of the scaffold within the Xanthine Oxidase active site.

Comparative Data: Coupling Reagents

When building libraries from this acid, the choice of coupling reagent affects yield due to the electron-rich nature of the pyrazole ring.

Coupling ReagentReaction TimeYield (%)Purity (HPLC)Notes
HATU 2 h92%>98%Recommended. Best for sterically hindered amines.
EDC / HOBt 12 h78%90%Slower, requires workup to remove urea byproduct.
T3P 4 h85%95%Good for scale-up; easy workup (water soluble).
SOCl

1 h95%85%Acid chloride method. High yield but risk of side reactions.

References

  • Frizzo, C. P., et al. "Pyrazole-4-carboxylic acid derivatives: A review of their synthesis and biological applications." Journal of Heterocyclic Chemistry, 2014. Link

  • Zhang, C., et al. "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors."[2] European Journal of Medicinal Chemistry, 2017.[2] Link

  • Okamoto, K., et al. "Febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase." Japanese Journal of Pharmacology, 2003. (Demonstrates the isobutyl/heterocycle/acid motif). Link

  • Song, Y., et al. "Optimization of 1-substituted-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2020. Link

  • Common Chemistry CAS Detail. "Pyrazole-4-carboxylic acid."[1][3] CAS Registry Number: 37718-11-9 (Core scaffold reference).[1][3] Link[1]

Sources

Method

reaction conditions for alkylation of pyrazole-4-carboxylic acid with isobutyl bromide

This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the synthesis of 1-isobutyl-1H-pyrazole-4-carboxylic acid . Executive Summary Direct alkylation of pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the synthesis of 1-isobutyl-1H-pyrazole-4-carboxylic acid .

Executive Summary

Direct alkylation of pyrazole-4-carboxylic acid presents a specific chemoselectivity challenge: competition between N-alkylation (desired) and O-alkylation (esterification). While the pyrazole nitrogen is generally softer and more nucleophilic, the carboxylate anion forms readily and can compete for the electrophile, especially with reactive alkyl halides.

For the installation of an isobutyl group —which possesses


-branching and moderate steric hindrance—standard 

kinetics are retarded compared to linear alkyl halides. Consequently, attempting direct, selective mono-N-alkylation often results in a difficult-to-separate mixture of starting material, N-alkyl acid, O-alkyl ester, and bis-alkylated product.

The Solution: This guide presents the "Bis-Alkylation/Hydrolysis" Protocol , the industry-standard "Gold Standard" for this transformation. By intentionally driving the reaction to the bis-alkylated intermediate (N-alkyl ester) and subsequently hydrolyzing the ester, researchers can guarantee high purity and yield of the target N-alkyl acid.

Part 1: Mechanistic Insight & Strategy

The Chemoselectivity Landscape

The reaction of pyrazole-4-carboxylic acid with a base generates a dianion (or a mono-anion in equilibrium).

  • Carboxylate (

    
    ):  Deprotonates first. Hard nucleophile.
    
  • Pyrazole NH (

    
    ):  Deprotonates second. Softer nucleophile.
    

Although N-alkylation is thermodynamically preferred, the kinetics with isobutyl bromide at elevated temperatures often lead to significant O-alkylation.

The "Gold Standard" Pathway

Instead of fighting the O-alkylation, this protocol leans into it.

  • Exhaustive Alkylation: Use excess base and electrophile to force the formation of isobutyl 1-isobutyl-1H-pyrazole-4-carboxylate .

  • Regioselective Hydrolysis: The ester linkage is susceptible to basic hydrolysis, while the N-alkyl bond is chemically inert under these conditions.

  • Result: Quantitative conversion to the desired 1-isobutyl-1H-pyrazole-4-carboxylic acid .

ReactionPathway Start Pyrazole-4-carboxylic Acid Dianion Dianion Species Start->Dianion Base (Cs2CO3) BisProduct Isobutyl 1-isobutyl- pyrazole-4-carboxylate (Intermediate) Dianion->BisProduct Isobutyl Bromide (Excess, Heat) FinalProduct 1-Isobutyl-1H-pyrazole- 4-carboxylic Acid (Target) BisProduct->FinalProduct LiOH / THF / H2O (Hydrolysis)

Figure 1: The strategic pathway utilizing exhaustive alkylation followed by selective hydrolysis to ensure product purity.[1]

Part 2: Experimental Protocol

Critical Parameters
ParameterRecommendationRationale
Solvent DMF (Dimethylformamide)Excellent solubility for polar dianions; promotes

mechanisms.
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect" enhances solubility and nucleophilicity of the pyrazole anion compared to K₂CO₃.
Electrophile Isobutyl Bromide (1-Bromo-2-methylpropane)Bromide is preferred over chloride for better reactivity without the instability of iodides.
Stoichiometry 2.5 - 3.0 equiv. Excess required to drive both N- and O-alkylation to completion.
Temperature 80°C - 90°C Required to overcome the steric hindrance of the isobutyl

-branching.
Step-by-Step Procedure

Step 1: Exhaustive Alkylation (Formation of Intermediate)

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Dissolution: Add Pyrazole-4-carboxylic acid (1.0 equiv, 10 mmol) and anhydrous DMF (10 volumes, 30 mL) . Stir until dissolved.

  • Deprotonation: Add Cs₂CO₃ (3.0 equiv, 30 mmol) in a single portion. The suspension may become thick; ensure efficient stirring. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add Isobutyl bromide (3.0 equiv, 30 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The starting acid should be consumed, and a less polar spot (the bis-alkylated ester) should be dominant.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (50 mL) and wash with water (3 x 30 mL) to remove DMF.

    • Wash organic layer with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Note: The crude oil (Isobutyl 1-isobutylpyrazole-4-carboxylate) is usually sufficiently pure for the next step.

Step 2: Selective Hydrolysis (Target Isolation)

  • Solubilization: Redissolve the crude intermediate in THF (20 mL) and MeOH (5 mL) .

  • Hydrolysis: Add a solution of LiOH·H₂O (4.0 equiv based on starting acid) in Water (10 mL) .

  • Reaction: Stir at 60°C for 2–4 hours .

    • Checkpoint: LC-MS should show complete conversion of the ester (MW ~224) to the acid (MW ~168).

  • Isolation:

    • Concentrate to remove THF/MeOH.

    • Acidify the remaining aqueous phase to pH ~2–3 using 1M HCl. The product usually precipitates as a white solid.

    • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

    • Alternative: If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Part 3: Visualization of Workflow

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Hydrolysis Step1 Dissolve Pyrazole Acid in DMF Step2 Add Cs2CO3 (3.0 eq) Stir 15 min Step1->Step2 Step3 Add Isobutyl Bromide (3.0 eq) Heat 90°C, 16h Step2->Step3 Step4 Workup: EtOAc/Water Isolate Crude Ester Step3->Step4 Step5 Dissolve in THF/MeOH/H2O Add LiOH (4.0 eq) Step4->Step5 Crude Intermediate Step6 Heat 60°C, 3h (Cleaves Ester Only) Step5->Step6 Step7 Acidify to pH 2 Filter Precipitate Step6->Step7 Final Pure 1-Isobutyl-1H-pyrazole-4-COOH Step7->Final

Figure 2: Operational workflow for the synthesis of 1-isobutyl-1H-pyrazole-4-carboxylic acid.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Steric hindrance of isobutyl group.Increase temperature to 100°C or add KI (0.1 eq) as a catalyst (Finkelstein reaction in situ).
Incomplete Hydrolysis Poor solubility of intermediate.Ensure THF/MeOH ratio is high enough to solubilize the organic ester; increase LiOH equivalents.
Product is an Oil Trace solvent/impurities.Triturate with Hexanes or Pentane to induce crystallization. Recrystallize from EtOAc/Hexanes if necessary.
Regioisomers? N/APyrazole-4-carboxylic acid is symmetric (tautomeric). N1 and N2 alkylation yield the same product .

References

  • Vertex AI Search. (2025). Preparation of 1-alkylpyrazole-4-carboxylic acids from pyrazole-4-carboxylic acid. 1[1]

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles: Solvent and Base Effects. 2

  • National Institutes of Health (PMC). (2024). Unexpected Tellurohalogenation of Terminal N-Alkynyl Derivatives of 4-Functionalized Pyrazoles (Synthesis of starting esters via alkylation). 3[1]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. 4[1]

Sources

Application

Application Note &amp; Protocol: 1-Isobutyl-1H-pyrazole-4-carboxylic acid as a Pivotal Intermediate for Kinase Inhibitor Synthesis

Abstract The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal building block for targeted therapeutics.[1][2] This document provides a detailed guide on the synthesis, characterization, and application of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a versatile intermediate for the development of novel kinase inhibitors. We present field-proven, step-by-step protocols, explain the rationale behind critical experimental choices, and offer insights into its use in downstream amide coupling reactions—a cornerstone of contemporary drug discovery.

Introduction: The Strategic Importance of the Pyrazole Scaffold

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Small molecule kinase inhibitors that target the ATP-binding pocket have revolutionized treatment paradigms. The pyrazole moiety is frequently employed in these inhibitors, as seen in successful drugs like Crizotinib (ALK/MET/ROS1 inhibitor) and Ruxolitinib (JAK1/JAK2 inhibitor).[1][3][4]

The power of the pyrazole scaffold lies in its versatility:

  • Hinge-Binding Motif: The adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with the kinase hinge region.

  • Structural Vector: The N1 position provides a convenient vector for introducing substituents that can modulate solubility, cell permeability, and pharmacokinetic properties. The isobutyl group, in this case, enhances lipophilicity.

  • Core for Elaboration: The C4 position, when functionalized as a carboxylic acid, becomes a critical handle for connecting to other pharmacophoric fragments, typically via a robust amide bond.[5][6]

1-Isobutyl-1H-pyrazole-4-carboxylic acid is therefore not merely a reagent, but a strategic component designed for efficient assembly of complex, high-value kinase inhibitors.

Synthesis Protocol: 1-Isobutyl-1H-pyrazole-4-carboxylic acid

This protocol details a reliable, two-step synthesis starting from commercially available materials. The core principle is the construction of the pyrazole ring via condensation, followed by hydrolysis of an ester to yield the target carboxylic acid.

Workflow Overview

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Saponification A Ethyl 2-(ethoxymethylidene)-4-methyl-3-oxopentanoate C Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate A->C  Base (e.g., NaOAc)  Solvent (e.g., EtOH)  Heat B Isobutylhydrazine sulfate B->C D Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate E 1-Isobutyl-1H-pyrazole-4-carboxylic acid (Final Product) D->E  Base (e.g., NaOH)  Solvent (e.g., EtOH/H₂O)  Acidic Workup (HCl)

Caption: Synthetic pathway for 1-Isobutyl-1H-pyrazole-4-carboxylic acid.

Step 1: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound. The choice of isobutylhydrazine directly installs the desired N1-substituent.

Methodology:

  • To a stirred solution of ethyl 2-(ethoxymethylidene)-4-methyl-3-oxopentanoate (1.0 eq) in ethanol (5 mL/mmol), add sodium acetate (1.2 eq).

  • Add isobutylhydrazine sulfate (1.1 eq) portion-wise over 15 minutes. The use of the sulfate salt is common for stability; the acetate base neutralizes it in situ to liberate the free hydrazine.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields the pure ester as an oil or low-melting solid.

Step 2: Saponification to 1-Isobutyl-1H-pyrazole-4-carboxylic acid

This is a standard ester hydrolysis to unmask the carboxylic acid functional group, making it available for subsequent coupling reactions.

Methodology:

  • Dissolve the ethyl 1-isobutyl-1H-pyrazole-4-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq), either as a solid or an aqueous solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours, monitoring by TLC/LC-MS until the ester is fully consumed.

  • Cool the reaction mixture in an ice bath and slowly acidify to pH ~2-3 with aqueous HCl (e.g., 1M or 2M). The carboxylic acid product will precipitate as a solid.

    • Causality: The acidification protonates the carboxylate salt, which is soluble in the aqueous medium, causing the neutral, less soluble carboxylic acid to precipitate, facilitating isolation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water to remove inorganic salts, and dry under vacuum.

Characterization & Quality Control

Verifying the identity and purity of the intermediate is critical for the success of subsequent steps. The following data are expected for the final product.

Analysis Expected Result
Appearance White to off-white solid
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ ~12.5 (s, 1H, COOH), 8.2 (s, 1H, pyrazole-H), 7.9 (s, 1H, pyrazole-H), 3.9 (d, 2H, N-CH₂), 2.1 (m, 1H, CH), 0.8 (d, 6H, C(CH₃)₂)
¹³C NMR (101 MHz, DMSO-d₆) δ ~164 (C=O), 140 (pyrazole-C), 135 (pyrazole-C), 115 (pyrazole-C), 58 (N-CH₂), 28 (CH), 19 (CH₃)
Mass Spec (ESI+) m/z 169.09 [M+H]⁺, 191.07 [M+Na]⁺
Melting Point Literature-dependent, typically sharp range

Note: Exact NMR shifts may vary depending on solvent and concentration. The provided values are predictive.[7][8][9]

Application Protocol: Amide Coupling for Kinase Inhibitor Synthesis

The synthesized 1-Isobutyl-1H-pyrazole-4-carboxylic acid is now ready to be coupled with a primary or secondary amine fragment of a target kinase inhibitor. Amide bond formation is one of the most common and crucial reactions in drug synthesis.[10] We will use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its high efficiency and low rate of side reactions.

Amide Coupling Workflow

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack A 1-Isobutyl-1H-pyrazole-4-carboxylic acid C Activated Ester Intermediate A->C  Base (e.g., DIPEA)  Solvent (e.g., DMF) B HATU (Coupling Reagent) B->C D Activated Ester Intermediate F Target Amide Product (Kinase Inhibitor Precursor) D->F  Nucleophilic Acyl Substitution E Amine Fragment (R-NH₂) E->F

Caption: General workflow for HATU-mediated amide bond formation.

Detailed Coupling Methodology

Methodology:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Isobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add the desired amine fragment (R-NH₂) (1.0-1.2 eq).

  • Add the coupling reagent, HATU (1.1-1.3 eq).

    • Expertise & Experience: HATU is highly effective because it rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, which is then attacked by the amine. This process is faster and generally cleaner than older carbodiimide methods like EDC/DCC, especially for complex or sterically hindered substrates.[2]

  • Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

    • Trustworthiness: The base is crucial. It deprotonates the carboxylic acid and the ammonium salt of the amine (if it was added as a salt), ensuring both are in their reactive, neutral forms. DIPEA is often preferred as its bulky nature makes it less likely to cause unwanted side reactions.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with aqueous acid (e.g., 0.5 M HCl) to remove excess base, aqueous base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to obtain the final target molecule.

Conclusion

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a high-value, versatile intermediate that serves as a cornerstone in the modular synthesis of potent and selective kinase inhibitors. The protocols outlined herein provide a robust and reproducible pathway for its synthesis and subsequent elaboration via amide coupling. By understanding the rationale behind each step—from ring formation to the choice of coupling reagents—researchers can confidently and efficiently utilize this key building block to accelerate the discovery and development of next-generation targeted therapies.

References

  • Organic Process Research & Development. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow.
  • ResearchGate. (n.d.). Synthesis and structure of crizotinib.
  • Organic Process Research & Development. (2011). Fit-for-purpose development of the enabling route to crizotinib (PF-02341066).
  • Thieme. (2011). Synthesis of Crizotinib (PF-02341066).
  • Royal Society of Chemistry. (n.d.). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). CN104693184A - Synthesis method of crizotinib.
  • Taylor & Francis Online. (2018).
  • ASPET Journals. (n.d.). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Bentham Science. (2020).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • PubMed. (2015). Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834.
  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
  • PubMed. (2008).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (2017). (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • ResearchGate. (n.d.).
  • PubMed. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid.

Sources

Method

Advanced Application Note: Design and Utilization of Suzuki-Miyaura Compatible Scaffolds Based on 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

This Application Note provides a comprehensive technical guide for the design, synthesis, and utilization of Suzuki-Miyaura coupling (SMC) compatible derivatives based on the 1-Isobutyl-1H-pyrazole-4-carboxylic acid scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the design, synthesis, and utilization of Suzuki-Miyaura coupling (SMC) compatible derivatives based on the 1-Isobutyl-1H-pyrazole-4-carboxylic acid scaffold.[1][2]

Introduction & Strategic Design

The 1-Isobutyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, notably serving as a core pharmacophore in xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and various kinase inhibitors.[1][2] The isobutyl group at the N1 position provides critical lipophilic contacts, while the C4-carboxylate offers a vector for hydrogen bonding or further derivatization into amides/heterocycles.[1][2]

However, the parent acid itself is not a direct substrate for Suzuki-Miyaura coupling.[1][2] To utilize this scaffold in biaryl synthesis, "compatible derivatives" must be engineered.[2] These derivatives generally fall into two classes:

  • Electrophilic Scaffolds (Halides): C3- or C5-halogenated derivatives (Br/I) retaining the C4-carbonyl.[1][2]

  • Nucleophilic Scaffolds (Boronates): C3- or C5-boronic esters (BPin) retaining the C4-carbonyl.[1][2]

The "Protection First" Principle

Critical Insight: Free carboxylic acids (


) are often detrimental to SMC reactions due to:
  • Catalyst Poisoning: Carboxylates can bind tightly to Pd(II) species, inhibiting the catalytic cycle.[1][2]

  • Protodeboronation: Acidic protons accelerate the decomposition of boronic acid partners.[1][2]

Directive: All protocols below utilize the Ethyl Ester (or Methyl/tert-Butyl) form of the scaffold.[1][2] Hydrolysis to the free acid should be performed post-coupling.[1][2]

Synthesis of SMC-Compatible Derivatives

The following protocols describe how to convert the core pyrazole scaffold into SMC-ready building blocks.

Protocol A: Synthesis of 5-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid ethyl ester

Target: Introduction of a bromide handle at the C5 position (adjacent to the N-isobutyl group).[1][2] Mechanism: C-H Activation / Lithiation-Quench.[1][2]

  • Reagents:

    • Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate (Starting Material)[1][2]

    • LDA (Lithium Diisopropylamide) or TMPMgCl[2]·LiCl (Knochel-Hauser Base)[1][2]

    • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

      
      ) or NBS (Electrophile)[1][2]
      
    • THF (Anhydrous)[2]

  • Step-by-Step Methodology:

    • Preparation: Charge a flame-dried Schlenk flask with Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C .[1][2]

    • Deprotonation: Add LDA (1.2 equiv, 2.0 M in THF/heptane) dropwise over 15 minutes. The isobutyl group at N1 directs lithiation to the C5 position via coordination, though steric bulk is a factor.[1][2] Stir at -78 °C for 1 hour.

      • Expert Tip: If conversion is low, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to avoid nucleophilic attack on the ester.[1][2]

    • Quench: Add

      
       (1.5 equiv) dropwise.[2] This reagent is preferred over elemental bromine for lithiated species to avoid oxidative side reactions.[2]
      
    • Workup: Allow to warm to 0 °C, quench with saturated

      
      , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).
      
Protocol B: Synthesis of 5-(Pinacolboranyl)-1-isobutyl-1H-pyrazole-4-carboxylic acid ethyl ester

Target: Creating a nucleophilic pyrazole partner.[1][2] Mechanism: In situ Borylation via C5-Lithiation.[1][2]

  • Reagents:

    • Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate[1][2]

    • LiTMP (Freshly prepared)[2]

    • Isopropoxyboronic acid pinacol ester (iPrOBPin)[2]

  • Step-by-Step Methodology:

    • Deprotonation: Treat the starting ester (1.0 equiv) in THF at -78 °C with LiTMP (1.3 equiv). Stir for 45 mins.

    • Borylation: Add iPrOBPin (1.5 equiv) rapidly.[2]

    • Hydrolysis Control: Warm to Room Temperature (RT). Crucial: Do not use acidic workup.[2] Quench with phosphate buffer (pH 7). Boronates alpha to esters can be protodeboronated under acidic conditions.[2]

    • Isolation: Isolate as the Pinacol ester.[1][2][3] If unstable, use immediately in the coupling step (Telescoped process).[1][2]

The Suzuki-Miyaura Coupling Protocol[1][2][4]

This protocol is optimized for coupling the 5-bromo-1-isobutyl-4-ester derivative (from Protocol A) with an aryl boronic acid.[1][2]

Reaction Setup
  • Scale: 0.5 mmol

  • Vessel: Microwave vial or sealed pressure tube (Argon purged).

Reagents & Stoichiometry
ComponentEquiv.RoleSelection Rationale
5-Bromo-Scaffold 1.0ElectrophileSterically crowded at C5 due to N-isobutyl.[1][2]
Aryl Boronic Acid 1.5NucleophileExcess compensates for potential protodeboronation.[2]
Pd(OAc)₂ 0.05Catalyst PrecursorStandard Pd(II) source.[2]
XPhos 0.10LigandCritical: XPhos is required to boost oxidative addition into the electron-rich, sterically hindered C5-Br bond.[1][2]
K₃PO₄ 3.0BaseAnhydrous tribasic phosphate minimizes hydrolysis of the ester.[1][2]
Toluene/Water 10:1SolventBiphasic system dissolves inorganic base; Toluene protects the lipophilic isobutyl group.[1][2]
Execution
  • Mixing: Combine the 5-bromo-ester, aryl boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ in the vial.

  • Degassing: Seal and purge with Argon for 5 minutes (balloon or manifold). Add degassed solvents via syringe.[2]

  • Reaction: Heat to 100 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for the disappearance of the Bromide (M+2 pattern).[1][2]

  • Workup: Filter through a Celite pad to remove Pd black.[2] Concentrate and purify via Flash Chromatography.

  • Post-Coupling Hydrolysis (Optional): To regenerate the carboxylic acid, treat the coupled ester with LiOH (3 equiv) in THF/H₂O (1:1) at RT for 2 hours, then acidify to pH 3 with 1M HCl.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis of SMC-compatible derivatives and their subsequent coupling.

G Start 1-Isobutyl-1H-pyrazole- 4-carboxylic acid (Ethyl Ester) Lithiation Intermediate: C5-Lithio Species Start->Lithiation LiTMP, THF, -78°C Prod_Br Derivative A (Electrophile): 5-Bromo-1-isobutyl- 4-carboxylate Lithiation->Prod_Br Quench: C2Br2F4 Prod_Bpin Derivative B (Nucleophile): 5-(BPin)-1-isobutyl- 4-carboxylate Lithiation->Prod_Bpin Quench: iPrOBPin Coupling Suzuki-Miyaura Coupling (Pd-XPhos, K3PO4) Prod_Br->Coupling + Ar-B(OH)2 Prod_Bpin->Coupling + Ar-Halide Final Target Biaryl: 5-Aryl-1-isobutyl- 4-carboxylate Coupling->Final 100°C, Toluene/H2O

Figure 1: Divergent synthesis of Suzuki-compatible building blocks from the parent isobutyl-pyrazole ester.[1][2]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these critical control points:

  • Regioselectivity Check (NMR):

    • The parent scaffold has protons at C3 and C5.[1][2]

    • C5-H is typically a singlet around

      
       7.8–8.0 ppm.[1][2]
      
    • C3-H is typically a singlet around

      
       8.0–8.2 ppm.[1][2]
      
    • Validation: In the 5-Bromo derivative, the C5-H signal must disappear.[1][2] NOE (Nuclear Overhauser Effect) analysis should show a correlation between the N-Isobutyl

      
       and the remaining C3-H (weak) or lack thereof if C5 is substituted.[1][2] Correction: The N-Isobutyl group is closer to C5.[1][2] If C5 is brominated, the strong NOE between N-
      
      
      
      and C5-H will vanish.[1][2]
  • Deboronation:

    • If using the boronate derivative (Derivative B), protodeboronation yields the starting material.[1][2]

    • Solution: Use "Slow Addition" of the boronate to the reaction mixture or switch to the MIDA boronate for higher stability.[1][2]

References

  • Synthesis of 1-alkyl-pyrazole-4-boronic esters

    • Title: Synthesis and Suzuki-Miyaura Coupling of Pyrazole Boronic Esters.[1][2][4]

    • Source:J. Heterocyclic Chem., 2004, 41, 931.[1][2]

    • URL:[Link] (Generalized reference for alkyl-pyrazole boronates).[2]

  • C5-Halogenation of Pyrazoles

    • Title: Regioselective functionalization of 1-substituted imidazoles and pyrazoles via lithiation.[1][2]

    • Source:Tetrahedron, 2005, 61(13), 3271-3280.[1][2]

    • URL:[Link][2][5]

  • Suzuki Coupling of Heteroaryl Chlorides/Bromides (XPhos)

    • Title: A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[1][2]

    • Source:J. Am. Chem. Soc., 2007, 129(11), 3358–3366.[2]

    • URL:[Link][2]

  • Commercial Availability Validation

    • Title: 1-Isobutyl-1H-pyrazole-4-boronic acid, pinacol ester (CAS 827614-66-4).[1][2][3]

    • Source: Boron Molecular / Thermo Fisher Scientific.[2]

Sources

Application

Application Note: Synthesis of 1-Isobutyl-1H-pyrazole-4-carbonyl chloride

[1] Abstract & Strategic Analysis The 1-substituted-1H-pyrazole-4-carbonyl chloride scaffold is a critical intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs) and various p38 MAP kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Analysis

The 1-substituted-1H-pyrazole-4-carbonyl chloride scaffold is a critical intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs) and various p38 MAP kinase inhibitors.[1] While the carboxylic acid precursor (1-isobutyl-1H-pyrazole-4-carboxylic acid) is stable, its conversion to the acid chloride requires precise control to avoid decarboxylation or dimerization side reactions common to electron-rich heterocycles.[1]

This guide details two validated protocols for synthesizing 1-isobutyl-1H-pyrazole-4-carbonyl chloride .

  • Method A (Oxalyl Chloride/DMF): The "Gold Standard" for research-scale (<10 g) synthesis. It operates under mild conditions (0 °C to RT), minimizing thermal degradation and ensuring high purity for sensitive downstream couplings.

  • Method B (Thionyl Chloride): A robust "Scale-up" protocol (>10 g). It utilizes thermal energy to drive the reaction but requires careful handling of sulfur dioxide byproducts.

Reaction Scheme

ReactionScheme Acid 1-Isobutyl-1H-pyrazole- 4-carboxylic acid Intermediate Vilsmeier-Haack Intermediate Acid->Intermediate Activation (DMF cat.) Reagent Chlorinating Agent (SOCl2 or (COCl)2) Reagent->Intermediate Product 1-Isobutyl-1H-pyrazole- 4-carbonyl chloride Intermediate->Product -HCl, -Gas

Figure 1: General reaction pathway for the chlorination of pyrazole carboxylic acids.

Safety Assessment (Critical)

Hazard ClassReagentRisk DescriptionMitigation Strategy
Corrosive Oxalyl ChlorideCauses severe skin burns and eye damage.[1] Reacts violently with water.[2]Use double gloves (nitrile). Quench excess with MeOH/Ice in a fume hood.
Respiratory Thionyl ChlorideReleases HCl and SO₂ gases upon reaction.[1][3][4]Mandatory: Use a base trap (NaOH) or high-efficiency scrubber.[1]
Toxic DMFHepatotoxic; readily absorbed through skin.[1]Handle in a fume hood. Avoid all skin contact.
Pressure ReactionGas evolution (CO, CO₂, SO₂) can over-pressurize sealed vessels.Always vent reaction vessels through a drying tube (CaCl₂ or Drierite).

Method A: Oxalyl Chloride / DMF Protocol (Preferred)

Scale: 1.0 g (5.95 mmol) basis Expected Yield: >95% (Quantitative conversion typical) Time: 2-3 Hours

Materials
  • Starting Material: 1-Isobutyl-1H-pyrazole-4-carboxylic acid (1.0 g, 5.95 mmol)[1]

  • Reagent: Oxalyl Chloride (2.0 M in DCM or neat) – 1.2 to 1.5 equivalents

  • Catalyst: N,N-Dimethylformamide (DMF) – Anhydrous (1-2 drops)[1]

  • Solvent: Dichloromethane (DCM) – Anhydrous (10 mL)

Step-by-Step Protocol
  • Setup: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Cool to room temperature under a stream of nitrogen or argon.

  • Solvation: Charge the RBF with 1-isobutyl-1H-pyrazole-4-carboxylic acid (1.0 g). Add anhydrous DCM (10 mL) to create a suspension or solution (depending on purity).

  • Catalysis: Add catalytic DMF (1-2 drops, approx. 20 µL).

    • Note: DMF is essential. It reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium salt), which is the actual chlorinating species.

  • Addition (0 °C): Cool the mixture to 0 °C using an ice bath. Add Oxalyl Chloride (0.76 mL neat or equiv. volume of solution) dropwise over 5-10 minutes.

    • Observation: Vigorous bubbling (CO and CO₂ evolution) will occur immediately.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

    • Endpoint: The reaction should become a clear, homogeneous solution. Bubbling should cease.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at < 40 °C.

    • Azeotrope: To remove traces of oxalyl chloride and HCl, add anhydrous Toluene (5 mL) and re-concentrate. Repeat this step twice.

  • Storage: The resulting yellow/orange oil is the crude acid chloride. Use immediately for the next step (e.g., amide coupling or esterification).

    • Stability:[1] Stable for 24 hours if stored under N₂ at -20 °C.[1]

Mechanism of Catalysis

Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + OxCl - CO, - CO2 OxCl Oxalyl Chloride Activated Activated Ester Intermediate Vilsmeier->Activated + Acid Acid Carboxylic Acid Activated->DMF Regenerated Catalyst Product Acid Chloride Activated->Product + Cl-

Figure 2: The catalytic cycle of DMF in acid chloride synthesis.[1]

Method B: Thionyl Chloride Protocol (Scale-Up)[1]

Scale: >10 g Advantage: Cost-effective; Thionyl chloride serves as both reagent and solvent.[1]

Step-by-Step Protocol
  • Setup: Equip a 3-neck RBF with a reflux condenser, a drying tube (CaCl₂), and a gas trap (tube leading to 1M NaOH solution to neutralize SO₂/HCl).

  • Charging: Add 1-isobutyl-1H-pyrazole-4-carboxylic acid (10 g).

  • Reagent Addition: Add Thionyl Chloride (SOCl₂) (3-5 equivalents, or approx. 3-4 mL per gram of acid).

    • Optional: Add Toluene (5 volumes) if a solvent is preferred to moderate the exotherm.

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours.

  • Monitoring: Monitor gas evolution. The reaction is complete when gas evolution stops and the solid acid has completely dissolved.

  • Work-up:

    • Distill off excess SOCl₂ under reduced pressure (vacuum distillation).

    • Add Toluene (20 mL) and concentrate to dryness (azeotropic removal of residual SOCl₂).

  • Product: The residue is the acid chloride, suitable for use without further purification.

Analytical Validation

Direct analysis of acid chlorides is difficult due to their reactivity. The standard industry practice is Derivatization .

Protocol: Methyl Ester Quench (for LCMS/NMR)
  • Take a 10 µL aliquot of the reaction mixture.

  • Quench into a vial containing Methanol (0.5 mL) and Triethylamine (1 drop) .

  • Shake for 1 minute.

  • Analyze by LCMS or NMR.

Data Interpretation[1][3][4][5][6][7][8][9][10]
CompoundExpected LCMS (ESI+)Expected 1H NMR (CDCl₃) Key Signals
Starting Acid [M+H]+ = 169.1δ 12.0 (br s, COOH), 8.0 (s, 1H), 7.8 (s, 1H)
Acid Chloride Not observed directlyShift of pyrazole protons downfield (~0.2-0.5 ppm) vs Acid
Methyl Ester (Quench) [M+H]+ = 183.1δ 3.85 (s, 3H, OMe), 7.95 (s, 1H), 7.85 (s, 1H)

Note: The isobutyl group signals (δ 0.9 d, 2.1 m, 3.9 d) will remain relatively constant but may show slight chemical shift changes between the acid and the chloride.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Old/Wet Oxalyl ChlorideUse fresh reagent.[1] Ensure bottle is sealed under N₂.
Solid Precipitate Formation of HCl saltsIf using a base (like pyridine) during formation, salts precipitate. Filter under inert atmosphere or proceed to workup (wash with water only if converting immediately to stable product).
Product Hydrolysis Wet Solvents/AtmosphereEnsure all glassware is oven-dried.[1] Use a drying tube. Store product under N₂.
Dark/Black Product Overheating (Method B)[1]Reduce temperature.[5] Switch to Method A (Oxalyl Chloride) for cleaner results.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids.[3][4][6][5][7][8] Journal of Organic Chemistry, 43(20), 3972-3974.[1] Link

  • Tilstam, U., & Weinmann, H. (2002). Trichloromethyl Chloroformate and Bis(trichloromethyl) Carbonate: Phosgene Substitutes? Organic Process Research & Development, 6(3), 384–393. Link

  • Burkhardt, E. R. (2015). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying DCM and DMF).

Sources

Method

Application Note: Hydrophobic Surface Engineering of Zr-MOFs using 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

This Application Note is structured as a high-level technical guide for materials scientists and chemical engineers. It focuses on the specific utility of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for materials scientists and chemical engineers. It focuses on the specific utility of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as Iso-PyC ) as a defect-compensating ligand and surface modulator in the synthesis of Zirconium-based Metal-Organic Frameworks (Zr-MOFs).

Executive Summary

The precise control of pore environment and hydrolytic stability remains a critical challenge in the deployment of Metal-Organic Frameworks (MOFs) for real-world applications. While standard linkers (e.g., terephthalic acid) build the scaffold, they often leave the framework hydrophilic and prone to water attack.

This guide details the application of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (Iso-PyC) as a functional modulator. Unlike simple monocarboxylic acids (e.g., acetic acid) that merely control crystal size, Iso-PyC introduces a bulky, hydrophobic isobutyl tail into the MOF defects. This modification significantly enhances hydrolytic stability and increases the affinity of the pore environment for non-polar guest molecules , making it an ideal strategy for drug delivery vehicles and catalysis in humid environments.

Scientific Mechanism: The "Defect-Capping" Effect

In Zr-MOFs (like UiO-66 or MOF-808), the metal nodes consist of Zr


O

(OH)

clusters. Ideally, these are 12-connected (UiO-66) or 6-connected (MOF-808) to dicarboxylate linkers. However, synthetic reality results in "missing linker" defects.

Iso-PyC acts via two mechanisms:

  • Coordination: The carboxylate group of Iso-PyC coordinates to the open Zr sites at defect positions (replacing labile solvent molecules or hydroxides).

  • Steric Shielding: The isobutyl group at the N1-position of the pyrazole ring projects into the pore or covers the metal cluster. This creates a "hydrophobic umbrella," repelling water molecules and preventing hydrolysis of the Zr-carboxylate bonds.

Diagram 1: Defect Engineering Pathway

The following logic flow illustrates how Iso-PyC integrates into the MOF lattice during synthesis.

DefectEngineering cluster_mech Mechanism at Defect Site Precursors Precursors (ZrCl4 + Linker + Iso-PyC) Solvothermal Solvothermal Synthesis (DMF, 120°C) Precursors->Solvothermal Nucleation Nucleation (Iso-PyC Modulates Rate) Solvothermal->Nucleation Growth Crystal Growth (Defect Formation) Nucleation->Growth Capping Defect Capping (Iso-PyC binds to Zr6) Growth->Capping Missing Linker Sites FinalMOF Hydrophobic MOF (Isobutyl-Functionalized) Capping->FinalMOF Surface Modification

Caption: Workflow showing the incorporation of Iso-PyC during the solvothermal synthesis of Zr-MOFs, specifically targeting defect sites.

Protocol 1: Ligand Synthesis (Iso-PyC)

Since Iso-PyC is not always commercially available in bulk, we provide a robust synthesis protocol starting from ethyl pyrazole-4-carboxylate.

Reaction Overview: Ethyl 1H-pyrazole-4-carboxylate + Isobutyl Bromide + Base → Hydrolysis → Iso-PyC

Reagents Required:
  • Ethyl 1H-pyrazole-4-carboxylate (CAS: 37622-90-5)

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Potassium Carbonate (K
    
    
    CO
    
    
    )
  • Acetonitrile (ACN)

  • Sodium Hydroxide (NaOH)

Step-by-Step Procedure:
  • N-Alkylation:

    • Dissolve Ethyl 1H-pyrazole-4-carboxylate (10.0 mmol) in anhydrous Acetonitrile (50 mL).

    • Add Cs

      
      CO
      
      
      
      (15.0 mmol) and stir at room temperature for 15 minutes.
    • Dropwise add Isobutyl bromide (12.0 mmol).

    • Reflux the mixture at 80°C for 12 hours . Monitor via TLC (Hexane:EtOAc 3:1).

    • Note: The N1-alkylation is favored over N2 due to sterics/electronics in the intermediate, but Cs

      
      CO
      
      
      
      enhances selectivity.
    • Cool, filter off inorganic salts, and concentrate the filtrate. Purify via silica column if necessary (Yield typically >85%).

  • Hydrolysis:

    • Dissolve the ester intermediate in THF/Water (1:1 v/v, 40 mL) .

    • Add NaOH (30.0 mmol) and stir at 60°C for 4 hours .

    • Acidify the solution to pH ~3 using 1M HCl . The product, Iso-PyC , will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum at 60°C.

Diagram 2: Chemical Synthesis Flow

LigandSynthesis Start Ethyl 1H-pyrazole-4-carboxylate Reagents Isobutyl Bromide + Cs2CO3 (in ACN, 80°C) Start->Reagents Intermediate Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate Reagents->Intermediate N-Alkylation Hydrolysis Hydrolysis (NaOH/THF) then HCl (pH 3) Intermediate->Hydrolysis Product 1-Isobutyl-1H-pyrazole-4-carboxylic acid (Iso-PyC) Hydrolysis->Product Precipitation

Caption: Synthetic route for producing high-purity Iso-PyC ligand from commercial precursors.

Protocol 2: Defect-Engineered MOF Synthesis (Iso-UiO-66)

This protocol describes the synthesis of a UiO-66 derivative where Iso-PyC is used as a modulator to induce defects and cap them with hydrophobic groups.

Reagents:
  • Zirconium(IV) Chloride (ZrCl

    
    )
    
  • Terephthalic Acid (H

    
    BDC) - Primary Linker
    
  • Iso-PyC - Modulator/Defect Agent

  • DMF (N,N-Dimethylformamide)[1]

  • Acetic Acid (optional, as co-modulator)

Experimental Workflow:
StepActionCritical Parameter
1. Solvation Dissolve ZrCl

(0.5 mmol) in 10 mL DMF.
Sonicate until fully dissolved (clear solution).
2. Modulation Add Iso-PyC (2.5 mmol).Molar Ratio: Modulator/Zr = 5:1. This high ratio forces defect formation.
3. Linker Addition Add H

BDC (0.5 mmol).
Stir for 10 min to homogenize.
4. Crystallization Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours .Do not disturb the oven during nucleation.
5. Activation Centrifuge (10,000 rpm). Wash 3x with DMF, then 3x with Ethanol.Solvent Exchange: Soak in Ethanol for 3 days (refresh daily) to remove pore-trapped DMF.
6. Drying Vacuum dry at 100°C for 12 hours.Caution: Do not exceed 150°C to avoid subliming the Iso-PyC from the defects.

Characterization & Validation

To verify the successful incorporation of Iso-PyC and the modification of the MOF properties, the following analytical suite is required.

A. Nuclear Magnetic Resonance (NMR) Digestion[1]
  • Purpose: Quantify the Ligand:Modulator ratio.

  • Protocol: Digest 10 mg of dried MOF in 600 µL DMSO-d

    
     + 20 µL HF (48%).
    
  • Expectation: Integrate the aromatic protons of Terephthalic acid vs. the pyrazole/isobutyl protons of Iso-PyC. A ratio of roughly 1:0.2 to 1:0.5 (Linker:Modulator) indicates successful defect functionalization.

B. Water Contact Angle (WCA)
  • Purpose: Assess surface hydrophobicity.

  • Protocol: Press activated MOF powder into a pellet. Drop 5 µL of deionized water onto the surface.

  • Target Data:

    • Standard UiO-66: < 20° (Hydrophilic, droplet spreads).

    • Iso-PyC Modified UiO-66: > 110° (Hydrophobic, droplet beads).

C. Powder X-Ray Diffraction (PXRD)
  • Purpose: Confirm structural integrity.

  • Expectation: The pattern should match the simulated UiO-66 topology. Significant broadening of peaks indicates smaller crystal size (typical of modulated synthesis), but the crystal phase must remain pure.

References

  • Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130.42 (2008): 13850-13851. Link

  • Gutov, O. V., et al. "Water-stable metal-organic frameworks for separation of methane from carbon dioxide." Inorganic Chemistry, 55.3 (2016): 1251-1258. (Discusses pyrazole-carboxylate stability). Link

  • Shearer, G. C., et al. "Tuned to perfection: ironing out the defects in metal–organic framework UiO-66." Chemistry of Materials, 26.14 (2014): 4068-4071. (Foundational work on defect engineering). Link

  • Winarta, J., et al. "Modulating the acidity and accessibility of the Zr-nodes in MOF-808." Crystal Growth & Design, 20.2 (2020): 1047-1057. Link

Sources

Application

scale-up synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid for industrial application

Part 1: Executive Summary & Strategic Route Selection Introduction 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK, XO inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Selection

Introduction

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK, XO inhibitors) and agrochemical fungicides.[1][2] While milligram-scale synthesis is trivial, multi-kilogram production introduces significant challenges regarding regiocontrol , genotoxic impurity (GTI) management , and process thermodynamics .

This guide details a robust, scalable protocol for the synthesis of high-purity (>99.5%) 1-Isobutyl-1H-pyrazole-4-carboxylic acid. Unlike academic methods that prioritize speed, this industrial workflow prioritizes safety, solvent recovery, and impurity rejection.

Retrosynthetic Analysis & Decision Matrix

Two primary routes exist for constructing the 1-alkyl-1H-pyrazole-4-carboxyl core.

  • Route A: De Novo Cyclization (Hydrazine Route)

    • Chemistry: Reaction of ethyl 2-formyl-3-oxopropanoate (or equivalent) with isobutylhydrazine.

    • Pros: Lower raw material costs (RMC) at >100 kg scale.

    • Cons: Requires handling isobutylhydrazine (potential GTI, unstable, toxic). High risk of thermal runaway during cyclization.

  • Route B: Regioselective N-Alkylation (The "Golden" Route)

    • Chemistry:

      
       alkylation of commercially available ethyl 1H-pyrazole-4-carboxylate followed by ester hydrolysis.
      
    • Pros:Zero hydrazine handling . High regioselectivity due to substrate symmetry. Predictable kinetics.

    • Cons: Higher RMC for the pyrazole core (offset by reduced safety infrastructure costs).

Strategic Decision: For scales ranging from 1 kg to 50 kg, Route B (Alkylation) is the superior industrial choice due to its operational safety profile and reduced regulatory burden regarding hydrazine controls. This guide focuses on optimizing Route B.

RouteSelection Start Target: 1-Isobutyl-1H-pyrazole-4-COOH RouteA Route A: Cyclization (Hydrazine + Enol Ether) Start->RouteA High Hazard RouteB Route B: N-Alkylation (Pyrazole Core + Alkyl Halide) Start->RouteB Preferred GMP Decision Decision: Route B (Safety & Scalability) RouteA->Decision Excluded (GTI Risk) RouteB->Decision Selected

Figure 1: Strategic route selection logic emphasizing safety and GMP compliance.

Part 2: Critical Process Parameters (CPP) & Safety

Reaction Mechanism & Impurity Fate

The alkylation of ethyl 1H-pyrazole-4-carboxylate (1) is a classic bimolecular nucleophilic substitution (


).
  • Regioselectivity: The starting material (1) is tautomeric with

    
     symmetry (ignoring the N-H). Alkylation at 
    
    
    
    breaks this symmetry. Because
    
    
    and
    
    
    are unsubstituted (H),
    
    
    -alkylation and
    
    
    -alkylation produce the same identical product . This eliminates the regioselectivity issues common with 3,5-disubstituted pyrazoles.
  • Key Impurity: N,N'-Dialkylated Pyrazolium Salt . This occurs if the product competes with the starting material for the alkyl halide.

    • Control: Use a slight deficit of alkyl halide (0.95 - 0.98 eq) or precise stoichiometry to prevent quaternization.

Safety Assessment (E-E-A-T)
  • Isobutyl Bromide: Lachrymator and potential alkylating agent (GTI). Must be quenched completely.

  • Exotherm: The deprotonation of pyrazole (

    
    ) by base is exothermic. The subsequent alkylation is mildly exothermic.
    
  • Solvent: DMF is standard but difficult to remove. We utilize a Toluene/Phase Transfer Catalysis (PTC) system or DMF/Water precipitation workup to ensure residual solvent compliance (ICH Q3C).

Part 3: Detailed Experimental Protocol

Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

Objective: Synthesize Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate.

Materials Table
ReagentMW ( g/mol )Equiv.[3][4]Mass/VolDensityRole
Ethyl 1H-pyrazole-4-carboxylate 140.141.001.00 kgSolidSubstrate
Isobutyl Bromide 137.021.051.03 kg1.26 g/mLElectrophile
Potassium Carbonate (Milled) 138.211.501.48 kgSolidBase
DMF (Dimethylformamide) 73.09-5.0 L0.94 g/mLSolvent
Ethyl Acetate --As req.-Extraction
Water --15.0 L1.00Quench
Procedure
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitch-blade), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging:

    • Charge DMF (5.0 L) to the reactor.

    • Add Ethyl 1H-pyrazole-4-carboxylate (1.00 kg) . Stir at 20°C until fully dissolved.

    • Add Potassium Carbonate (1.48 kg) in portions over 15 minutes. Note: Mild exotherm possible.

  • Reaction:

    • Heat the suspension to 40°C .

    • Add Isobutyl Bromide (1.03 kg) dropwise via addition funnel over 60 minutes. Maintain internal temperature

      
      .
      
    • Scientific Rationale: Slow addition prevents thermal runaway and minimizes local high concentrations that could favor bis-alkylation.

    • Raise temperature to 80°C and stir for 4–6 hours.

  • IPC (In-Process Control):

    • Sample 50 µL, dilute in MeCN. Analyze by HPLC (C18, H2O/MeCN gradient).

    • Spec: Starting Material < 1.0% area.

  • Workup (Precipitation Method):

    • Cool reaction mixture to 20°C .

    • Filter off inorganic salts (

      
      ) using a Nutsche filter. Wash cake with DMF (0.5 L).
      
    • Critical Step: Slowly pour the DMF filtrate into Ice Water (15.0 L) under vigorous agitation. The product will precipitate as a white/off-white solid.

    • Stir for 2 hours at 0–5°C to ensure complete crystallization.

    • Filter the solid. Wash with water (3 x 2.0 L) to remove residual DMF.

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 1.25 – 1.35 kg (90–95%).

    • Purity: >98% (HPLC).

Step 2: Hydrolysis to 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

Objective: Saponification of the ester to the free acid.

Materials Table
ReagentEquiv.Mass/VolRole
Ethyl 1-isobutyl-pyrazole-4-carboxylate 1.001.25 kg (from Step 1)Intermediate
Sodium Hydroxide (4N aq) 2.00~3.2 LBase
Methanol -4.0 LCo-solvent
Hydrochloric Acid (6N) ~2.2As req.Acidification
Procedure
  • Charging:

    • In the cleaned 20 L reactor, charge Methanol (4.0 L) and Intermediate Ester (1.25 kg) .

    • Add 4N NaOH solution (3.2 L) .

  • Reaction:

    • Heat to Reflux (approx. 65–70°C) . Stir for 2–3 hours.

    • Mechanism:[5] Nucleophilic acyl substitution (

      
      ).
      
  • IPC:

    • HPLC/TLC. Spec: Ester < 0.1%.

  • Isolation:

    • Distill off Methanol under reduced pressure (keep

      
      ).
      
    • Dilute the remaining aqueous residue with Water (2.0 L) .

    • Clarification (Optional): If the solution is cloudy, filter through Celite to remove insoluble impurities.

    • Cool to 10°C .

    • Slowly add 6N HCl dropwise to adjust pH to 2.0 – 3.0 . Monitor pH carefully; the product will precipitate as a thick slurry.

  • Filtration & Drying:

    • Filter the slurry.

    • Wash the cake with Water (3 x 1.0 L) to remove NaCl.

    • Wash with n-Heptane (1.0 L) to remove unreacted isobutyl bromide traces (if any).

    • Dry at 55°C under vacuum with nitrogen bleed.

Final Specifications:

  • Appearance: White crystalline powder.

  • Yield: 1.0 – 1.1 kg (Overall yield ~85-90%).

  • Purity: >99.5% (HPLC).[3]

  • Melting Point: 190–192°C (verify with standard).

Part 4: Process Visualization

Synthetic Pathway Diagram[7]

Synthesis SM Ethyl 1H-pyrazole-4-carboxylate (C6H8N2O2) Inter Intermediate Ester (Ethyl 1-isobutyl...) SM->Inter Step 1: N-Alkylation DMF, 80°C Reagent Isobutyl Bromide + K2CO3 Reagent->Inter Prod Target Acid (1-Isobutyl-1H-pyrazole-4-COOH) Inter->Prod Step 2: Hydrolysis NaOH, MeOH/H2O

Figure 2: Two-step synthetic pathway from commercial pyrazole ester.

Unit Operations Flow

ProcessFlow R1 Reactor 1 (Alkylation) F1 Filter 1 (Salt Removal) R1->F1 Remove KBr P1 Precipitation (Water Quench) F1->P1 Filtrate F2 Filter 2 (Ester Isolation) P1->F2 Slurry R2 Reactor 2 (Hydrolysis) F2->R2 Wet Cake F3 Final Filter (Acid Isolation) R2->F3 pH Adjustment D1 Vacuum Dryer F3->D1 Wet Product

Figure 3: Industrial unit operations flow for the synthesis.

Part 5: Troubleshooting & Deviation Management

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion or loss in mother liquor.Check stoichiometry. Ensure water quench volume is sufficient (3:1 ratio) to crash out all ester.
Product Color (Yellow) Oxidation or DMF decomposition.Ensure

atmosphere. Keep Temp < 90°C. Recrystallize from Ethanol/Water.
High Impurity (Bis-alkyl) Excess alkyl halide or high local concentration.Reduce Isobutyl Bromide to 1.02 eq. Slow down addition rate.
Slow Hydrolysis Poor solubility of ester.Increase Methanol ratio. Ensure temperature is at reflux.

Part 6: References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2759904, Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses, 91, 1-3. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[2][6] Isobutylhydrazine Safety Assessment. Retrieved from [Link] (Note: Cited for safety comparison regarding Route A).

  • Vertex AI Search. (2026). Industrial synthesis of pyrazole-4-carboxylic acids. (Internal Data Aggregation).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for

    
     kinetics and pyrazole tautomerism).
    

Disclaimer: This protocol involves hazardous chemicals.[2] A comprehensive Risk Assessment (RA) and COSHH assessment must be performed before scale-up.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Hydrolysis

Status: Operational Ticket ID: PYR-ISO-4COOH-001 Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Ester Hydrolysis[1] Executive Summary The hydrolysis of ethyl 1-isobutyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-ISO-4COOH-001 Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Ester Hydrolysis[1]

Executive Summary

The hydrolysis of ethyl 1-isobutyl-1H-pyrazole-4-carboxylate to its corresponding acid is deceptively simple.[1] While the pyrazole core is generally robust, the isobutyl group introduces steric bulk and lipophilicity that often leads to two specific failure modes: incomplete saponification due to phase transfer issues, or isolation losses during the acidic workup.

This guide moves beyond standard "textbook" hydrolysis. It treats the reaction as a biphasic physicochemical challenge, prioritizing solvent selection and pH control to maximize recovery.

Module 1: Diagnostic & Troubleshooting

User Question: "My LCMS shows full conversion, but I only recover 40% yield after acidification. Where is my product?"

Root Cause Analysis: If conversion is complete, your loss is strictly physical (isolation) , not chemical. The isobutyl group increases the lipophilicity of the molecule. Unlike methyl-pyrazoles, which precipitate cleanly upon acidification, the isobutyl analog often forms a supramolecular oil or remains solubilized in the aqueous phase if the ionic strength isn't managed.

The "Low Yield" Decision Tree

Use this logic flow to pinpoint the exact stage of failure.

YieldDiagnosis start Start: Low Yield (<50%) check_conv Check Conversion (TLC/LCMS) start->check_conv incomplete Incomplete Conversion check_conv->incomplete SM remaining complete Full Conversion check_conv->complete Only Product Peak steric_issue Issue: Steric/Solubility Solvent too polar? Base too weak? incomplete->steric_issue isolation_issue Issue: Workup Loss pH control or Phase partition complete->isolation_issue action_heat Action: Switch to THF/H2O (3:1) Increase Temp to 60°C steric_issue->action_heat action_ph Action: Check Aqueous pH Must be < 3.0 isolation_issue->action_ph

Figure 1: Diagnostic workflow for identifying yield loss mechanisms in pyrazole ester hydrolysis.

Module 2: Critical Parameters (FAQs)

Q1: Why won't the starting material dissolve in MeOH/NaOH?

Technical Insight: The isobutyl chain renders the starting ester significantly hydrophobic. Standard protocols using MeOH/Water often result in a suspension where the base (in the aqueous phase) cannot effectively attack the ester (in the solid/oil phase).

  • Solution: Replace Methanol with THF (Tetrahydrofuran) or 1,4-Dioxane . These solvents dissolve the isobutyl ester completely and are miscible with the aqueous base solution, creating a homogeneous single phase essential for rapid kinetics [1].

Q2: I see a new impurity at [M-44]. Did I decarboxylate?

Technical Insight: Yes. Pyrazole-4-carboxylic acids are prone to thermal decarboxylation, although usually at temperatures >160°C [2].[1][2] However, if you are refluxing in high-boiling solvents (like ethylene glycol) or using strong acid hydrolysis for extended periods, you risk losing CO₂.

  • Prevention: Stick to Base Hydrolysis (LiOH/NaOH) at temperatures ≤ 60°C . Avoid acidic hydrolysis unless the substrate is base-sensitive.[1]

Q3: Upon acidification, I get a "gummy" oil instead of a solid. How do I fix this?

Technical Insight: This is the "Isobutyl Effect." The product has a melting point likely near 100-150°C, but impurities and water can depress this, leading to oiling out.

  • Protocol:

    • Do not extract yet.[1]

    • Cool the mixture to 0°C.

    • Scratch the flask side with a glass rod to induce nucleation.

    • If it remains oily, extract with EtOAc , dry over Na₂SO₄, and concentrate. Then, perform a trituration with cold Hexanes or Pentane. The non-polar solvent will remove lipophilic impurities and force the carboxylic acid to crystallize.

Module 3: The Golden Standard Protocol

This protocol is optimized for 1-Isobutyl-1H-pyrazole-4-carboxylic acid , accounting for solubility and pKa (~3.5).[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate 1.0SubstrateLimiting Reagent
LiOH[1]·H₂O 3.0BaseLiOH is preferred over NaOH for better solubility in THF mixtures.[1]
THF 10 VolSolvent ASolubilizes the lipophilic isobutyl tail.
Water 3 VolSolvent BSolubilizes the base.
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the ester (1.0 equiv) in THF (10 volumes). Ensure a clear solution before adding base.

  • Saponification: Dissolve LiOH·H₂O (3.0 equiv) in Water (3 volumes). Add this solution dropwise to the THF mixture.

    • Checkpoint: The solution should remain clear or turn slightly cloudy.[3] If two distinct layers form, add minimal Methanol to homogenize.

  • Reaction: Stir at 50°C for 4–6 hours.

    • Monitor: Check TLC (EtOAc/Hexane 1:1). The acid will stay at the baseline; the ester will have R_f ~0.6.

  • Workup (The Critical Step):

    • Concentration: Evaporate the THF under reduced pressure. Do not skip this. Residual THF will keep the acid soluble in the aqueous phase during acidification.

    • Dilution: Dilute the residue with Water (5 volumes). You now have the lithium carboxylate salt in water.

    • Washing (Optional but Recommended): Wash this aqueous phase once with MTBE or Ether. This removes unreacted ester and non-polar byproducts. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise while stirring until pH ~ 2-3 .

      • Note: The pKa of the pyrazole acid is approx 3.5-4.0 [3]. You must go at least 1 unit below the pKa to ensure >90% protonation (precipitation).

  • Isolation:

    • Scenario A (Precipitate forms): Filter the white solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Scenario B (Oiling out): Extract 3x with 2-MeTHF or EtOAc .[1] Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate. Triturate the resulting solid with Hexanes/Heptane to obtain a free-flowing powder.[1]

Module 4: Advanced Workup Logic (The pKa Balance)

Understanding the species distribution is vital for maximizing recovery. The pyrazole nitrogen (N-1) is alkylated, so it is not basic. The pyridine-like nitrogen (N-2) has a very low pKa (<2.0), meaning it will not protonate significantly at pH 3.

WorkupLogic cluster_highpH pH > 8 (Reaction Mixture) cluster_lowpH pH 2 - 3 (Target) cluster_verylowpH pH < 1 (Avoid) Species1 Carboxylate Anion (R-COO⁻ Li⁺) Solubility1 Water Soluble Species1->Solubility1 Species2 Free Acid (R-COOH) Species1->Species2 Add HCl Solubility2 Water Insoluble (Precipitates) Species2->Solubility2 Species3 Pyrazolium Salt (R-COOH + N-H⁺) Species2->Species3 Excess HCl Solubility3 Water Soluble (Yield Loss!) Species3->Solubility3

Figure 2: Species distribution vs. pH.[1] Note the risk of re-solubilizing the product if the pH drops too low (forming the pyrazolium hydrochloride salt).

References

  • Arkivoc. (2008). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, (xi), 150-160. Link

  • European Patent Office. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. EP2892886A1.[1] Link

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1-phenyl-1H-pyrazole-4-carboxylic acid (Analogous pKa data).[1]Link

Sources

Optimization

Technical Support Guide: Purification of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

Technical Overview & Crude Profile Compound: 1-Isobutyl-1H-pyrazole-4-carboxylic acid CAS: (Generic/Analogous to 1-alkyl-pyrazole-4-COOH series) Chemical Nature: Amphoteric (dominantly acidic due to -COOH; weak basicity...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Crude Profile

Compound: 1-Isobutyl-1H-pyrazole-4-carboxylic acid CAS: (Generic/Analogous to 1-alkyl-pyrazole-4-COOH series) Chemical Nature: Amphoteric (dominantly acidic due to -COOH; weak basicity at Pyrazole-N2). Typical Crude State: The "crude" product typically originates from the alkaline hydrolysis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate. Consequently, the crude profile usually contains:

  • Target Acid: ~80-90% purity.

  • Inorganic Salts: High content (NaCl/LiCl/NaBr) generated during neutralization.

  • Unreacted Ester: Lipophilic precursor.

  • Isobutyl Halide: Trace alkylating agent (if not removed prior to hydrolysis).

  • Oligomers/Color bodies: Yellow/brown impurities from thermal degradation.

Primary Purification: Acid-Base Workup (Salt & Ester Removal)

Objective: To separate the target carboxylic acid from non-acidic impurities (esters, halides) and water-soluble inorganic salts.

The Protocol

Note: This method relies on the solubility of the carboxylate salt in water and the insolubility of the free acid in acidic media.

  • Dissolution (Basification):

    • Suspend the crude solid in 1M NaOH (approx. 5-10 volumes).

    • Stir until fully dissolved. The pH should be >12.

    • Why: This converts the target acid into its water-soluble sodium carboxylate form. Impurities like unreacted esters remain organic.

  • Organic Wash (Lipophilic Clearance):

    • Wash the aqueous layer twice with an organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ).

    • Why: This extracts unreacted isobutyl ester, isobutyl halides, and non-polar tars. The product remains in the aqueous phase.

    • Discard the organic layer.

  • Precipitation (Acidification):

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 1M HCl or 2M H2SO4 dropwise with vigorous stirring.

    • Target pH: pH 2–3 .

    • Observation: The product should precipitate as a white to off-white solid.

  • Filtration & Desalting:

    • Filter the solid using a Büchner funnel.

    • Critical Step: Wash the filter cake with ice-cold dilute HCl (0.1M) followed by a small amount of ice-cold water .

    • Why: This displaces the mother liquor containing trapped inorganic salts (NaCl/Na2SO4). Do not over-wash with water if the compound has partial water solubility.

Visualization: Acid-Base Workflow

AcidBaseWorkup Crude Crude Mixture (Acid + Ester + Salts) BaseAdd Add 1M NaOH (pH > 12) Crude->BaseAdd Wash Wash with DCM/EtOAc BaseAdd->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Ester/Halides) DISCARD PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Acidify Acidify with HCl to pH 2-3 (0-5°C) AqLayer->Acidify Filter Filter & Wash (Remove NaCl) Acidify->Filter Pure Pure Acid Solid Filter->Pure

Figure 1: Logical flow for removing non-acidic impurities and inorganic salts via pH manipulation.

Secondary Purification: Recrystallization (Polishing)[2]

Objective: To improve crystal habit and remove trace color bodies or isomeric impurities.

Solvent Selection Logic

The isobutyl group adds significant lipophilicity compared to methyl analogs. Therefore, water alone is often a poor solvent, and pure methanol/ethanol may be too soluble (preventing recovery).

  • Preferred System: Ethanol/Water (1:1 to 2:1 ratio) or Isopropanol (IPA)/Water .

  • Alternative (if highly soluble): Ethyl Acetate/Hexane .

The Protocol[1][2][3][4]
  • Dissolution:

    • Place the dried solid from Step 2 into a flask.

    • Add Ethanol (95%) or IPA . Heat to reflux (boiling).

    • Add solvent in small portions until the solid just dissolves.[1]

    • Troubleshooting: If colored impurities persist, add activated charcoal (1-2% w/w), reflux for 10 mins, and filter hot through Celite.

  • Nucleation:

    • Remove from heat. If the solution is pure solvent, add warm water dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of ethanol to clear it again.

  • Crystallization:

    • Allow the flask to cool to Room Temperature (RT) slowly (wrap flask in foil/towel).

    • Once at RT, move to a fridge (4°C) for 2–4 hours.

    • Why: Rapid cooling causes "oiling out" (see troubleshooting).

  • Collection:

    • Filter the crystals.[1] Wash with cold solvent mixture (e.g., 1:1 EtOH/Water).

    • Dry under vacuum at 45–50°C.

Visualization: Recrystallization Decision Tree

Recryst Start Dry Crude Acid Solvent Dissolve in boiling EtOH/IPA Start->Solvent Check Is solution clear? Solvent->Check Charcoal Add Activated Carbon Hot Filter Check->Charcoal Colored/Hazy WaterAdd Add Warm Water until turbid Check->WaterAdd Clear Charcoal->WaterAdd Cool Slow Cool to RT then 4°C WaterAdd->Cool Oil Problem: Oiling Out? Cool->Oil Reheat Reheat & Add more EtOH Oil->Reheat Yes Filter Filter Crystals Oil->Filter No Reheat->Cool

Figure 2: Decision matrix for recrystallization, addressing the common issue of oiling out.

Troubleshooting & FAQs

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product separates as a sticky oil at the bottom of the flask upon cooling. Cause: The isobutyl chain lowers the melting point. If the temperature of the solvent mixture drops below the "melting point of the solvated product" before crystallization begins, it oils out. Solution:

  • Reheat until the oil redissolves.

  • Add a Seed Crystal: Save a tiny speck of crude solid and add it when the solution is warm (not hot).

  • Slower Cooling: Do not use an ice bath immediately. Let it sit in a water bath at 40°C and turn off the heat, allowing it to cool overnight.

  • Agitation: Stir slowly (magnetic stirring) during cooling to induce nucleation.

Issue: High Inorganic Salt Content (Ash)

Symptom: The melting point is sharp, but combustion analysis shows low Carbon % and high residue. Cause: Sodium chloride trapped in the crystal lattice during the acid precipitation step. Solution:

  • Reslurry: Suspend the solid in pure water (room temperature), stir for 30 minutes, and re-filter. The organic acid is likely sparingly soluble in water, while NaCl is highly soluble.

FAQ: Regioisomers

Q: Do I need to worry about regioisomers (N1 vs N2 alkylation)? A: If you synthesized this by alkylating Ethyl 1H-pyrazole-4-carboxylate , the starting material is symmetric. N1 and N2 are equivalent. Therefore, mono-alkylation produces only one regioisomer. You do not need to separate isomers unless you used an asymmetric starting material (e.g., 3-methyl-pyrazole). The main organic impurity is usually the bis-alkylated quaternary salt (which is water-soluble and removed in the aqueous wash of Step 2).

Summary Data Table

ParameterSpecification / Recommendation
Solubility (Acid Form) Soluble in EtOH, DMSO, DMF, Aqueous NaOH. Sparingly soluble in Water, Hexane.
pKa (Approx) ~3.8 - 4.2 (Carboxylic Acid)
Recryst. Solvent Ethanol/Water (40:60 to 60:40 v/v)
Workup pH Dissolve at pH >12; Precipitate at pH 2–3
Drying Temp 45–50°C (Vacuum). Avoid >80°C to prevent decarboxylation.

References

  • Vertex AI Search. (2025). Recrystallization solvents for 1-alkyl-1H-pyrazole-4-carboxylic acid. 2

  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. 1[1]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. 3

  • EPA (PubChem). (2025). 1H-Pyrazole-4-carboxylic acid Properties. 4[2][1][4]

Sources

Troubleshooting

resolving regioselectivity issues in 1-isobutyl pyrazole synthesis

Executive Summary: The "Tautomer Trap" Synthesizing 1-isobutyl pyrazoles presents a classic regioselectivity challenge. Because the isobutyl group is moderately bulky ( -branching), its introduction is governed by a deli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tautomer Trap"

Synthesizing 1-isobutyl pyrazoles presents a classic regioselectivity challenge. Because the isobutyl group is moderately bulky (


-branching), its introduction is governed by a delicate balance of sterics  (favoring the unhindered nitrogen) and electronics  (favoring the more nucleophilic nitrogen).

When working with asymmetric pyrazoles (e.g., 3-substituted derivatives), the starting material exists in a tautomeric equilibrium (


). The "3-substituted" and "5-substituted" tautomers are chemically distinct species that interconvert rapidly.
  • Target A (1,3-Isomer): Isobutyl group at N1; Substituent at C3. (Thermodynamic/Steric product).

  • Target B (1,5-Isomer): Isobutyl group at N1; Substituent at C5. (Kinetic/Coordination product).[1]

This guide provides three validated workflows to target your specific isomer, moving beyond trial-and-error.

Decision Matrix: Selecting Your Route

Before starting, identify your target isomer and follow the corresponding logic path.

SynthesisDecision Start START: Define Target Isomer IsomerChoice Which isomer is required? Start->IsomerChoice Target13 Target: 1-Isobutyl-3-Substituted (Sterically favored) IsomerChoice->Target13 1,3-Isomer Target15 Target: 1-Isobutyl-5-Substituted (Sterically crowded) IsomerChoice->Target15 1,5-Isomer DirectAlk Method A: Direct Alkylation (Base-Mediated) Target13->DirectAlk Cyclo Method B: Cyclocondensation (De Novo Synthesis) Target15->Cyclo Preferred Mitsunobu Method C: Mitsunobu Reaction (Alcohol Activation) Target15->Mitsunobu Alternative BaseChoice Use Cs2CO3 / DMF (Thermodynamic Control) DirectAlk->BaseChoice Solvent Critical: Use Fluorinated Solvents (TFE or HFIP) Cyclo->Solvent

Caption: Decision tree for selecting the optimal synthetic pathway based on the desired regiochemical outcome.

Method A: Direct Alkylation (Targeting the 1,3-Isomer)

Best for: Synthesis of 1-isobutyl-3-substituted pyrazoles.

The Mechanism

In a basic medium, the pyrazole is deprotonated to form a pyrazolide anion. This anion is an ambident nucleophile. The isobutyl halide is an electrophile.

  • Steric Rule: The bulky isobutyl group prefers to attack the nitrogen furthest from the existing C3-substituent.

  • Result: The major product is the 1,3-isomer (where the substituent ends up at position 3, and the isobutyl is at position 1).

Protocol: Optimized Method

Standard conditions often fail to drive the reaction to completion due to the steric bulk of the isobutyl group. Cesium makes the pyrazolide "naked" and more reactive.

  • Reagents:

    • Substituted Pyrazole (1.0 equiv)

    • Isobutyl Iodide (1.2 equiv) (Note: Avoid Bromide; it is too slow for this hindered electrophile).

    • Cesium Carbonate (

      
      ) (1.5 equiv)
      
    • Solvent: Anhydrous DMF (0.2 M concentration)

  • Procedure:

    • Dissolve pyrazole in DMF under

      
      .
      
    • Add

      
       and stir for 30 min at RT (ensure deprotonation).
      
    • Add Isobutyl Iodide dropwise.

    • Heat to 60°C for 12–16 hours. (Note: Higher temps promote elimination of isobutyl iodide to isobutylene).

  • Workup:

    • Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x brine.

    • Dry over

      
      .
      
Troubleshooting Table (Method A)
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Isobutyl bromide used;

is too slow.
Switch to Isobutyl Iodide . Add 10 mol% TBAI (tetrabutylammonium iodide) as a catalyst.
Elimination Byproduct Reaction temperature too high (>80°C).Lower temp to 60°C; extend reaction time.
Wrong Regioisomer Substrate has H-bond donor (e.g., -OH, -NH2).The substituent is coordinating the cation, directing alkylation to the "crowded" side. Protect the donor group first.

Method B: Cyclocondensation (Targeting the 1,5-Isomer)

Best for: Synthesis of 1-isobutyl-5-substituted pyrazoles (the "crowded" isomer).

The Mechanism

This method builds the ring from scratch using Isobutylhydrazine and a 1,3-dicarbonyl (or enaminone).

  • Nucleophile: Isobutylhydrazine has two nitrogens. The

    
     is more nucleophilic  than the 
    
    
    
    .
  • Electrophile: The 1,3-dicarbonyl has two carbonyls. The most electrophilic carbonyl will react with the most nucleophilic nitrogen (

    
    ).
    
  • Solvent Control: Using fluorinated alcohols (TFE or HFIP) can enhance regioselectivity to >95:5 by activating specific carbonyls via hydrogen bonding [1].

Protocol: Fluorinated Solvent Controlled Cyclization
  • Reagents:

    • Isobutylhydrazine hydrochloride (1.0 equiv)

    • Unsymmetrical 1,3-diketone (1.0 equiv)

    • Solvent: HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol).[2]

  • Procedure:

    • Dissolve diketone in HFIP (0.5 M).

    • Add Isobutylhydrazine salt.

    • Stir at RT for 2 hours.

    • Note: If using the hydrochloride salt, no external acid is needed. HFIP is slightly acidic.

  • Mechanism Check:

    • The

      
       attacks the ketone adjacent to the electron-withdrawing group (or the less hindered ketone).
      
    • Subsequent dehydration closes the ring.

Method C: Mitsunobu Reaction (The "Inversion" Strategy)

Best for: When alkyl halides are unreactive or when you need to invert the natural alkylation selectivity.

The Mechanism

Instead of using a halide, you use Isobutanol . The Mitsunobu reaction activates the alcohol.[3]

  • Key Insight: While direct alkylation is driven by thermodynamics (sterics), Mitsunobu is often driven by

    
     and pre-complexation. In many cases, Mitsunobu conditions favor the 1,5-isomer  because the reaction proceeds via a tight ion pair where the sterics of the incoming group are less punishing than in classical 
    
    
    
    [2].
Protocol
  • Reagents:

    • Substituted Pyrazole (1.0 equiv)

    • Isobutanol (1.2 equiv)

    • 
       (1.5 equiv)
      
    • DIAD or DBAD (1.5 equiv)

    • Solvent: THF or Toluene.

  • Procedure:

    • Cool mixture of Pyrazole, Isobutanol, and

      
       to 0°C.
      
    • Add DIAD dropwise (exothermic).

    • Allow to warm to RT overnight.

FAQ: Technical Support & Troubleshooting

Q1: How do I definitively prove which isomer I have? A: Do not rely on simple 1H NMR shifts alone, as they are solvent-dependent.

  • Gold Standard: 1D NOE or 2D NOESY NMR .

  • 1,5-Isomer: Strong NOE signal between the

    
     of the isobutyl group and the substituent (or proton) at C5.
    
  • 1,3-Isomer: No NOE between the

    
     and the substituent; instead, you see NOE between 
    
    
    
    and the pyrazole H5 proton.

Q2: I am getting a 50:50 mixture. How do I separate them? A: Isomers of 1-isobutyl pyrazoles often have very similar


 values on silica.
  • Flash Chromatography: Use a gradient of DCM:MeOH (99:1 to 95:5) rather than Hex:EtOAc. The polar nature of the pyrazole nitrogen interacts differently with silica in chlorinated solvents.

  • Rectification: If working on >100g scale, the 1,3-isomer usually has a slightly lower boiling point than the 1,5-isomer due to lower dipole moment [3].

Q3: The reaction works with Methyl Iodide but fails with Isobutyl Iodide. Why? A: This is the "Beta-Branching Effect." The isobutyl group has a methyl branch at the


-position relative to the iodide. This creates significant steric drag in the 

transition state. You must use Cesium Carbonate (to maximize anion reactivity) and Heat (60°C) . Sodium Hydride (

) often causes over-reaction or decomposition at the temps required for isobutyl.

References

  • Regioselectivity in Pyrazole Formation (Solvent Effects)

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: Fustero, S., et al. Journal of Organic Chemistry (2008).[2]

    • URL:[Link]

  • Mitsunobu Regioselectivity

    • Title: Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols.[4]

    • Source:Beilstein Journal of Organic Chemistry (2014).
    • URL:[Link]

  • Separation of Isomers

    • Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • Source:Russian Journal of Applied Chemistry / ResearchG
    • URL:[Link]

  • General Alkylation Mechanism

    • Title: Regioselective N1-Alkylation of 3-Substituted Pyrazoles.[5]

    • Source:The Journal of Organic Chemistry (2017).
    • URL:[Link]

Sources

Optimization

solubility issues of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in aqueous buffers

Solubility Optimization & Troubleshooting Guide[1][2] Executive Summary: The Solubility Paradox 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a common scaffold in fragment-based drug discovery (FBDD).[1] However, it presen...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Troubleshooting Guide[1][2]
Executive Summary: The Solubility Paradox

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a common scaffold in fragment-based drug discovery (FBDD).[1] However, it presents a classic physicochemical paradox: it is an organic acid with a lipophilic tail.

Users frequently encounter precipitation when diluting DMSO stocks into aqueous buffers (e.g., PBS).[2] This is rarely a purity issue; it is a pKa-driven solubility event . The molecule exists in two distinct states:[1]

  • Protonated (Neutral): Dominant at pH < 4.0. Highly insoluble in water.

  • Deprotonated (Anionic): Dominant at pH > 5.5. Highly soluble in water.

The Golden Rule: To dissolve this compound in water, you must drive the equilibrium toward the anionic salt form before the compound attempts to aggregate.[1]

Critical Physicochemical Parameters

Understanding these values is essential for predicting behavior in your specific assay buffer.

ParameterApproximate ValueImplication for Solubility
pKa (Acid) ~3.5 – 4.0At pH 7.4, the compound is >99.9% ionized (soluble).[1][3] However, local acidity during mixing can cause transient precipitation.
cLogP ~1.8 – 2.1The isobutyl group adds significant lipophilicity compared to the parent pyrazole, increasing the risk of aggregation.[1]
H-Bond Donors 1 (COOH)High crystal lattice energy makes the solid powder difficult to wet and dissolve initially.[1]
Solubility (Water) < 0.5 mg/mL (pH 3)Insoluble in unbuffered water or acidic media.
Solubility (PBS) > 10 mg/mL (pH 7.4)Soluble , provided the final pH remains above 6.0.
Troubleshooting Guides
Issue A: "The Cloud" – Precipitation upon dilution into PBS

Symptoms: You add a 100 mM DMSO stock to PBS (pH 7.4), and a white cloud forms immediately. Root Cause: "The Solvent Shock." When DMSO (a polar aprotic solvent) hits water, the local environment changes rapidly. If the local concentration of the compound exceeds its solubility limit before it can deprotonate and ionize, it forms micro-crystals. These crystals are thermodynamically stable and slow to re-dissolve, even if the bulk pH is 7.4. Solution:

  • Vortex During Addition: Never add the stock to a static buffer. Vortex the buffer while adding the stock dropwise.[2]

  • The "Salt-First" Method: Pre-dilute the compound in a slightly alkaline intermediate buffer (see Protocol B).[1]

Issue B: Compound crashes out in storage (4°C)

Symptoms: The solution was clear at room temperature but formed crystals in the fridge. Root Cause: "Salting Out" & Temperature. Solubility decreases with temperature.[1] Furthermore, standard PBS contains ~150 mM NaCl. The sodium ions compete for water molecules (hydration shells), effectively "squeezing" the lipophilic isobutyl group out of solution. Solution:

  • Store stocks in 100% DMSO at -20°C, not as aqueous dilutions.

  • If aqueous storage is mandatory, reduce NaCl concentration (e.g., 0.5x PBS) or add 5-10% glycerol as a cryoprotectant/cosolvent.[1]

Issue C: Inconsistent IC50 data

Symptoms: Biological activity varies wildly between replicates.[1] Root Cause: Microprecipitation. The compound may be partially precipitated (invisible to the naked eye), leading to a lower effective concentration than calculated. Solution: Measure the actual concentration of the supernatant using UV-Vis or HPLC after centrifugation to verify solubility.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for achieving stable solutions.

SolubilityLogic Start Start: Solid Powder SolventChoice Choose Primary Solvent Start->SolventChoice Water Water / Buffer SolventChoice->Water Not Recommended Organic DMSO / Ethanol SolventChoice->Organic Recommended (Stock) CheckpH Check pH Water->CheckpH Dilution Dilution into Assay Buffer Organic->Dilution Acidic pH < 5.0 CheckpH->Acidic Basic pH > 7.0 CheckpH->Basic Precipitation PRECIPITATION RISK (Protonated Form) Acidic->Precipitation Insoluble Soluble STABLE SOLUTION (Anionic Form) Basic->Soluble Forms Salt Shock Local Precipitation? Dilution->Shock Shock->Precipitation If pH drops or high salt Shock->Soluble If mixed rapidly & pH maintained

Figure 1: Solubility Decision Tree.[1] Red paths indicate high risk of precipitation; Green paths indicate stable solubilization.[1]

Validated Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution

Use this for long-term storage.

  • Weighing: Weigh approximately 10-20 mg of 1-Isobutyl-1H-pyrazole-4-carboxylic acid.

  • Calculation: Calculate the required volume of DMSO (Dimethyl sulfoxide).

    • Formula:

      
      [3]
      
  • Dissolution: Add the calculated volume of DMSO.

  • Sonication: Sonicate for 2–5 minutes at 40°C. The solution should be crystal clear.

  • Storage: Aliquot into amber vials and store at -20°C.

Protocol B: The "Salt-First" Aqueous Preparation (Recommended)

Use this when you need a high-concentration aqueous solution (e.g., 10 mM) without DMSO.[1]

  • Weighing: Weigh the solid powder into a glass vial.

  • Alkaline Wetting: Add 1.05 equivalents of NaOH (1M stock).

    • Why? This instantly converts the acid to the sodium salt (Sodium 1-isobutyl-1H-pyrazole-4-carboxylate), which is highly water-soluble.[1]

  • Dilution: Immediately add water or buffer (e.g., PBS) to the final volume.

  • Verification: Vortex. The solution should be clear. Check pH to ensure it is within the physiological range (7.2 – 7.6). If too basic, adjust carefully with dilute HCl, but do not drop below pH 6.0 .

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can lead to concentration changes over time. Additionally, ethanol tolerates "salting out" less effectively than DMSO in high-salt buffers.[1]

Q: Why does the pH of my buffer drop when I add the compound? A: The compound is a carboxylic acid.[1] If you add a high concentration (e.g., 10 mM) to a weak buffer (e.g., 10 mM PBS), the compound will overwhelm the buffer capacity, lowering the pH and causing its own precipitation.[1] Always use a buffer concentration at least 5x higher than the compound concentration. [1]

Q: Is the isobutyl group stable? A: Yes. The isobutyl-nitrogen bond on the pyrazole ring is chemically stable under standard laboratory conditions (pH 2-12, temperatures < 80°C).[1] It will not hydrolyze.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Retrieved from [Link]

    • Context: Provides foundational pKa and solubility data for the parent scaffold.

  • Context: Authoritative guide on buffer precipitation mechanisms (salting out) relevant to organic acids in PBS.
    • Context: General protocols for managing "DMSO shock" and cosolvent dilution strategies.

  • European Physical Journal (2026). Chemistry and biomedical relevance of pyrazole derivatives. Retrieved from [Link]

    • Context: Discusses the structural influence of N-substitution (like isobutyl) on the physicochemical properties of pyrazoles.

Sources

Troubleshooting

removing unreacted isobutyl hydrazine from pyrazole synthesis mixtures

Topic: Removal of Unreacted Isobutyl Hydrazine Ticket ID: PYR-ISO-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division Executive Summary & Diagnostic The Challenge: In pyrazole sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Isobutyl Hydrazine

Ticket ID: PYR-ISO-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Diagnostic

The Challenge: In pyrazole synthesis, excess isobutyl hydrazine is often required to drive the reaction to completion. However, this reagent is a nucleophile, a reducing agent, and a potential Genotoxic Impurity (GTI) under ICH M7 guidelines. Its removal is critical not only for safety but to prevent side reactions (e.g., amide formation) in downstream steps.

The Solution Architecture: We do not rely on a single "magic bullet." Instead, we use a pKa-driven separation for bulk removal, followed by chemoselective scavenging for trace polishing.

Diagnostic Workflow: Start Here

Use the following decision tree to select the correct protocol for your specific mixture composition.

WorkupStrategy Start Start: Reaction Mixture Analysis CheckLoad Isobutyl Hydrazine Excess? Start->CheckLoad HighLoad High Load (>10 mol%) CheckLoad->HighLoad Yes LowLoad Trace Load (<10 mol%) CheckLoad->LowLoad No CheckSolubility Product Solubility? HighLoad->CheckSolubility MethodB PROTOCOL B: Solid Phase Scavenging (Electrophilic Resin) LowLoad->MethodB Direct Polishing OrgSoluble Soluble in DCM/EtOAc CheckSolubility->OrgSoluble Lipophilic Product WaterSoluble Water Soluble/Polar CheckSolubility->WaterSoluble Polar Product MethodA PROTOCOL A: Acidic Extraction (pH 4-5) OrgSoluble->MethodA MethodC PROTOCOL C: Cation Exchange (SCX) WaterSoluble->MethodC MethodA->MethodB If GTI limits not met

Figure 1: Decision matrix for selecting the appropriate hydrazine removal strategy based on impurity load and product solubility.

Technical Protocols

Protocol A: pKa-Controlled Liquid-Liquid Extraction (LLE)

Best For: Bulk removal (>95%) when the pyrazole product is lipophilic.

The Science: This method exploits the basicity difference between the alkyl hydrazine and the pyrazole product.

  • Isobutyl Hydrazine:

    
     (conjugate acid). It is a moderate base.
    
  • Pyrazole Product:

    
     (conjugate acid). It is a very weak base.
    
  • Target pH (4.0 - 5.0): At this pH, isobutyl hydrazine is fully protonated (

    
    ) and partitions into the aqueous phase. The pyrazole remains unprotonated (neutral) and stays in the organic phase.
    

Step-by-Step Guide:

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM or EtOAc). Avoid ether if possible (peroxide risk with hydrazines).

  • The Acid Wash:

    • Prepare a 0.5 M HCl solution.

    • Wash the organic layer with the HCl solution.

    • Critical Checkpoint: Measure the pH of the aqueous layer after mixing. It must be between 2.0 and 5.0. If pH > 5, the hydrazine is not fully protonated; add more acid.

  • The Brine Wash: Wash the organic layer with saturated brine to remove residual water and trace acid.

  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting Table:

Issue Cause Solution
Product Loss pH too low (< 1.0) Highly acidic conditions may protonate the pyrazole. Adjust wash pH to 4.0-5.0 using a buffer (e.g., Citrate).

| Emulsion | Amphiphilic species | Add a small amount of MeOH to the organic phase or filter through Celite before separation.[1] |

Protocol B: Electrophilic Scavenging (Polishing)

Best For: Trace removal to meet ICH M7 limits (<1000 ppm) or when the product is acid-sensitive.

The Science: Since isobutyl hydrazine is a nucleophile, we use a solid support functionalized with a strong electrophile. Isocyanate-functionalized silica is superior to aldehydes because it forms a stable urea linkage that cannot hydrolyze back to the hydrazine.

Mechanism of Action:



ScavengingMechanism Resin Silica-Isocyanate (Electrophile) Complex Tetrahedral Intermediate Resin->Complex Attack Impurity Isobutyl Hydrazine (Nucleophile) Impurity->Complex Product Silica-Bound Urea (Trapped Impurity) Complex->Product Proton Transfer

Figure 2: Chemical mechanism of scavenging isobutyl hydrazine using isocyanate-functionalized silica.

Step-by-Step Guide:

  • Selection: Use SiliaBond® Isocyanate or Polymer-supported Isocyanate (loading typically 1.0 - 1.5 mmol/g).

  • Calculation: Add 2-4 equivalents of scavenger relative to the estimated residual hydrazine (not the starting amount).

  • Incubation: Add resin to the reaction mixture (dissolved in DCM, THF, or DMF). Stir gently for 2–4 hours at room temperature.

    • Tip: Do not use magnetic stir bars if the resin is fragile; use an overhead stirrer or shaker to prevent grinding the resin into fines.

  • Filtration: Filter through a fritted glass funnel or a Celite pad. The hydrazine is trapped on the solid; the filtrate contains your pure product.

Protocol C: Cation Exchange (SCX) for Polar Pyrazoles

Best For: Water-soluble pyrazoles where LLE is impossible.

The Science: Strong Cation Exchange (SCX) resins (sulfonic acid based, e.g., Dowex 50W or Amberlyst 15) act as a "solid-phase acid wash."

Step-by-Step Guide:

  • Loading: Dissolve the crude mixture in MeOH or Water.

  • Capture: Pass the solution through an SCX cartridge.

    • Result: Both the basic hydrazine and the weakly basic pyrazole may bind, OR (if pH is controlled) only the hydrazine binds.

  • Selective Elution (Catch and Release):

    • If both bind: Wash the cartridge with MeOH (removes neutrals). Elute the Pyrazole with 0.5 M Ammonia in MeOH . The hydrazine (being more basic) requires a stronger/harsher base to elute and will remain on the column longer, or can be left bound if the gradient is controlled.

    • Preferred: Use a "Flow-through" mode. Pre-equilibrate the resin to pH ~3. Pass the mixture. Hydrazine binds (high affinity); Pyrazole flows through (low affinity).

Frequently Asked Questions (FAQ)

Q: Can I just distill the isobutyl hydrazine off? A: We strongly advise against this. Alkyl hydrazines are volatile but often form azeotropes with solvents. More importantly, heating concentrated hydrazines poses an explosion risk and can degrade your pyrazole product.

Q: How do I detect residual isobutyl hydrazine? Standard UV doesn't see it. A: Hydrazines lack a strong chromophore.[2]

  • TLC Stain: Use Permanganate dip (turns yellow/brown on pink background) or Phosphomolybdic Acid (PMA) .

  • HPLC Derivatization: For quantitative analysis (ICH M7 compliance), derivatize a sample with benzaldehyde before injection. The resulting hydrazone is UV-active and easily quantifiable.

Q: Why not just add benzaldehyde to the reaction pot to quench it? A: This is a "quick and dirty" method. While it works, it generates a hydrazone byproduct that is often lipophilic and difficult to separate from your pyrazole chromatographically. Solid-phase scavenging (Protocol B) is cleaner because the byproduct is removed by simple filtration.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023. [Link]

  • Anderson, N. G., et al.Practical Process Research and Development - A Guide for Organic Chemists. Academic Press, 2012.
  • Biotage . Metal Scavenger User Guide (Applicable to Nucleophile Scavenging). (Demonstrates principles of Si-TMT and Isocyanate scavenging). [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

This guide serves as a technical resource for the purification of 1-Isobutyl-1H-pyrazole-4-carboxylic acid . It is designed for process chemists and researchers encountering purity or yield issues during scale-up or synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purification of 1-Isobutyl-1H-pyrazole-4-carboxylic acid . It is designed for process chemists and researchers encountering purity or yield issues during scale-up or synthesis.

Status: Active Topic: Solvent Optimization & Purification Protocols Molecule Class: Heterocyclic Carboxylic Acid (Amphiphilic)

Executive Summary & Molecule Profile

1-Isobutyl-1H-pyrazole-4-carboxylic acid presents a unique purification challenge due to its amphiphilic nature. The carboxylic acid moiety (hydrophilic, H-bond donor/acceptor) favors polar solvents, while the isobutyl group (hydrophobic, steric bulk) and pyrazole ring (aromatic) drive solubility in lipophilic media.

Successful recrystallization requires a solvent system that disrupts the strong intermolecular hydrogen bonded dimers of the carboxylic acid at high temperatures but facilitates selective crystal lattice formation upon cooling.

PropertyCharacteristicImpact on Recrystallization
Polarity AmphiphilicSingle solvents often fail; binary systems or pH-swing favored.
Acidity Weak Acid (pKa ~3.5-4.0)Soluble in aqueous base; precipitates in acid.
Thermal Behavior High MP (dimerization)Risk of "oiling out" if solvent BP is too low.

Solvent Selection Strategy (Q&A)

Q1: What is the "Gold Standard" solvent for this molecule?

Recommendation: Isopropanol (IPA) or Ethanol (95%) .

  • Why: Short-chain alcohols strike the perfect balance. The hydroxyl group interacts with the carboxylic acid to solubilize it at reflux, while the alkyl chain (ethyl/isopropyl) accommodates the hydrophobic isobutyl tail. Upon cooling, the solubility drops significantly, driving crystallization.

  • Evidence: Literature on pyrazole-4-carboxylic acid esters frequently cites isopropanol as the primary recrystallization solvent with yields of 75-92% [1].

Q2: My product is "oiling out" instead of crystallizing. How do I fix this?

Root Cause: The solute separates as a liquid phase before crystallizing because the solution temperature is above the melting point of the solvated product, or the solvent is too non-polar. Protocol:

  • Switch to a Higher BP Solvent: If using Ethanol, switch to n-Butanol or Toluene .

  • Seed at Metastable Zone: Cool the solution slowly. When it reaches ~5-10°C below the saturation temperature, add seed crystals.

  • Use a Binary System: Dissolve in a minimum amount of Ethyl Acetate (good solubility), then slowly add n-Heptane (anti-solvent) until slight turbidity persists. Re-heat to clear, then cool slowly.

Q3: Can I use water?

Answer: Not as a single solvent, but excellent as an anti-solvent or in Acid-Base Precipitation .

  • Method: Dissolve the crude acid in dilute NaOH (forms the sodium salt, highly water-soluble). Filter off insoluble impurities.[1][2] Slowly acidify with HCl to pH 2-3. The free acid will precipitate as a fine solid. This is often superior to thermal recrystallization for removing non-acidic impurities [2].

Optimization Protocols

Protocol A: Thermal Recrystallization (Binary System)

Best for: Removing structural isomers and reaction byproducts.

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add Ethyl Acetate (5 mL/g) and heat to reflux. If not fully dissolved, add more in 1 mL increments.

  • Filtration: Perform a hot filtration to remove insoluble mechanical impurities (silica, salts).

  • Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise.

    • Stop point: When a persistent cloudiness appears.[1]

    • Clear point: Add 1-2 mL of Ethyl Acetate to make the solution clear again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (stirring can induce rapid, impure precipitation).

  • Harvest: Cool to 0-4°C for 1 hour. Filter and wash with cold 1:1 Ethyl Acetate/Heptane.

Protocol B: Acid-Base "Chemical" Purification

Best for: Removing unreacted starting materials (hydrazines) and neutral organic impurities.

  • Solubilization: Suspend crude solid in water (10 mL/g). Add 1M NaOH dropwise until pH > 10 and the solid dissolves.

  • Extraction (Critical Step): Wash the aqueous layer with Dichloromethane (DCM) (2 x 5 mL/g).

    • Logic: Impurities that are not acidic (e.g., unreacted pyrazole precursors) will move into the DCM layer. The product stays in the water as a salt.

  • Precipitation: Separate the aqueous layer. Cool to 5°C. Slowly add 1M HCl while stirring until pH < 3.

  • Isolation: Filter the white precipitate. Wash with water to remove salts (NaCl).

Visual Troubleshooting Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the optimal solvent system based on your initial solubility screen.

SolventSelection Start Start: Solubility Screen (100mg) SolubleCold Soluble at Room Temp? Start->SolubleCold SolubleHot Soluble at Reflux? SolubleCold->SolubleHot No TooSoluble Use as Solvent A in Binary System SolubleCold->TooSoluble Yes CrystalsCool Crystals form on cooling? SolubleHot->CrystalsCool Yes Insoluble Use as Anti-Solvent (e.g., Water, Heptane) SolubleHot->Insoluble No GoodSolvent PRIMARY CHOICE (e.g., IPA, Ethanol) CrystalsCool->GoodSolvent Yes (Solid) OilingOut ISSUE: Oiling Out CrystalsCool->OilingOut No (Liquid droplets) OilingOut->GoodSolvent Fix: Add Seed Crystal or Co-Solvent

Caption: Decision matrix for selecting single or binary solvent systems based on thermal solubility behavior.

Figure 2: Acid-Base Purification Workflow

A chemical alternative to thermal recrystallization for high-purity requirements.

AcidBase Crude Crude Solid (Impure) Dissolve Dissolve in aq. NaOH Crude->Dissolve Deprotonation Wash Wash with DCM (Remove Neutrals) Dissolve->Wash Purification Acidify Acidify with HCl (pH < 3) Wash->Acidify Precipitation Filter Filter & Dry (Pure Acid) Acidify->Filter Isolation

Caption: Chemical purification workflow leveraging the carboxylic acid functionality to remove non-acidic impurities.

Solubility Screening Data

Typical solubility profile for alkyl-pyrazole-carboxylic acids.

SolventSolubility (25°C)Solubility (Reflux)Suitability
Water InsolubleSparingly SolubleAnti-Solvent
Ethanol/IPA ModerateHighPrimary Choice
Ethyl Acetate ModerateHighGood (Solvent A)
Toluene LowHighExcellent (High BP)
Heptane/Hexane InsolubleLowAnti-Solvent
DCM HighHighToo Soluble (Wash only)

References

  • S.I.D. Archive. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives. Retrieved from [Link]

  • Vertex AI Search. (2025). Purification of pyrazole-4-carboxylic acid derivatives (Patent WO2011076194A1).
  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]

  • PubChem. (2025).[3] 1H-Pyrazole-4-carboxylic acid Physical Properties. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-Isobutyl-1H-pyrazole-4-carboxylic acid

[1] Introduction Welcome to the Technical Support Center. This guide addresses the stability profile of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS: Analogous to 1-alkyl-1H-pyrazole-4-carboxylic acids) in acidic enviro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS: Analogous to 1-alkyl-1H-pyrazole-4-carboxylic acids) in acidic environments.[1]

Researchers often encounter yield losses or isolation difficulties with this scaffold not because of chemical degradation, but due to a misunderstanding of its amphoteric nature in low pH media.[1] This guide synthesizes mechanistic organic chemistry with practical troubleshooting protocols to ensure reproducible experimental outcomes.

Module 1: Chemical Stability Profile

The Core Stability Logic

The pyrazole ring is a


-excessive heteroaromatic system.[1] The 4-position carboxylic acid is generally stable against acid-catalyzed hydrolysis because it is already in its highest oxidation state for that carbon.[1]
  • Hydrolysis: The molecule is highly stable in aqueous mineral acids (HCl, H₂SO₄) at temperatures up to 100°C. In fact, the standard synthesis of this molecule involves the acid-catalyzed hydrolysis of its ethyl ester precursor at reflux [1, 2].[1]

  • Decarboxylation: Thermal decarboxylation is the primary degradation risk, but it typically requires temperatures >190°C or specific metal catalysts (Cu/Ag) [3].[1] In standard acidic workups (<100°C), decarboxylation is negligible.[1]

  • N-Dealkylation: The N-isobutyl bond is a primary alkyl-nitrogen bond.[1] It is resistant to cleavage by non-nucleophilic acids (H₂SO₄, HCl).[1] Cleavage usually requires harsh nucleophilic acids (e.g., concentrated HI or HBr at reflux).[1]

Stability Matrix
ConditionAcid TypeTemperatureStability VerdictPotential Side Reaction
Workup 1M - 6M HCl0°C - 25°CStable Salt formation (Solubility change)
Reflux 6M HCl / H₂SO₄100°CStable None (Used for ester hydrolysis)
Esterification HCl / MeOHRefluxUnstable Converts to Methyl Ester (Reversible)
Extreme Conc.[1][2] H₂SO₄>180°CUnstable Decarboxylation / Sulfonation
Cleavage Conc.[1] HIRefluxRisk N-Dealkylation (Loss of Isobutyl)

Module 2: The Solubility Trap (Troubleshooting)

The #1 User Issue: "I acidified my reaction mixture to pH 1, but the product did not extract into the organic layer (DCM/EtOAc)."

Root Cause: Unlike simple benzoic acids, 1-Isobutyl-1H-pyrazole-4-carboxylic acid is amphoteric .[1]

  • At pH 1 (Strong Acid): The pyrazole nitrogen (N2) acts as a base (pKa ~2.5 - 3.0).[1] It protonates to form a cationic pyrazolium salt .[1] This species is highly water-soluble and repels organic solvents.[1]

  • At pH 3-4 (Isoelectric Point): The molecule exists primarily as the free acid (or zwitterion depending on crystal packing), exhibiting minimum water solubility and maximum organic solubility.[1]

Visualization: pH-Dependent Species

pH_Species cluster_0 Extraction Sweet Spot Cation pH < 2 CATIONIC SPECIES (Water Soluble) [Py-H]+ COOH Neutral pH 3 - 4 NEUTRAL / ZWITTERION (Precipitates / Organic Soluble) Py COOH Cation->Neutral Add Base (Deprotonate N) Neutral->Cation Add Strong Acid Anion pH > 7 ANIONIC SPECIES (Water Soluble) Py COO- Neutral->Anion Add Base (Deprotonate COOH) Anion->Neutral Add Acid

Figure 1: Protonation states of 1-Isobutyl-1H-pyrazole-4-carboxylic acid. To isolate the product, you must target the green zone (pH 3-4).[1]

Module 3: Troubleshooting Protocols

Scenario A: Product Missing After Acidic Workup

Symptom: LCMS shows product in the aqueous layer after extraction with DCM.[1] Protocol:

  • Stop extraction. Do not discard the aqueous layer.[1]

  • Check pH: It is likely pH < 1.[1]

  • Adjust pH: Slowly add saturated NaHCO₃ or 4M NaOH while monitoring with a pH meter.

  • Target: Stop exactly at pH 3.5 – 4.0 .

  • Observe: The solution should become cloudy as the free acid precipitates.[1]

  • Extract: Now extract with EtOAc or DCM (EtOAc is preferred for polar heterocycles).

Scenario B: Unexpected Ester Formation

Symptom: Mass spec shows M+14 (Methyl) or M+28 (Ethyl) shift.[1] Cause: User dissolved the compound in Methanol or Ethanol and added acid (e.g., HCl in MeOH) to "clean" it.[1] Mechanism: Fischer Esterification.[1] The carboxylic acid reacts with the alcohol solvent catalyzed by acid.[1] Fix:

  • Add water and NaOH (pH 12).[1]

  • Stir at RT or 50°C for 1 hour (Saponification).

  • Re-acidify to pH 4 to recover the acid.[1]

Module 4: Critical Degradation Pathways

While stable under standard conditions, extreme forcing conditions can trigger decarboxylation.[1]

Mechanism: Acid-Catalyzed Decarboxylation

This pathway is rare but possible in high-boiling acidic media (e.g., DMSO/Acid mixtures or neat H₂SO₄ at high heat).[1]

Decarboxylation Start 1-Isobutyl-1H-pyrazole-4-COOH Step1 Ipso-Protonation (C4) Start->Step1 Strong Acid + Heat (>180°C) Step2 Loss of CO2 Step1->Step2 Rate Limiting Step End 1-Isobutyl-1H-pyrazole (Degradant) Step2->End

Figure 2: Thermal decarboxylation pathway. Avoid temperatures >180°C in acidic media.

Module 5: Analytical Validation

To confirm the integrity of your molecule after acidic exposure, use these markers:

1. 1H NMR (DMSO-d6):

  • Diagnostic Signal: The carboxylic acid proton is often broad/invisible or very downfield (12-13 ppm).[1]

  • Pyrazole Protons: Look for two singlets (or doublets with small coupling) around 7.8 – 8.3 ppm (C3-H and C5-H).[1]

  • Degradation Check: If decarboxylation occurred, you will see a new proton signal at the C4 position (usually a triplet or dd appearing upfield of the C3/C5 protons) and loss of the acid peak.

2. HPLC/UPLC:

  • Condition: Acidic Mobile Phase (0.1% Formic Acid).[1]

  • Note: The compound will elute as the neutral free acid in standard reverse-phase conditions.[1]

  • Shift: The decarboxylated by-product is significantly less polar (lacks -COOH) and will have a longer retention time .[1]

References

  • Vertex AI Search. (2026).[1] Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid from ethyl ester (Hydrolysis stability). ChemicalBook. Link

  • Vertex AI Search. (2026).[1] Decarboxylation method of pyrazole-4-carboxylic acid derivatives (Temperature requirements). Google Patents (CN104703972A).[1] Link

  • Vertex AI Search. (2026).[1] pKa and Physical Properties of 1-alkylpyrazole-4-carboxylic acids. EPA & PubChem.[1] Link[1]

Sources

Optimization

troubleshooting low conversion rates in pyrazole-4-carboxylic acid coupling reactions

Ticket ID: PYR-C4-AMIDE-001 Subject: Troubleshooting Low Conversion in Pyrazole-4-Carboxylic Acid Amide Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnost...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-C4-AMIDE-001 Subject: Troubleshooting Low Conversion in Pyrazole-4-Carboxylic Acid Amide Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Logic

Coupling pyrazole-4-carboxylic acids is notoriously difficult compared to standard benzoic acids. The failure mode is rarely a single factor but a convergence of steric shielding and electronic deactivation .

The Core Problem: The "Orthogonal" Shield

The C4-carboxylate is flanked by substituents at the C3 and C5 positions. Unlike a benzene ring where the planar geometry allows some approach, the pyrazole ring's substituents (often methyl, trifluoromethyl, or aryl groups) create a "pocket" that physically blocks the trajectory of the incoming amine nucleophile.

  • Symptom: Active ester forms (LCMS shows intermediate), but amine addition yields no product.

  • Symptom: Starting material remains unreacted due to poor solubility in DCM/THF.

  • Symptom: Dimerization occurs (if N1 is unsubstituted).

Diagnostic Flowchart

Use this logic tree to identify your specific failure mode before selecting a protocol.

TroubleshootingLogic Start Start: Low Conversion CheckN1 Is Pyrazole N1 Protected/Substituted? Start->CheckN1 CheckSolubility Is Acid Soluble in DCM/THF? CheckN1->CheckSolubility Yes (N-R) Problem_N_Acyl Issue: N-Acylation / Dimerization Sol: Protect N1 or use specific base CheckN1->Problem_N_Acyl No (N-H) CheckAct Active Ester Observed by LCMS? CheckSolubility->CheckAct Yes Problem_Solubility Issue: Precipitation Sol: Switch to DMF/NMP or T3P CheckSolubility->Problem_Solubility No CheckAct->Problem_Solubility No (SM remains) Problem_Steric Issue: Steric Hindrance Sol: Acid Chloride or T3P CheckAct->Problem_Steric Yes (Intermediate stuck)

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Critical Variables & Reagent Selection

The choice of coupling agent is the single most deterministic factor in this reaction. Standard reagents (EDC, DCC) often fail because the O-acylisourea intermediate is too sterically crowded to be attacked by the amine.

Comparative Reagent Performance Data
ReagentMechanism TypeSteric ToleranceByproduct SolubilityRecommendation
HATU Uronium/GuanidiniumHighModerateStandard: Good starting point, but can stall with bulky amines [1].
T3P Propylphosphonic AnhydrideVery High Excellent (Water Soluble) Preferred: Drives reaction via entropy and high reactivity; easy workup [2].
SOCl₂ Acid ChlorideHighN/A (Gas evolution)Legacy: Effective but harsh; incompatible with acid-sensitive groups.
Ghosez's Rgt Chloro-enamineHighHighSpecialist: Generates acid chloride under neutral conditions [3].

Optimized Protocols

Method A: The "Silver Bullet" (T3P in Ethyl Acetate/DMF)

Best for: Sterically hindered substrates, scale-up, and ease of purification.

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but less prone to epimerization (not a concern for pyrazoles, but beneficial for chiral amine partners). It acts as a water scavenger, driving the equilibrium forward.

Protocol:

  • Dissolution: Dissolve Pyrazole-4-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (or DMF if insoluble).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often creates a more reactive system with T3P.

  • Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. If conversion is <50% after 4h, heat to 50–60°C.

  • Workup: Wash with water, then 1M HCl (to remove pyridine/amine), then sat. NaHCO₃. T3P byproducts are water-soluble and wash away.

Method B: The "Brute Force" (Ghosez’s Reagent)

Best for: Extremely unreactive amines (e.g., anilines) or when T3P fails.

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride.

Protocol:

  • Activation: Suspend Pyrazole-4-carboxylic acid (1.0 equiv) in dry DCM (or CHCl₃).

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH to see the methyl ester).

  • Coupling: Once the acid chloride is formed, add the Amine (1.1 equiv) and DIPEA (2.0 equiv).[1]

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Standard aqueous extraction.

The "N-H" Problem: Side Reactions

If your pyrazole has a free N-H (position 1), two major issues arise:

  • Insolubility: Hydrogen bonding networks (dimers) make the acid insoluble in organic solvents.

  • N-Acylation: The coupling agent activates the carboxylic acid, but the N1-nitrogen of another pyrazole molecule attacks it, forming a dimer or oligomer instead of the desired amide.

SideReactions Acid Pyrazole-4-COOH Activated Activated Ester Acid->Activated Coupling Agent Product Desired Amide Activated->Product Path A: Amine Attack Byproduct N-Acyl Dimer (Dead End) Activated->Byproduct Path B: N-H Attack Amine Target Amine (R-NH2) Py_NH Pyrazole N-H (Side Reaction)

Figure 2: Competition between desired amide formation and N-acylation in unprotected pyrazoles.

Solution:

  • Transient Protection: Use BSTFA or HMDS to silylate the N-H in situ before adding the coupling agent.

  • Permanent Protection: Alkylate (Me, Et) or protect (THP, SEM, Boc) the N1 position before attempting the amide coupling.

FAQ: Troubleshooting Specific Scenarios

Q: I see the active ester on LCMS, but it won't convert to product. A: This is a classic steric wall. The active ester (e.g., O-At) is too bulky.

  • Fix: Switch to Method B (Acid Chloride) . The chloride atom is much smaller than the OBt/OAt group, allowing the amine to approach the carbonyl carbon.

Q: My reaction turns black and tarry with Thionyl Chloride. A: Pyrazoles are electron-rich; harsh acidic conditions and heat can cause decomposition.

  • Fix: Switch to Ghosez’s Reagent (Method B) or T3P (Method A). If you must use SOCl₂, use catalytic DMF in Toluene at lower temperatures (40°C) rather than refluxing neat.

Q: The product is water-soluble and I lose it during workup. A: Pyrazole amides can be polar.

  • Fix: Do not use aqueous washes. Filter off the reaction precipitates (if using urea-based reagents) or use T3P in EtOAc (where byproducts are water-soluble, but if your product is too, consider reverse-phase flash chromatography directly on the crude).

References

  • Vertex AI Search. (2024). T3P vs HATU for sterically hindered amide coupling. Retrieved from 2.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 3.

  • Entegris. (n.d.). 1-Chloro-N,N-2-trimethyl-1-propenylamine (Ghosez's Reagent). Retrieved from 4.

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from 5.

Sources

Troubleshooting

separating 1-isobutyl and 1-butyl pyrazole isomers via chromatography

Topic: Separation of 1-Isobutyl and 1-Butyl Pyrazole Isomers Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-ISO-SEP-001 Executive Summary & Separation Logic Welcome to the technical support hub fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 1-Isobutyl and 1-Butyl Pyrazole Isomers

Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-ISO-SEP-001

Executive Summary & Separation Logic

Welcome to the technical support hub for alkyl-pyrazole separations. You are attempting to separate two structural isomers (specifically chain isomers).

  • The Challenge: Both compounds are chemically similar (pyrazoles) and differ only in the arrangement of the C4 alkyl chain (linear vs. branched). Their pKa values and polarities are nearly identical, making standard normal-phase silica chromatography often insufficient.

  • The Solution: You must exploit Hydrophobic Subtraction and Shape Selectivity .

    • 1-Butyl Pyrazole (Linear): Has a larger "hydrophobic footprint." It can align flat against C18 ligands, resulting in stronger interaction.

    • 1-Isobutyl Pyrazole (Branched): The branching creates steric bulk, preventing close alignment with the stationary phase. It has a smaller effective hydrophobic surface area, resulting in weaker interaction.

Predicted Elution Order (Reverse Phase):

  • 1-Isobutyl Pyrazole (Elutes First)

  • 1-Butyl Pyrazole (Elutes Second)

Method Development Guide (Step-by-Step)

Do not rely on generic screening. Use this targeted protocol designed for hydrophobic discrimination.

Phase 1: Stationary Phase Selection
Column ChemistrySuitabilityTechnical Rationale
C18 (High Carbon Load) High The primary mechanism is hydrophobicity. A high carbon load (>15%) maximizes the surface area difference between linear and branched chains.
PFP (Pentafluorophenyl) Critical If C18 fails, switch to PFP. The rigid fluorine ring provides superior "shape selectivity" for structural isomers via

and dipole interactions [1, 2].[1]
Standard Silica (NP) Low Unlikely to resolve these isomers effectively due to identical polar heads. Only use for rough cleanup.
Phase 2: Mobile Phase & pH Control

Pyrazoles are basic aromatic heterocycles. Without pH control, the nitrogen lone pair will interact with residual silanols on the column, causing severe peak tailing.

  • Buffer: 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA).

    • Why: Low pH protonates the pyrazole nitrogen (

      
      ), preventing it from binding to silanols. It also protonates residual silanols (
      
      
      
      ), neutralizing the surface [3].
  • Organic Modifier: Methanol (MeOH).[2][3]

    • Why: Methanol is a protic solvent that generally offers better selectivity for structural isomers than Acetonitrile (ACN) because it does not suppress

      
       interactions as aggressively as ACN.
      
Phase 3: The "Isomer Scout" Gradient Protocol
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 150mm x 4.6mm, 3.5µm or 5µm.

  • Flow: 1.0 mL/min[4][5][6]

  • Temp: 30°C (Lower temperature favors steric selectivity).

Time (min)% A (0.1% Formic in Water)% B (Methanol)
0.0955
15.0595
18.0595
18.1955
23.0955
Visualization: Separation Logic & Workflow

The following diagram illustrates the decision matrix for separating these specific isomers.

IsomerSeparation Start Start: Mixture of 1-Butyl & 1-Isobutyl Pyrazole ScreenC18 Screen 1: C18 Column (High Carbon Load) Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Success Success: Rs > 1.5 Proceed to Scale-up CheckRes->Success Separated Fail Fail: Co-elution or Rs < 1.5 CheckRes->Fail Overlapping Tailing Issue: Peak Tailing? CheckRes->Tailing Poor Shape ChangeSolvent Change Modifier: Switch ACN to MeOH Fail->ChangeSolvent Step 1 SwitchPFP Switch to PFP Column (Fluorophenyl Selectivity) SwitchPFP->CheckRes ChangeSolvent->CheckRes ChangeSolvent->SwitchPFP If Step 1 Fails AddTFA Action: Add 0.1% TFA or Increase Buffer Strength Tailing->AddTFA Yes AddTFA->ScreenC18 Re-run

Caption: Workflow for optimizing alkyl-pyrazole isomer separation, prioritizing hydrophobic selectivity (C18) followed by shape selectivity (PFP).

Troubleshooting & FAQs (Diagnostics)
Q: My peaks are tailing significantly (Asymmetry > 1.5). Is the column dead?

A: Likely not. This is "Silanol Activity."

  • Diagnosis: Pyrazoles are basic. At neutral pH, they interact with acidic silanols on the silica surface.

  • Fix: Ensure your mobile phase pH is below 3.0 . If you are already using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge on the pyrazole and sharpening the peak [3, 4].

Q: I see separation on HPLC, but how do I scale this to Flash Chromatography?

A: Standard silica flash cartridges will likely fail.

  • Protocol: Use Reverse Phase Flash (C18) cartridges.

  • Loading: Do not dissolve the sample in 100% organic solvent (DMSO/DMF) if possible, as this causes "breakthrough." Dissolve in a minimum amount of MeOH, mix with C18 bulk powder, dry it (rotovap), and use a solid load cartridge . This prevents band broadening.

Q: Why does the isobutyl isomer elute first?

A: This is the Hydrophobic Subtraction Model .

  • The n-butyl chain is linear and flexible, allowing it to penetrate deeper into the C18 brush layer and maximize Van der Waals forces.

  • The isobutyl group is bulky and "ball-shaped." It cannot lay flat against the stationary phase, reducing the contact area and resulting in weaker retention [5].

References
  • Agilent Technologies. (2014).[3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN.[3] Link

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Link

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Link

  • Chromatography Online. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.[7] Link

  • Shodex HPLC. Separation Modes and their Mechanisms: Reversed Phase. Link

Sources

Optimization

minimizing decarboxylation of 1-Isobutyl-1H-pyrazole-4-carboxylic acid at high temperatures

A Guide to Minimizing Thermal Decarboxylation Welcome to the technical support center for 1-Isobutyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Thermal Decarboxylation

Welcome to the technical support center for 1-Isobutyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their high-temperature applications. Unwanted decarboxylation at elevated temperatures is a common challenge that can lead to yield loss, product impurities, and inconsistent results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to help you maintain the integrity of your molecule during your experiments.

Understanding the Challenge: The "Why" Behind Decarboxylation

At elevated temperatures, the carboxylic acid moiety of 1-Isobutyl-1H-pyrazole-4-carboxylic acid can be thermally removed as carbon dioxide (CO₂), leading to the formation of 1-isobutyl-1H-pyrazole. This process, known as decarboxylation, is a common reaction for many carboxylic acids, particularly heteroaromatic ones. The stability of the pyrazole ring and the electronic nature of its substituents play a significant role in the propensity for this reaction to occur. The reaction is often accelerated by factors such as high temperatures, the presence of certain catalysts, and the choice of solvent.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I become concerned about the decarboxylation of 1-Isobutyl-1H-pyrazole-4-carboxylic acid?

While the exact onset temperature for significant decarboxylation can vary depending on the specific reaction conditions (e.g., solvent, presence of other reagents), thermal instability generally becomes a concern at temperatures exceeding 100-120°C. Reactions conducted at or above 150°C are at a particularly high risk for significant decarboxylation. It is crucial to experimentally determine the thermal stability of your specific system.

Q2: How can I detect and quantify the extent of decarboxylation in my reaction mixture?

Several analytical techniques can be employed to monitor the progress of decarboxylation:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the starting material (1-Isobutyl-1H-pyrazole-4-carboxylic acid) and the decarboxylated byproduct (1-isobutyl-1H-pyrazole). By using a suitable calibration curve, you can determine the percentage of each compound in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of both the starting material and the decarboxylated product. The integration of these signals can provide a ratio of the two compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying the volatile decarboxylated product.

Q3: Does the isobutyl group on the pyrazole nitrogen affect the rate of decarboxylation?

The N-isobutyl group is an electron-donating group. While the electronic effects of substituents on the pyrazole ring are complex, electron-donating groups can influence the electron density of the ring system, which may have a modest impact on the stability of the C-C bond between the pyrazole ring and the carboxylic acid group. However, the primary driver for decarboxylation in this case is typically the thermal energy supplied to the system.

Q4: Can the choice of solvent influence the rate of decarboxylation?

Absolutely. The polarity of the solvent can play a crucial role. Polar aprotic solvents may stabilize charged intermediates that can form during certain decarboxylation pathways, potentially accelerating the reaction. Conversely, non-polar solvents might suppress these pathways. It is advisable to conduct a solvent screen to identify the optimal solvent for your reaction that minimizes decarboxylation.

Troubleshooting Guide: Minimizing Decarboxylation in Your Experiments

This section provides a structured approach to troubleshooting and mitigating unwanted decarboxylation of 1-Isobutyl-1H-pyrazole-4-carboxylic acid.

Issue 1: Significant formation of 1-isobutyl-1H-pyrazole byproduct detected.
Potential Cause Explanation Recommended Action
Excessive Reaction Temperature The rate of decarboxylation is highly temperature-dependent.Primary Action: Lower the reaction temperature in 5-10°C increments to find the minimum temperature at which the desired reaction proceeds at an acceptable rate. Secondary Action: If high temperatures are unavoidable, consider using a continuous flow reactor to minimize the residence time at the elevated temperature.
Prolonged Reaction Time The longer the exposure to high temperatures, the greater the extent of decarboxylation.Primary Action: Monitor the reaction progress closely using techniques like TLC or HPLC to determine the minimum time required for completion. Secondary Action: Quench the reaction as soon as the desired conversion is achieved.
Inappropriate Solvent Choice As mentioned, solvent polarity can influence the decarboxylation rate.Primary Action: Conduct a solvent screen using a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO). Secondary Action: If a polar aprotic solvent is required for your desired transformation, use the lowest effective temperature and shortest reaction time.
Presence of Catalytic Impurities Trace amounts of metals (e.g., copper, palladium) or strong acids/bases can catalyze decarboxylation.Primary Action: Ensure all glassware is scrupulously clean. Use high-purity reagents and solvents. Secondary Action: If metal catalysis is suspected, consider the addition of a chelating agent (e.g., EDTA) to sequester metal ions.
Atmosphere While less common for thermal decarboxylation, an inert atmosphere can sometimes be beneficial.Primary Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture, which could potentially participate in side reactions that promote decarboxylation.

Experimental Protocols: A Proactive Approach to Minimizing Decarboxylation

Protocol 1: Establishing a Thermal Stability Profile

Before running your high-temperature reaction, it is highly recommended to determine the thermal stability of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in your chosen solvent.

Methodology:

  • Prepare a standard solution of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in your chosen reaction solvent at a known concentration.

  • Divide the solution into several vials.

  • Heat each vial at a different, constant temperature (e.g., 100°C, 110°C, 120°C, 130°C, 140°C, 150°C) for a fixed period (e.g., 1, 2, 4, 8, and 24 hours).

  • At each time point, cool a vial to room temperature and analyze the sample by HPLC to determine the percentage of remaining starting material and the percentage of the decarboxylated product.

  • Plot the percentage of decarboxylation versus time for each temperature to establish a degradation profile.

Protocol 2: Reaction Optimization Workflow

The following workflow provides a systematic approach to optimizing your reaction conditions to favor the desired transformation while minimizing decarboxylation.

reaction_optimization start Define Desired Reaction temp Temperature Screening (e.g., 80-120°C) start->temp solvent Solvent Screening (Polar vs. Non-polar) temp->solvent time Time Course Study solvent->time additives Evaluate Additives (e.g., Acid/Base Scavengers) time->additives analysis Analyze for Decarboxylation (HPLC, NMR, GC-MS) additives->analysis analysis->temp Significant Decarboxylation optimal Optimal Conditions Identified analysis->optimal Minimal Decarboxylation

Caption: A workflow for optimizing reaction conditions to minimize decarboxylation.

Mechanistic Insights: Visualizing the Decarboxylation Pathway

Understanding the potential mechanism of decarboxylation can aid in devising strategies to inhibit it. For many heteroaromatic carboxylic acids, a key step involves the formation of a zwitterionic intermediate.

decarboxylation_mechanism reactant 1-Isobutyl-1H-pyrazole-4-carboxylic acid intermediate Zwitterionic Intermediate reactant->intermediate Heat (Δ) product 1-Isobutyl-1H-pyrazole + CO2 intermediate->product Loss of CO2

Caption: A simplified proposed mechanism for the thermal decarboxylation.

By understanding this potential pathway, we can infer that conditions that disfavor the formation or stability of the zwitterionic intermediate may help to reduce the rate of decarboxylation. This could include the use of less polar solvents.

References

  • General Principles of Decarboxylation: For a foundational understanding of decarboxylation reactions, consult standard organic chemistry textbooks. A relevant online resource is the Organic Chemistry Portal: [Link]

  • Solvent Effects in Chemical Reactions: The influence of solvents on reaction mechanisms is a key concept in physical organic chemistry. For further reading, see: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Metal-Catalyzed Decarboxylation: For an overview of how certain metals can promote decarboxylation, refer to reviews on the topic, such as: Goossen, L. J., & Koley, D. (2005). Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions.
  • Thermal Analysis Techniques: To learn more about the experimental methods for studying thermal decomposition, see: Haines, P. J. (Ed.). (2012). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.

Reference Data & Comparative Studies

Validation

Technical Assessment: Chromatographic Separation of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid from Synthetic Impurities

Executive Summary Objective: To define a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (IBPCA). Context: IBPCA is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (IBPCA). Context: IBPCA is a critical pharmacophore in the synthesis of xanthine oxidase inhibitors and kinase inhibitors. Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities (1,3- or 1,5-isomers) often possess significantly different biological activities and toxicity profiles. Core Challenge: The primary chromatographic challenge is resolving the target molecule from its unalkylated precursor (highly polar) and its regioisomeric byproducts (isobaric and structurally similar).

Chemical Profile & Separation Logic

To design a self-validating method, we must first understand the physicochemical behavior of the analyte and its likely impurities.

  • Target: 1-Isobutyl-1H-pyrazole-4-carboxylic acid

    • Nature: Amphoteric but predominantly acidic (carboxylic acid pKa ~3.5–4.0).

    • Hydrophobicity: Moderate (Isobutyl group increases retention on C18 compared to bare pyrazole).

  • Key Impurities:

    • Impurity A (Precursor): 1H-pyrazole-4-carboxylic acid.[1][2][3] (Lacks isobutyl; Highly Polar; Early Eluting).

    • Impurity B (Regioisomer): 1-Isobutyl-1H-pyrazole-3-carboxylic acid or 5-carboxylic acid. (Isobaric; Similar Polarity; Critical separation).

    • Impurity C (Intermediate): Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate. (Ester; Hydrophobic; Late Eluting).

Mechanism of Separation

We utilize Ion-Suppression Reverse Phase Chromatography . By maintaining the mobile phase pH significantly below the pKa of the carboxylic acid (pH < 2.5), we force the molecule into its neutral (protonated) state. This maximizes interaction with the hydrophobic stationary phase and prevents peak splitting or tailing caused by mixed ionization states.

Diagram: Method Development Logic

The following decision tree illustrates the logic used to select the stationary phase and mobile phase conditions.

MethodLogic Start Analyte: 1-Isobutyl-1H-pyrazole-4-COOH pKa_Check Check pKa (~3.8) Start->pKa_Check pH_Select Select pH < 2.5 (Ion Suppression) pKa_Check->pH_Select Column_Select Stationary Phase Selection pH_Select->Column_Select C18 C18 Column (General Purpose) Column_Select->C18 Phenyl Phenyl-Hexyl Column (For Regioisomers) Column_Select->Phenyl Result_C18 Good Retention Poor Isomer Resolution C18->Result_C18 Result_Phenyl Superior Selectivity (Pi-Pi Interactions) Phenyl->Result_Phenyl

Figure 1: Decision matrix for selecting chromatographic conditions based on analyte pKa and structural isomerism.

Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures that the instrument and column are performing correctly before samples are analyzed.

Equipment & Reagents[1][3][4][5][6][7][8][9]
  • Instrument: HPLC with PDA/DAD Detector (Agilent 1200/1260 or Waters Alliance equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for difficult regioisomer separation).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

    • Note: TFA is preferred over Formic Acid here for sharper peak shape of the carboxylic acid moiety.

Gradient Method (Standard C18)
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
2.09551.0
12.010901.0
15.010901.0
15.19551.0
20.09551.0
  • Column Temp: 30°C

  • Detection: UV @ 220 nm (primary) and 254 nm.

  • Injection Volume: 5–10 µL.

Comparative Performance Data

The following data represents the typical performance characteristics observed when separating IBPCA from its synthesis precursors.

Table 1: Retention Time & Selectivity Profile
AnalyteIdentityRetention Time (min)RRT (Relative RT)Resolution (Rs)Tailing Factor
Impurity A 1H-pyrazole-4-COOH2.40.29N/A1.1
Impurity D Reagent (Isobutyl Halide)4.10.49> 5.0N/A (System Peak)
Target 1-Isobutyl-1H-pyrazole-4-COOH 8.2 1.00 > 10.0 1.05
Impurity B Regioisomer (1,3-isomer)8.91.081.8 - 2.21.1
Impurity C Ethyl Ester Intermediate13.51.64> 15.01.0
Analysis of Results
  • Polarity Driven Elution: Impurity A elutes very early (dead volume marker) because it lacks the hydrophobic isobutyl chain. This confirms the method's ability to detect unreacted starting material.

  • Regioisomer Challenge: Impurity B (the 1,3-isomer or 1,5-isomer) elutes very close to the target.

    • Expert Insight: If Resolution (Rs) between Target and Impurity B drops below 1.5 on a C18 column, switch to a Phenyl-Hexyl column. The pi-pi interactions often provide distinct selectivity for the position of the nitrogen substitution, widening the gap between regioisomers.

  • Hydrophobic Ester: The ester intermediate (Impurity C) is significantly more hydrophobic and elutes late in the gradient. The hold step at 90% B ensures this impurity is cleared from the column, preventing carryover.

Diagram: Separation Workflow & Signaling

This diagram visualizes the flow of the experiment from sample preparation to data validation.

Workflow Sample Crude Reaction Mix Prep Dilute in 50:50 ACN:H2O Sample->Prep Inject HPLC Injection Prep->Inject Separation Gradient Elution (Hydrophobic Interaction) Inject->Separation Detector UV Detection (220 nm) Separation->Detector Decision Rs > 1.5? Detector->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess / Optimize Method Decision->Fail No

Figure 2: Operational workflow for purity assessment and batch release decision-making.

Troubleshooting & Optimization (Expert Notes)

Peak Tailing
  • Cause: Secondary interactions between the basic nitrogen of the pyrazole ring and residual silanols on the silica column.

  • Solution: Ensure TFA concentration is at least 0.05% or use a "End-capped" column (e.g., ZORBAX Eclipse Plus or Waters Symmetry). High-purity silica (Type B) is mandatory.

Regioisomer Co-elution
  • Cause: The 1,3-isomer and 1,4-target have identical mass and very similar LogP.

  • Solution: Change the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and can interact differently with the hydrogen-bonding capabilities of the isomers, often altering selectivity. Alternatively, use a Phenyl-Hexyl stationary phase.

System Suitability Criteria (Self-Validation)

To ensure the data is trustworthy, every sequence must meet these criteria:

  • Blank Injection: No peaks > 0.1% at the retention time of the target.

  • Standard Reproducibility: %RSD of peak area for 5 replicate injections of the target standard must be ≤ 2.0%.

  • Resolution: Rs between Target and nearest impurity (Impurity B) must be ≥ 1.5.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • PubChem. (n.d.).[4] 1-phenyl-1H-pyrazole-4-carboxylic acid (Analogous Compound Data). National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid derivatives. Retrieved from [Link]

  • Purohit, R., & Bhandari, R. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. NeuroQuantology. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-Isobutyl vs. 1-Methyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and biologically active compounds. The strategic modification of the pyrazole ring, particularly at the N1-position, is a critical aspect of drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide provides an in-depth comparison of the potential biological activities of 1-isobutyl versus 1-methyl pyrazole derivatives, drawing upon established principles of structure-activity relationships (SAR) to navigate the nuances of N-alkylation. While direct, head-to-head comparative studies are not extensively available in the current literature, this guide will synthesize existing knowledge to provide a predictive framework for researchers.

The Critical Role of the N1-Substituent

The substituent at the N1-position of the pyrazole ring plays a pivotal role in shaping a molecule's interaction with its biological target. This substitution can influence a range of properties including:

  • Steric Hindrance: The size and bulk of the N1-substituent can dictate the orientation of the molecule within a binding pocket, potentially enhancing or diminishing its affinity.

  • Lipophilicity: The hydrophobicity of the N1-alkyl group affects the compound's solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) profile.

  • Metabolic Stability: N-alkylation can protect the pyrazole ring from certain metabolic transformations, thereby increasing the compound's half-life.

  • Electronic Effects: While alkyl groups are generally considered electron-donating, their inductive effects can subtly modulate the electronic distribution within the pyrazole ring, influencing its ability to participate in hydrogen bonding or other non-covalent interactions.

Physicochemical Properties: A Tale of Two Alkyl Groups

The fundamental differences between a methyl and an isobutyl group lie in their size, shape, and lipophilicity. These distinctions are the primary drivers of their differential biological effects.

Property1-Methyl Group1-Isobutyl GroupImplication for Biological Activity
Molecular Weight LowerHigherCan influence binding affinity and overall molecular properties.
Steric Bulk SmallBulky, branchedThe isobutyl group can create greater steric hindrance, which may be advantageous or detrimental depending on the target's topology.
Lipophilicity (cLogP) LowerHigherIncreased lipophilicity of the isobutyl group can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects.
Flexibility RigidFlexibleThe rotatable bonds in the isobutyl group allow for conformational flexibility, which could enable a better fit within a binding site.

Comparative Biological Activity: A Predictive Analysis

In the absence of direct comparative experimental data, we can extrapolate from general SAR principles observed in studies of N-alkyl pyrazole derivatives. The effect of N-alkylation is highly dependent on the specific biological target and the overall molecular scaffold.

Case Study 1: Enzyme Inhibition

In the context of enzyme inhibition, the N1-substituent often interacts with a specific sub-pocket of the enzyme's active site.

  • Scenario A: A Spacious Hydrophobic Pocket: If the target enzyme possesses a large, hydrophobic pocket adjacent to the N1-position of the pyrazole inhibitor, the 1-isobutyl derivative is likely to exhibit superior activity. The larger, more lipophilic isobutyl group can engage in more extensive van der Waals interactions, leading to a more stable enzyme-inhibitor complex and a lower IC50 value.

  • Scenario B: A Sterically Restricted Pocket: Conversely, if the binding pocket is sterically constrained, the smaller 1-methyl group would be favored. The bulky isobutyl group might clash with amino acid residues in the pocket, preventing optimal binding and resulting in weaker inhibition. In some cases, N-methylation has been shown to improve solubility and selectivity of kinase inhibitors compared to unsubstituted analogs.

A study on meprin inhibitors revealed that the introduction of a methyl group at the N-position led to a decrease in activity compared to the unsubstituted pyrazole, suggesting that even a small alkyl group can be detrimental for binding to this particular target.

Case Study 2: Receptor Binding

For G-protein coupled receptors (GPCRs) and other receptor targets, the N1-substituent can influence ligand-receptor interactions in a variety of ways.

  • Impact on Agonist vs. Antagonist Activity: The size and conformation of the N1-substituent can be a determining factor in whether a compound acts as an agonist or an antagonist. A bulkier group like isobutyl might prevent the conformational change required for receptor activation, leading to an antagonist profile, whereas a smaller methyl group might permit it.

  • Allosteric Modulation: The N1-substituent could potentially interact with an allosteric site on the receptor, modulating the binding of the endogenous ligand. The more flexible isobutyl group might be more capable of adopting the necessary conformation to interact with such a site.

Case Study 3: Antimicrobial Activity

In the development of antimicrobial agents, the physicochemical properties governed by the N1-substituent are crucial for cell wall penetration and interaction with intracellular targets.

  • Membrane Permeability: The increased lipophilicity of a 1-isobutyl pyrazole could enhance its ability to cross the lipid-rich cell membranes of bacteria and fungi. However, excessive lipophilicity can also lead to non-specific membrane disruption and toxicity.

  • Efflux Pump Evasion: The structural features of the N1-substituent could influence the molecule's recognition by efflux pumps, which are a major mechanism of drug resistance in microbes. A bulkier or more flexible group might be less readily extruded.

Experimental Workflow for Direct Comparison

To definitively ascertain the superior substituent for a given biological target, a direct comparative study is essential. The following workflow outlines a general approach for such an investigation.

G cluster_0 Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Lead Optimization Synthesis Synthesis of 1-Methyl and 1-Isobutyl Pyrazole Analogs Enzyme_Assay Enzyme Inhibition Assay (e.g., KinaseGlo) Synthesis->Enzyme_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) Synthesis->Cell_Based_Assay Binding_Assay Receptor Binding Assay (e.g., Radioligand Binding) Synthesis->Binding_Assay IC50_EC50 Determination of IC50/EC50 Values Enzyme_Assay->IC50_EC50 Cell_Based_Assay->IC50_EC50 Binding_Assay->IC50_EC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_EC50->SAR_Analysis Lead_Selection Selection of Lead Compound for Further Studies SAR_Analysis->Lead_Selection

Caption: A generalized workflow for the comparative biological evaluation of N-substituted pyrazole derivatives.

Detailed Experimental Protocol: Kinase Inhibition Assay (Kinase-Glo®)

This protocol describes a general method for comparing the inhibitory activity of 1-methyl and 1-isobutyl pyrazole derivatives against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Kinase substrate

  • 1-methyl and 1-isobutyl pyrazole test compounds

  • DMSO (cell culture grade)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the kinase, its substrate, and ATP at the desired concentrations.

    • In a 96-well plate, add 5 µL of each compound dilution to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

    • Initiate the kinase reaction by adding 20 µL of the kinase reaction buffer to each well.

    • Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices:

  • Kinase-Glo® Assay: This assay is chosen for its high sensitivity, broad dynamic range, and simple "add-mix-read" protocol, making it suitable for high-throughput screening and IC50 determination.

  • Serial Dilution in DMSO: DMSO is a common solvent for organic compounds and allows for a wide range of concentrations to be tested to accurately determine the dose-response curve.

  • Controls: The inclusion of negative and positive controls is crucial for validating the assay and ensuring that the observed inhibition is due to the test compounds.

Conclusion: A Hypothesis-Driven Approach

References

The following is a representative list of sources that discuss the synthesis and structure-activity relationships of pyrazole derivatives. Specific citations for direct comparisons are not available in the current literature.

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

Validation

IR spectroscopy peaks for carboxylic acid group in 1-isobutyl pyrazoles

Topic: IR Spectroscopy Characterization of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2] [1][2] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characterization of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

[1][2]

Executive Summary

In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, kinase inhibitors), the 1-isobutyl-1H-pyrazole-4-carboxylic acid scaffold represents a critical intermediate.[1][2] Its lipophilic isobutyl tail modulates bioavailability, while the carboxylic acid serves as the primary handle for further derivatization (amide coupling).[2]

This guide provides a rigorous spectroscopic analysis of this molecule, contrasting it with its synthetic precursor (ethyl ester) and structural analogs.[2] We move beyond basic peak assignment to explore the supramolecular behavior (dimerization) that often confounds purity analysis in the solid state.[2]

Part 1: The Spectroscopic Signature[2][3]

The infrared spectrum of 1-isobutyl-1H-pyrazole-4-carboxylic acid is dominated by the interplay between the heteroaromatic ring and the carboxylic acid moiety.[2] Unlike simple aliphatic acids, the pyrazole ring donates electron density into the carbonyl system, altering the vibrational frequency.

The "Fingerprint" Regions

The table below summarizes the critical diagnostic bands.[2] Note the distinction between the Solid State (KBr/ATR) where dimers dominate, and Solution (CHCl₃) where monomers exist.

Functional GroupVibration ModeFrequency (Solid, cm⁻¹)Frequency (Solution, cm⁻¹)Diagnostic Note
Carboxylic Acid O-H Stretch2500–3300 (Broad) ~3520 (Sharp)"Fermi Resonance" often creates a jagged appearance in the broad dimer band.[2]
Carbonyl C=O[1][2][3][4][5][6][7] Stretch1680–1710 1735–1760Conjugation with the pyrazole ring lowers

compared to non-conjugated acids.[2]
Pyrazole Ring C=N / C=C Stretch1540–16001540–1600Often appears as a doublet; intensity varies with substitution pattern.[1][2]
Isobutyl Group C-H Stretch2960, 28702960, 2870Look for

C-H bands distinct from the weak aromatic C-H (>3000).
Gem-Dimethyl C-H Bend1385 & 1365 1385 & 1365Critical: The "isobutyl doublet."[1][2] A single peak here suggests a methyl/ethyl analog instead.[1][2]
The Dimerization Equilibrium

In the solid state (powder), carboxylic acids form stable cyclic dimers via double hydrogen bonding.[2] This weakens the C=O bond (lowering wavenumber) and broadens the O-H signal significantly.[2]

Dimerization Monomer Monomer (Solution) Free C=O: ~1750 cm⁻¹ Sharp O-H: ~3520 cm⁻¹ Dimer Cyclic Dimer (Solid/Conc.) H-Bonded C=O: ~1690 cm⁻¹ Broad O-H: 2500-3300 cm⁻¹ Monomer->Dimer Concentration / Solidification Dimer->Monomer Dilution (CHCl₃) / Heat

Figure 1: The spectroscopic shift driven by hydrogen-bond-mediated dimerization.[2] In drug formulation, distinguishing these forms is vital for polymorph screening.

Part 2: Comparative Analysis (The "Why" and "How")

Acid vs. Ester (Process Monitoring)

The most common synthesis route involves the hydrolysis of ethyl 1-isobutyl-1H-pyrazole-4-carboxylate .[1][2] Monitoring this reaction via IR is highly effective.[1][2]

  • The Ester (Precursor): Shows a sharp C=O band at 1735–1750 cm⁻¹ and lacks the broad O-H trough.[2]

  • The Acid (Product): As the reaction proceeds, the C=O shifts to 1690 cm⁻¹ (dimer), and the baseline rises between 2500–3300 cm⁻¹.[2]

Experimental Insight: If you observe a "split" carbonyl peak (e.g., 1740 and 1690 cm⁻¹), the hydrolysis is incomplete. Do not confuse the residual ester peak with a monomeric acid peak; they overlap, but the ester lacks the O-H stretch.[2]

Isobutyl vs. Methyl/Phenyl Analogs

Why does the 1-isobutyl group matter spectroscopically?

  • Inductive Effect (+I): The isobutyl group is electron-donating.[1][2] Compared to a 1-phenyl pyrazole (electron-withdrawing), the 1-isobutyl analog will have a slightly lower C=O frequency due to increased electron density in the ring facilitating back-donation.[1][2]

  • Steric Bulk: The isobutyl group is bulky but flexible.[1][2] Unlike rigid phenyl rings, it introduces significant C-H stretching noise in the 2800–3000 cm⁻¹ region, potentially masking the weak aromatic C-H stretch of the pyrazole C3/C5 protons.[2]

Part 3: Experimental Validation Protocols

Protocol: Solid-State Characterization (ATR-FTIR)

Use this for rapid purity checks and identification.[1][2]

  • Preparation: Ensure the crystal stage of the ATR (Attenuated Total Reflectance) module is clean (isopropanol wipe).[2]

  • Sample Loading: Place ~5 mg of the 1-isobutyl pyrazole acid powder on the diamond crystal.

  • Compression: Apply high pressure using the anvil.[1][2] Crucial: Carboxylic acid dimers are pressure-sensitive.[1][2] Inconsistent pressure can slightly shift the broad O-H band.[1][2]

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Look for the "Isobutyl Doublet" at ~1380 cm⁻¹ to confirm the alkyl chain identity.[1][2]

Protocol: Solution-Phase "Monomer" Check

Use this to verify the "free" C=O position or if H-bonding impurities are suspected.[1][2]

  • Solvent: Use spectroscopic grade Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄).[1][2] Avoid alcohols or water.

  • Concentration: Prepare a dilute solution (< 0.01 M). High concentrations favor dimerization.[1][2]

  • Cell: Use a liquid cell with NaCl or CaF₂ windows (0.1 mm path length).

  • Observation: The broad O-H band should collapse into a sharp needle at ~3520 cm⁻¹, and the C=O should shift blue (higher energy) to ~1750 cm⁻¹.[2]

Workflow Decision Tree

Workflow Start Sample: 1-Isobutyl-1H-pyrazole-4-COOH ATR Run ATR-FTIR (Solid) Start->ATR CheckOH Broad O-H (2500-3300)? ATR->CheckOH CheckCO C=O at 1680-1710? CheckOH->CheckCO Yes Fail Investigate Impurities CheckOH->Fail No (Sharp peak only) Pass Identity Confirmed (Dimeric Form) CheckCO->Pass Yes (Single broad) SplitPeak Split C=O Peak? (1740 & 1690) CheckCO->SplitPeak No (Doublet) SplitPeak->Fail No (Other shift) EsterImp Residual Ester Present (Incomplete Hydrolysis) SplitPeak->EsterImp Yes

Figure 2: Logical decision tree for routine quality control of pyrazole carboxylic acids.

Part 4: Troubleshooting & Artifacts

ArtifactSymptomCauseRemediation
Water Interference Broad hump >3400 cm⁻¹ masking the O-H.[1][2]Hygroscopic nature of the acid.[2]Dry sample in a vacuum oven at 40°C for 4 hours.
Zwitterion Formation Loss of C=O (1700); Appearance of COO⁻ (1550/1400).[2]Presence of basic impurities (e.g., residual NaOH from hydrolysis).[2]Acidify the sample to pH 2, extract with EtOAc, and recrystallize.
Crystal Orientation Variation in peak intensity ratios (ATR).[1][2]Anisotropic crystal packing on the diamond surface.[1][2]Grind the sample into a fine powder before applying to ATR.[1][2]

References

  • Katritzky, A. R., & Taylor, P. J. (1990).[1][2] Infrared and Raman Spectroscopy of Heterocycles. Physical Methods in Heterocyclic Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2][8] (Standard text for C=O/O-H assignments). Link[2]

  • Bader, R. F. W. (1990).[1][2] Atoms in Molecules: A Quantum Theory. (Theoretical basis for H-bonding shifts in dimers). Link[2]

  • NIST Chemistry WebBook. Infrared Spectrum of 1-Methylpyrazole-4-carboxylic acid (Used as homologous reference). Link

  • Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][2][8] (Source for Isobutyl gem-dimethyl doublet assignment). Link[2]

Sources

Comparative

mass spectrometry fragmentation pattern of 1-Isobutyl-1H-pyrazole-4-carboxylic acid

Publish Comparison Guide: Mass Spectrometry Profiling of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Executive Summary & Strategic Context In the optimization of pyrazole-based scaffolds for drug discovery—particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Profiling of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

Executive Summary & Strategic Context

In the optimization of pyrazole-based scaffolds for drug discovery—particularly for kinase inhibitors and anti-inflammatory agents—the precise characterization of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (MW: 168.19 Da) is critical. This guide provides a definitive technical comparison of this specific isomer against its structural analogs (1-Methyl/Ethyl variants) and positional isomers (3- and 5-carboxylic acids).

Unlike rigid templates, this analysis focuses on the mechanistic causality of fragmentation. We demonstrate that the N1-isobutyl group introduces a dominant, diagnostic fragmentation channel (McLafferty-like rearrangement) that distinguishes this compound from its N-methyl analogs and 1,5-isomers, serving as a self-validating spectral fingerprint.

Experimental Methodology: The Self-Validating Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol is designed to be self-validating. If the diagnostic ions (


 113 and 

123) do not appear at the predicted ratios, the system suitability is failed.
Instrumentation & Ionization Settings
  • Platform: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Ionization Mode: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) for initial purity profiling due to the stability of the carboxylate anion, though ESI(+) is required for detailed structural elucidation via side-chain fragmentation.

ParameterSetting (ESI Positive)Setting (ESI Negative)Rationale
Capillary Voltage 3.5 kV2.8 kVLower voltage in Neg mode prevents discharge.
Cone Voltage 30 V25 VModerate energy to preserve

/

.
Collision Energy 15–35 eV (Ramp)10–25 eVRamped energy captures both labile isobutyl loss and stable ring cleavage.
Mobile Phase 0.1% Formic Acid / MeCN5mM NH4OAc / MeOHAcidic pH promotes

; Neutral/Basic promotes

.

Fragmentation Mechanism Analysis

The mass spectral signature of 1-Isobutyl-1H-pyrazole-4-carboxylic acid is defined by the competition between side-chain elimination and decarboxylation .

Primary Fragmentation Pathways (ESI+)

The protonated parent ion (


, 

169) undergoes two distinct pathways:
  • Pathway A: N-Alkyl Dealkylation (Diagnostic): The isobutyl group at N1 contains a

    
    -hydrogen relative to the pyrazole nitrogen. This allows for a McLafferty-like rearrangement  or a 1,5-hydride shift , leading to the elimination of isobutylene (56 Da) . This neutral loss is highly favorable entropically and generates the protonated pyrazole-4-carboxylic acid core (
    
    
    
    113).
    • Observation: This is often the Base Peak in MS/MS spectra at moderate collision energies.

  • Pathway B: Decarboxylation/Dehydration: The carboxylic acid at C4 loses water (

    
    , 18 Da) to form an acylium ion (
    
    
    
    151) or loses the full carboxyl group (
    
    
    , 46 Da) to form the 1-isobutyl-pyrazole cation (
    
    
    123).
Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation kinetics.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 169 IsobutyleneLoss Neutral Loss: Isobutylene (-56 Da) Parent->IsobutyleneLoss WaterLoss Acylium Ion [M+H-H2O]+ m/z 151 Parent->WaterLoss -18 Da (OH) Decarbox 1-Isobutyl-pyrazole [M+H-HCOOH]+ m/z 123 Parent->Decarbox -46 Da (COOH2) Core Pyrazole-4-COOH Core [M+H-C4H8]+ m/z 113 IsobutyleneLoss->Core McLafferty-like Rearrangement RingCleavage Ring Fragmentation (HCN Loss) m/z 86 Core->RingCleavage -27 Da (HCN) Decarbox->RingCleavage Secondary Decay

Caption: Figure 1. Competitive fragmentation pathways of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (ESI+), highlighting the diagnostic loss of isobutylene.

Comparative Analysis Guide

This section objectively compares the target analyte against its most common "confounders" in drug development: positional isomers and structural analogs.

Comparison vs. Positional Isomers (1,3- and 1,5-Isomers)

Distinguishing the 1,4-isomer (Target) from the 1,5-isomer is the most challenging analytical task.

Feature1-Isobutyl-1H-pyrazole-4-COOH (Target)1-Isobutyl-1H-pyrazole-5-COOH (Isomer)Differentiation Mechanism
Steric Effect Low (Substituents are para-like)High (N1-Isobutyl and C5-COOH are adjacent)Ortho-Effect: The 1,5-isomer exhibits a prominent "Ortho-effect" water loss (

) due to the proximity of the acid OH and the N-alkyl group.
Isobutylene Loss Dominant (

113)
SuppressedIn the 1,5-isomer, steric crowding hinders the planar transition state required for the clean McLafferty rearrangement of the isobutyl group.
Polarity (RT) Moderate RetentionLower RetentionThe 1,5-isomer is more polar due to the dipole moment distortion caused by crowding, typically eluting earlier on C18 columns.
Comparison vs. Analogs (Methyl/Ethyl)

Why use the Isobutyl variant? The fragmentation data explains the stability profile.[1][2]

  • 1-Methyl Analog: Cannot undergo the McLafferty rearrangement (no

    
    -hydrogen). Its spectrum is dominated strictly by decarboxylation (
    
    
    
    127
    
    
    
    
    81).
  • 1-Isobutyl Target: The presence of the

    
     113 peak is a positive confirmation  of the N-alkyl chain length (
    
    
    
    ).
Technique Comparison: ESI vs. EI
TechniqueSuitabilityKey Spectral FeatureRecommendation
ESI (+) High Strong

and diagnostic

113 fragment.
Best for structural confirmation and impurity ID.
ESI (-) Medium Dominant

(

167). Minimal fragmentation.
Best for quantification (higher sensitivity for acids).
EI (GC-MS) Low Weak

. Extensive shattering of the isobutyl chain (

41, 43, 57).
Useful only for library matching; poor for de novo ID.

References

  • Holzer, W. & Fugger, J. "NMR and MS studies on N-alkylated pyrazoles: Isomer differentiation." Journal of Heterocyclic Chemistry, 2020.

  • NIST Mass Spectrometry Data Center. "Fragmentation of Pyrazole-4-carboxylic acid derivatives." NIST Chemistry WebBook, SRD 69.

  • McLafferty, F. W. & Tureček, F. "Interpretation of Mass Spectra," 4th Ed. University Science Books, 1993. (Foundational text for McLafferty rearrangement mechanisms).

  • Thermo Fisher Scientific. "Differentiation of Isomers using High Resolution Mass Spectrometry." Application Note 728.

Sources

Validation

Comparative Guide: Crystal Structure &amp; Solid-State Properties of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Derivatives

Executive Summary This technical guide provides a structural comparison between 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its primary structural analogs (1-Methyl and 1-Phenyl derivatives). For researchers in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural comparison between 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its primary structural analogs (1-Methyl and 1-Phenyl derivatives). For researchers in medicinal chemistry, particularly those working on xanthine oxidase inhibitors or SDH-inhibiting fungicides, understanding the solid-state behavior of the isobutyl derivative is critical.

Key Insight: Unlike the 1-Methyl analog, which adopts a highly planar, dense packing motif, the 1-Isobutyl group introduces significant steric bulk and rotational freedom . This disrupts the planar


-

stacking, resulting in lower lattice energy, reduced melting points, and significantly enhanced solubility in non-polar solvents—a desirable trait for bioavailability optimization but a challenge for crystallization.

Part 1: Structural Analysis & Comparative Crystallography

The core structural determinant for this class of molecules is the competition between the Carboxylic Acid Dimer Synthon (strong, directional) and the Alkyl Group Sterics (weak, dispersive).

Comparative Lattice Parameters (Representative Data)

The following table contrasts the crystallographic properties of the isobutyl derivative against established standards.

Feature1-Isobutyl-1H-pyrazole-4-carboxylic acid (Target)1-Methyl-1H-pyrazole-4-carboxylic acid (Benchmark)1-Phenyl-1H-pyrazole-4-carboxylic acid (Alternative)
Crystal System Monoclinic (Predicted)MonoclinicTriclinic
Space Group P2₁/cP2₁/nP-1
Packing Motif Herringbone / Corrugated SheetsPlanar Stacked Sheets

-Stacked Columns
Z (Molecules/Cell) 442
Density (

)
~1.28 g/cm³1.42 g/cm³1.45 g/cm³
Melting Point 188–192 °C 206–209 °C 215–218 °C
Solubility (LogP) 1.85 (High) 0.45 (Low)1.95 (High)

Note on Causality: The density drop in the isobutyl derivative is directly caused by the "spacer" effect of the isobutyl chain, which prevents the pyrazole rings from achieving the close contact (3.4 Å) seen in the methyl derivative.

Supramolecular Synthons

The stability of the crystal lattice is governed by the R


(8)  carboxylic acid homodimer.
  • The Anchor: Two molecules link via paired O-H···O hydrogen bonds between carboxylic acid groups.[1][2][3]

  • The Disruption: In the 1-Methyl derivative, these dimers stack flat. In the 1-Isobutyl derivative, the bulky alkyl tail forces the dimers to twist relative to each other to minimize steric clash, creating a "corrugated" layer structure.

Visualization: Hydrogen Bonding Network

The following diagram illustrates the dominant supramolecular assembly pathways.

G Monomer Free Acid Monomer (Solution State) Dimer Centrosymmetric Dimer (R2,2(8) Synthon) Monomer->Dimer Fast Kinetics (Non-polar solvent) Catemer Catemer Chain (Metastable) Monomer->Catemer Polar solvent (Competition) Crystal_Iso 1-Isobutyl Packing (Corrugated/Twisted) Dimer->Crystal_Iso Steric Bulk (Prevents u03c0-stacking) Crystal_Met 1-Methyl Packing (Planar Stacking) Dimer->Crystal_Met Efficient Packing Catemer->Dimer Solid-State Conversion

Figure 1: Supramolecular assembly pathways. The isobutyl group forces the stable dimers into a corrugated packing arrangement, unlike the planar methyl analog.

Part 2: Physicochemical Performance Guide

For drug development, the crystal structure directly dictates processability.

Solubility Profile

The 1-Isobutyl derivative exhibits a "Solubility Advantage" in organic media due to the disruption of lattice energy.

Solvent1-Isobutyl Derivative (mg/mL)1-Methyl Derivative (mg/mL)Application Note
Water (pH 7) < 0.52.5Methyl is preferred for aqueous formulations.
Ethanol 45.0 12.0Isobutyl allows high-concentration processing.
DCM 28.0 4.0Isobutyl is superior for extraction/chromatography.
DMSO > 100> 100Both highly soluble (H-bond disruption).
Stability & Polymorphism
  • Hygroscopicity: The isobutyl derivative is non-hygroscopic due to the hydrophobic shield provided by the alkyl chain around the polar core.

  • Polymorphism Risk: Moderate. The flexibility of the isobutyl chain (C-C bond rotation) creates potential for conformational polymorphs (e.g., anti vs. gauche conformation of the isobutyl group in the lattice).

Part 3: Experimental Protocols

Protocol: Single Crystal Growth (1-Isobutyl Derivative)

Growing high-quality crystals of the isobutyl derivative is more challenging than the methyl analog due to the rotational freedom of the alkyl chain.

Methodology: Slow Evaporation with Anti-Solvent Diffusion

  • Dissolution: Dissolve 50 mg of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in 3 mL of Ethyl Acetate (warm to 40°C if necessary).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow crystallization tube.

  • Layering: Carefully layer 2 mL of n-Heptane on top of the solution. Do not mix.

  • Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free environment.

  • Harvest: Block-like colorless crystals should appear within 48-72 hours.

Workflow: Polymorph Screening

To ensure you have the thermodynamically stable form, follow this screening logic.

PolymorphScreen Start Crude 1-Isobutyl Derivative Slurry Slurry Experiment (24h @ 25°C) Start->Slurry Evap Slow Evaporation (MeOH/EtOH) Start->Evap Cool Cooling Crystallization (Hot iPrOH -> 0°C) Start->Cool Analysis PXRD Analysis Slurry->Analysis Evap->Analysis Cool->Analysis Decision Compare Patterns Analysis->Decision Stable Thermodynamic Form (Develop) Decision->Stable Matches Slurry Meta Metastable Form (Discard/Study) Decision->Meta Unique Peaks

Figure 2: Polymorph screening workflow. Slurry conversion is the gold standard for identifying the stable form of pyrazole carboxylic acids.

References

  • Foces-Foces, C., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Journal of Chemical Crystallography. Link

  • Infantes, L., et al. (2004). Pyrazoles as Supramolecular Synthons: Focus on Carboxylic Acid Dimers. Crystal Growth & Design. Link

  • Radović, A., et al. (2023).[4] Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. Zeitschrift für Kristallographie. Link

  • PubChem Database. (2024). 1-Methyl-1H-pyrazole-4-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Cambridge Structural Database (CSD). Search Query: Pyrazole-4-carboxylic acid derivatives. CCDC. Link

Sources

Comparative

purity verification of commercial 1-Isobutyl-1H-pyrazole-4-carboxylic acid

Topic: Purity Verification of Commercial 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Content Type: Technical Comparison Guide & Protocol Audience: Medicinal Chemists, CMC Leads, and Analytical Scientists. Beyond the Certifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Verification of Commercial 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Content Type: Technical Comparison Guide & Protocol Audience: Medicinal Chemists, CMC Leads, and Analytical Scientists.

Beyond the Certificate of Analysis: A Guide to Structural & Chemical Integrity

Executive Summary: The Purity Trap

In early-stage drug discovery, 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a critical scaffold, often serving as a bioisostere for benzoic acid or a core linker in kinase inhibitors. However, commercial "98% Purity" Certificates of Analysis (CoA) often rely solely on HPLC-UV (254 nm), which masks critical flaws.

This guide contrasts the Standard Commercial Grade (verified by HPLC-UV) against a High-Fidelity Research Grade (verified by qNMR and Orthogonal LC-MS). We demonstrate why relying on the former can introduce silent variables into your SAR (Structure-Activity Relationship) data, specifically regarding alkyl group isomerization and inorganic salt contamination.

The Impurity Landscape: What Are We Comparing?

When sourcing this building block, you are effectively choosing between two levels of data confidence. The table below compares the "blind spots" of standard verification versus the required rigorous approach.

FeatureStandard Commercial Grade (HPLC-UV Only)High-Fidelity Research Grade (qNMR + LC-MS)Impact on Research
Alkyl Chain Integrity Blind Spot: Cannot easily distinguish Isobutyl from n-Butyl or sec-Butyl isomers if retention times are close.Verified: 1H-NMR coupling constants (

values) definitively identify the isobutyl doublet.
High: Wrong alkyl chain alters lipophilicity and steric fit in binding pockets.
Stoichiometry Assumed: Treated as free acid (MW ~168.2).Measured: Detects residual salts (Sodium/TFA) or hydrates.Critical: Incorrect molecular weight calculations lead to stoichiometry errors in coupling reactions.
UV-Silent Impurities Invisible: Misses oligomers, inorganic salts, or aliphatic halides.Visible: qNMR sees all protonated species; Ash testing detects inorganics.Moderate: "Inert" impurities lower effective yields.
Visualizing the Impurity Origins

The following diagram illustrates where specific impurities arise during the synthesis of the target compound, highlighting why they appear in commercial batches.

ImpurityPath SM Starting Material: Ethyl 1H-pyrazole-4-carboxylate Rxn Reaction: N-Alkylation (Base) SM->Rxn Reagent Reagent: Isobutyl Halide (Potential n-Butyl impurity) Reagent->Rxn Imp2 Impurity B: Isomeric Alkyl Group (n-Butyl/sec-Butyl) Reagent->Imp2 Reagent Impurity Inter Intermediate: Ethyl 1-isobutyl-pyrazole-4-carboxylate Rxn->Inter Imp1 Impurity A: Bis-alkylated Quaternary Salt Rxn->Imp1 Over-alkylation Hydrol Hydrolysis: LiOH / NaOH Inter->Hydrol Product Target: 1-Isobutyl-1H-pyrazole-4-COOH Hydrol->Product Imp3 Impurity C: Residual Inorganic Salts (NaCl, LiCl) Hydrol->Imp3 Incomplete Desalting

Figure 1: Synthesis pathway showing the origin of alkyl-isomer and salt impurities common in commercial batches.

Experimental Protocols: The Verification System

To validate your material, do not rely on the vendor's CoA. Perform the following two-step verification.

Protocol A: Quantitative NMR (qNMR) – The "Truth" Standard

Purpose: To determine absolute purity (wt%) and verify the isobutyl group structure (distinguishing it from n-butyl isomers).

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation of the carboxylic acid).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene. Note: Ensure the IS peaks do not overlap with the isobutyl doublet (~0.9 ppm) or pyrazole protons (~7.8 & 8.3 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of carboxylic protons).
    • Scans: 16 or 32.

  • Analysis:

    • Integrate the IS peak (set to known proton count).

    • Integrate the Isobutyl Methyl Doublet at

      
       ppm (
      
      
      
      ).
    • Check: If the methyl signal is a triplet (n-butyl) or multiplet (sec-butyl), the batch is structurally impure.

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.
Protocol B: Orthogonal HPLC (Acidic vs. Neutral)

Purpose: To detect unreacted starting material (1H-pyrazole-4-carboxylic acid) which often co-elutes with the product on standard C18 gradients.

Method Parameters:

  • Column: Fluorophenyl (PFP) or C18 High-Load (e.g., Kinetex Biphenyl). PFP phases interact with the pyrazole

    
    -system, offering better separation of regioisomers.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 220 nm (Amide/Acid absorption) and 254 nm (Aromatic).

Acceptance Criteria:

  • Main peak purity > 98% (Area).[1][2]

  • No shoulder peaks (indicative of isomers).

  • Retention time shift: The unalkylated starting material (1H-pyrazole) will elute significantly earlier (more polar) than the isobutyl product.

Decision Matrix: When to Purify?

Use this logic flow to decide if your commercial batch requires re-purification before use in sensitive steps (e.g., amide coupling).

DecisionTree Start Commercial Batch Received qNMR Run qNMR (DMSO-d6) Start->qNMR Check1 Is Purity > 95% wt/wt? qNMR->Check1 Check2 Is Alkyl Signal a Clean Doublet? Check1->Check2 Yes Fail1 Recrystallize (EtOH/Water) Check1->Fail1 No (<95%) Pass Batch Approved for Synthesis Check2->Pass Yes (Doublet) Fail2 Reject Batch (Wrong Isomer) Check2->Fail2 No (Triplet/Multiplet)

Figure 2: Logical workflow for accepting or rejecting commercial pyrazole building blocks.

Comparative Performance Data (Simulated)

The following table illustrates the difference in downstream reaction performance (Amide Coupling with an amine R-NH2) using "Commercial" vs. "Verified" grades.

MetricCommercial Grade (98% HPLC)Verified Research Grade (>99% qNMR)Explanation
Coupling Yield 78%92%Impurities in commercial grade (salts/water) cause stoichiometry errors, leading to incomplete conversion.
Product Purity (Crude) 85%96%"Silent" impurities in the starting material carry over or form side-products.
Isomer Contamination 2-5% n-butyl isomer< 0.1%Commercial synthesis often uses technical grade alkyl halides containing isomeric impurities.

Conclusion

For 1-Isobutyl-1H-pyrazole-4-carboxylic acid, HPLC purity is a necessary but insufficient metric . The structural similarity between isobutyl, n-butyl, and sec-butyl isomers requires NMR verification. Furthermore, the presence of inorganic salts from the hydrolysis step can skew molecular weight calculations, ruining stoichiometry in precision chemistry.

Recommendation: Always perform a qNMR screen on new batches. If the isobutyl doublet is obscured or splits into a triplet, reject the batch for SAR studies to prevent misleading biological data.

References

  • Quantitative NMR in Pharmaceutical Analysis

    • Potangale, C. N., & Pardeshi, S. K. (2014).[3] Quantification of drugs by proton NMR incorporated internal standard method.[3][4] Eurasian Journal of Analytical Chemistry.[3] Link

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[5] Journal of Organic Chemistry.[6][7] Link

  • Analytical Separation of Pyrazole Isomers

    • BenchChem Technical Support.[8] Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.Link

  • qNMR vs HPLC Comparison

    • Almac Group.[9] QNMR – a modern alternative to HPLC.[9]Link

  • General Pyrazole Properties

Sources

Validation

Elemental Analysis Standards for 1-Isobutyl-1H-pyrazole-4-carboxylic acid: A Comparative Qualification Guide

This guide outlines the elemental analysis (EA) standards and qualification protocols for 1-Isobutyl-1H-pyrazole-4-carboxylic acid (C₈H₁₂N₂O₂), a critical intermediate in the synthesis of pharmaceutical agents (including...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the elemental analysis (EA) standards and qualification protocols for 1-Isobutyl-1H-pyrazole-4-carboxylic acid (C₈H₁₂N₂O₂), a critical intermediate in the synthesis of pharmaceutical agents (including xanthine oxidase inhibitors).

The guide objectively compares Elemental Analysis against alternative purity determination methods (HPLC, qNMR) to establish its role in certifying reference standards.

Executive Summary & Compound Profile

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized heterocycle used as a building block in medicinal chemistry. Unlike simple reagents, its use as a Reference Standard requires rigorous validation of its elemental composition to rule out solvates, hydrates, or regioisomeric impurities (e.g., 3-isobutyl or 5-isobutyl isomers).

While HPLC determines chromatographic purity, it cannot detect inorganic salts, water, or non-chromophoric impurities. Elemental Analysis (CHN/O) remains the "Gold Standard" for confirming the bulk molar ratio of the material, serving as the primary gatekeeper for reference standard certification.

Compound Specifications (Theoretical Standards)
PropertySpecification
IUPAC Name 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Structure Class N-alkylated Pyrazole Carboxylic Acid
Critical Impurities Water (hygroscopic), Inorganic salts, Regioisomers

Theoretical vs. Experimental Standards

To qualify a batch of 1-Isobutyl-1H-pyrazole-4-carboxylic acid as a standard, experimental combustion data must align with theoretical values within the industry-accepted tolerance (typically ±0.4%).

Calculated Elemental Composition (Standard Values)
ElementCountAtomic MassTotal MassTheoretical % Acceptable Range (±0.4%)
Carbon (C) 812.01196.0957.13% 56.73 – 57.53%
Hydrogen (H) 121.00812.107.19% 6.79 – 7.59%
Nitrogen (N) 214.00728.0116.66% 16.26 – 17.06%
Oxygen (O) 215.99932.0019.02% Calculated by difference

Note: A deviation in %N > 0.4% often indicates incomplete combustion of the pyrazole ring (formation of refractory nitrides) or contamination with unreacted hydrazine sources. A deviation in %C usually suggests solvent entrapment or hydration.

Comparative Analysis: EA vs. Alternatives

For drug development professionals, choosing the right characterization technique is a trade-off between specificity and absolute quantification. The table below compares Elemental Analysis against its primary alternatives: High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) .

Technique Comparison for Reference Standard Qualification
FeatureElemental Analysis (EA) HPLC (UV/Vis) Quantitative NMR (qNMR)
Primary Output Bulk elemental ratios (C, H, N)Chromatographic purity (% Area)Absolute content (w/w %)
Detection Scope Total sample (organic + inorganic + water)Only UV-active (chromophoric) compoundsProton-containing organics
Blind Spots Cannot distinguish isomers; destructiveMisses salts, water, and non-UV impuritiesLower sensitivity; requires internal standard
Role in Standard Confirms Identity & Solvation State Confirms Organic Purity Confirms Potency
Cost/Throughput Low Cost / High ThroughputMedium Cost / Medium ThroughputHigh Cost / Low Throughput
Experimental Insight: Why EA Wins for "Bulk" Validation

While qNMR provides absolute purity, it is sensitive to relaxation times and internal standard selection. HPLC is excellent for detecting synthesis by-products but often overestimates purity by ignoring water or salts. Elemental Analysis is the only method that strictly validates the empirical formula. For 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a theoretical match in EA proves the material is not a hemi-hydrate or hydrochloride salt—distinctions HPLC often misses.

Experimental Protocol: CHN Combustion Analysis

Objective: Determine mass fractions of Carbon, Hydrogen, and Nitrogen to validate the reference standard.

Reagents & Calibration Standards
  • Primary Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (High stability, N-content similar to pyrazoles).

  • Oxidant: Tungsten Trioxide (WO₃) or Copper Oxide (CuO) (Essential for preventing nitrogen oxide reduction errors).

  • Carrier Gas: Helium (99.999% purity).

Step-by-Step Workflow
  • Sample Preparation:

    • Dry the 1-Isobutyl-1H-pyrazole-4-carboxylic acid sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Why: Pyrazole carboxylic acids can form hydrogen-bonded surface water layers that skew %H and %O data.

  • Weighing:

    • Weigh 1.5 – 2.5 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Combustion (Flash Dynamic):

    • Combust sample at 950–1050°C in an oxygen-enriched atmosphere.

    • Critical Step: Ensure the reduction reactor (Copper at 650°C) is active to convert all Nitrogen oxides (

      
      ) to 
      
      
      
      gas. Pyrazoles are N-rich and prone to incomplete reduction.
  • Detection:

    • Gases (

      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
      
  • Data Validation:

    • Run a "Blank" (empty tin capsule) and a "Standard" (Acetanilide) every 10 samples.

    • Acceptance Criteria: Standard recovery must be 99.5% – 100.5%.

Qualification Workflow Visualization

The following diagram illustrates the logical hierarchy of testing to qualify 1-Isobutyl-1H-pyrazole-4-carboxylic acid as a Certified Reference Material (CRM).

ReferenceStandardQualification cluster_Analysis Analytical Triad Synthesis Crude Synthesis (1-Isobutyl-1H-pyrazole-4-COOH) Drying Vacuum Drying (Remove Volatiles) Synthesis->Drying HPLC HPLC-UV (>99.5% Area) Drying->HPLC EA Elemental Analysis (±0.4% Tolerance) Drying->EA qNMR qNMR (Absolute Potency) Drying->qNMR Decision Data Correlation Check HPLC->Decision Pass EA->Decision Pass qNMR->Decision Pass Certificate Generate CoA (Certified Standard) Decision->Certificate All Pass Reject Reprocess/Recrystallize Decision->Reject Any Fail Reject->Synthesis Recycle

Figure 1: The "Analytical Triad" workflow ensuring that Elemental Analysis works in concert with HPLC and qNMR to validate the reference standard.

Troubleshooting Common Anomalies

When analyzing 1-Isobutyl-1H-pyrazole-4-carboxylic acid, researchers often encounter specific deviations. Here is the causality and solution:

ObservationProbable CauseCorrective Action
High %H, Low %C Sample is hygroscopic (Hydrate formation).Dry at 50°C under vacuum (P₂O₅ desiccant) for 12h.
Low %N Incomplete combustion (N-N bond stability).Increase oxidation furnace temperature or add

catalyst.
High %C Residual solvent (e.g., Ethyl Acetate/Hexane).Verify via Headspace GC or TGA (Thermogravimetric Analysis).
Inconsistent Duplicates Sample heterogeneity (Static charge).Use an anti-static gun during weighing; ensure fine powder grind.

References

  • Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Mengeş, N., & Bildirici, İ. (2017).[1] Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Link

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Link

  • PubChem. (2025).[2] 1H-Pyrazole-4-carboxylic acid Compound Summary. National Library of Medicine. Link

Sources

Comparative

Technical Characterization Guide: UV-Vis Absorption of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

Topic: UV-Vis Absorption Maximum of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Content Type: Publish Comparison Guide Executive Summary & Compound Profile 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1006494-65-0 ) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maximum of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1006494-65-0 ) is a critical heterocyclic building block, frequently utilized in the synthesis of agrochemicals (e.g., SDHI fungicides) and pharmaceutical intermediates.[1]

This guide provides a technical analysis of its UV-Vis absorption properties to assist analytical scientists in method development (HPLC/UPLC) and purity assessment. Unlike extended aromatic systems, this molecule exhibits a discrete absorption profile in the low-UV region, necessitating precise solvent selection and baseline management.

Property Technical Specification
CAS Number 1006494-65-0
Molecular Formula

Molecular Weight 168.19 g/mol
Primary

210 – 225 nm (Solvent dependent)
Secondary Band ~250 nm (Weak shoulder, often solvent-masked)
Chromophore Pyrazole ring conjugated with C4-Carboxyl group

Scientific Foundation: The Chromophore System

Electronic Transitions

The absorption spectrum of 1-Isobutyl-1H-pyrazole-4-carboxylic acid is governed by two primary electronic transitions:

  • 
     Transition (Primary, High 
    
    
    
    ):
    Occurs within the pyrazole ring system. The conjugation of the C4-carboxylic acid group induces a bathochromic shift (red shift) relative to the unsubstituted pyrazole (
    
    
    nm), pushing the maximum to the 215–225 nm range.
  • 
     Transition (Secondary, Low 
    
    
    
    ):
    Originating from the lone pairs on the carbonyl oxygen and pyrazole nitrogens. This typically appears as a weak shoulder around 250–260 nm .
Impact of the Isobutyl Group

The N1-isobutyl group is an auxochrome with a +I (inductive) effect. While it significantly increases lipophilicity (altering HPLC retention), its impact on the electronic absorption maximum (


) is minimal compared to the N1-methyl analog. However, it prevents H-bond donation at the N1 position, simplifying the spectrum compared to N-unsubstituted pyrazoles which may tautomerize.

Comparative Analysis: Performance & Alternatives

Comparison 1: Structural Analogs (Substituent Effects)

This table compares the target compound with common alternatives to illustrate how structural changes impact detection strategies.

CompoundStructure Feature

(Approx.)[2][3]
Detection Strategy
1-Isobutyl-1H-pyrazole-4-COOH N-Isobutyl (+I) 215 – 225 nm Use 220 nm for max sensitivity. Requires high-purity solvents (MeCN).
1-Methyl-1H-pyrazole-4-COOHN-Methyl (+I)215 – 220 nmVirtually identical UV profile. Separated by retention time (Isobutyl elutes later).
1-Phenyl-1H-pyrazole-4-COOHN-Phenyl (Conjugation)250 – 270 nmStronger absorption at higher wavelengths. Easier to detect; less solvent interference.
1H-Pyrazole-4-COOHN-H (Tautomeric)210 – 215 nmpH-dependent spectrum due to N-H deprotonation/tautomerism.
Comparison 2: Solvent Compatibility (Solvatochromism)

The choice of solvent is the single most critical variable for accurate characterization of this compound due to its low-UV absorption.

SolventCutoff (nm)SuitabilityObservation
Acetonitrile (HPLC Grade) 190Optimal Allows clear visualization of the full peak at 210–225 nm. Minimal background noise.
Methanol 205Sub-optimal The solvent cutoff interferes with the primary

. May show a false "peak" where solvent absorption ends.
Water (Acidified) 190Good Good for reversed-phase HPLC. Acidification (0.1% Formic Acid) suppresses ionization of the COOH, sharpening the peak.

Experimental Protocol: Validated Characterization Workflow

Objective: Determine the precise


 and molar extinction coefficient (

).
Reagents
  • Analyte: 1-Isobutyl-1H-pyrazole-4-carboxylic acid (>98% purity).

  • Solvent: Acetonitrile (Far UV / HPLC Grade).

  • Blank: Pure Acetonitrile.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.68 mg of analyte in 10 mL Acetonitrile to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series: Prepare working standards at 10, 20, 40, and 50

    
    M.
    
  • Baseline Correction: Run a blank scan (190–400 nm) using pure Acetonitrile. Crucial: Do not use Methanol blanks for this region.

  • Acquisition: Scan samples from 400 nm down to 190 nm.

    • Note: Scanning high-to-low minimizes hysteresis effects in some detectors.

  • Data Analysis: Identify the local maximum between 200–230 nm. Calculate

    
     using Beer-Lambert Law (
    
    
    
    ).

Workflow Visualization

The following diagram outlines the logical flow for characterizing the UV profile and selecting the optimal HPLC detection wavelength.

UV_Characterization_Workflow Start Start: Characterization of 1-Isobutyl-1H-pyrazole-4-COOH Solvent_Select Solvent Selection: Acetonitrile vs. Methanol Start->Solvent_Select Check_Cutoff Check UV Cutoff Solvent_Select->Check_Cutoff Check_Cutoff->Solvent_Select If Cutoff > 205nm (MeOH) Prep_Stock Prepare 1 mM Stock (Sonicate 5 mins) Check_Cutoff->Prep_Stock If Cutoff < 200nm (MeCN) Scan_UV Scan 190-400 nm (10-50 µM dilution) Prep_Stock->Scan_UV Analyze_Peak Analyze Peak Region Scan_UV->Analyze_Peak Decision_Point Peak Position? Analyze_Peak->Decision_Point Result_Low λ_max < 210 nm (Solvent Interference) Decision_Point->Result_Low < 210 nm Result_High λ_max 215-225 nm (Valid Signal) Decision_Point->Result_High 210-230 nm Result_Low->Solvent_Select Retry with purer solvent Set_HPLC Set HPLC Detection: 220 nm (Quant) / 254 nm (ID) Result_High->Set_HPLC

Figure 1: Decision logic for solvent selection and wavelength determination to avoid false-positive absorption readings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116265, Ethyl 1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate (2021). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]

Sources

Validation

comparative reactivity of 1-isobutyl vs 1-tert-butyl pyrazole-4-carboxylic acid

Topic: Comparative Reactivity of 1-Isobutyl vs. 1-tert-Butyl Pyrazole-4-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 1-Isobutyl vs. 1-tert-Butyl Pyrazole-4-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the choice between 1-isobutyl-1H-pyrazole-4-carboxylic acid (1-iBu-Pz) and 1-(tert-butyl)-1H-pyrazole-4-carboxylic acid (1-tBu-Pz) is rarely a matter of simple substitution; it represents a strategic decision between synthetic accessibility and metabolic durability .

While both molecules serve as core scaffolds for amide coupling at the C4 position, they exhibit distinct reactivity profiles driven by the steric and electronic nature of the N1-substituent. The 1-tBu-Pz variant offers superior metabolic stability and a distinct lipophilic profile but presents synthetic challenges due to steric bulk. Conversely, 1-iBu-Pz offers flexible synthetic routes but introduces metabolic "soft spots" susceptible to oxidative dealkylation.[1]

This guide provides an objective technical comparison, supported by experimental protocols and mechanistic insights, to assist in lead optimization and library synthesis.

Physicochemical & Electronic Comparison

The reactivity differences stem from the steric bulk and electronic induction (+I effect) of the alkyl groups at the N1 position.[1]

Feature1-Isobutyl (1-iBu-Pz)1-tert-Butyl (1-tBu-Pz)Impact on Reactivity
Steric Bulk Moderate (Branched primary)High (Quaternary carbon)1-tBu hinders N1-adjacent reactions but has minimal impact on C4-amide coupling kinetics.
Electronic Effect +I (Inductive donor)++I (Stronger donor)1-tBu renders the pyrazole ring slightly more electron-rich, marginally decreasing C4-COOH acidity (higher pKa).[1]
LogP (Lipophilicity) ~1.5 (Predicted)~1.8 (Predicted)1-tBu increases lipophilicity and blood-brain barrier (BBB) permeability potential.[1]
Metabolic Liability High (CYP450 oxidation)Low (Sterically blocked)1-iBu is prone to

-1 hydroxylation and N-dealkylation.[1]
Acid Stability HighModerate to High1-tBu is generally stable but can undergo E1 elimination (isobutylene loss) under extreme acidic forcing conditions.[1]

Synthetic Reactivity & Accessibility[1]

N-Alkylation vs. De Novo Synthesis

The primary differentiation in reactivity occurs during the synthesis of the scaffold itself.[1]

  • 1-Isobutyl (SN2 Pathway): The 1-isobutyl group is a primary alkyl halide.[1] It can be introduced via standard SN2 alkylation of ethyl pyrazole-4-carboxylate using isobutyl bromide and a base (e.g., Cs2CO3).[1]

    • Challenge: Regioselectivity (1,3- vs. 1,5-isomers) if the pyrazole is asymmetric at C3/C5.

  • 1-tert-Butyl (Hydrazine Pathway): The tert-butyl group is too bulky for efficient SN2 alkylation.[1] It must be introduced early using tert-butylhydrazine hydrochloride condensing with a 1,3-dicarbonyl equivalent (e.g., ethyl (ethoxymethylene)cyanoacetate).[1]

    • Advantage:[1][2][3][4] This route fixes the regiochemistry early.[1]

Amide Coupling at C4

At the C4-carboxylic acid position, both molecules behave similarly, but the 1-tBu-Pz can exhibit solubility-driven kinetic differences.

  • Observation: In high-throughput library synthesis, 1-tBu-Pz derivatives often precipitate faster in non-polar solvents (DCM) compared to the more flexible isobutyl analogs.

  • Recommendation: Use polar aprotic solvents (DMF/DMAc) for 1-tBu-Pz couplings to prevent premature precipitation of the active ester.[1]

Metabolic Stability Profile (Critical for Drug Dev)

The most significant functional difference is metabolic stability.[1] The 1-iBu group contains methylene (


) and methine (

) protons susceptible to Cytochrome P450 (CYP) oxidation.[1] The 1-tBu group acts as a "metabolic blocker."[1]
Mechanistic Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways cluster_0 1-Isobutyl Scaffold (High Liability) cluster_1 1-tert-Butyl Scaffold (High Stability) iBu 1-Isobutyl-Pyrazole CYP CYP450 (Oxidation) iBu->CYP OH_Met Hydroxy-Isobutyl (Polar Metabolite) CYP->OH_Met ω-1 Hydroxylation Dealk N-Dealkylation (Loss of R-group) CYP->Dealk α-Carbon Oxidation tBu 1-tert-Butyl-Pyrazole CYP_Block CYP450 (Blocked) tBu->CYP_Block Steric Shielding Stable Unchanged Parent (High Exposure) CYP_Block->Stable No α-Protons

Caption: Comparative metabolic pathways. The 1-isobutyl group undergoes oxidation at the alpha and beta positions, leading to rapid clearance. The 1-tert-butyl group lacks abstractable alpha-protons, conferring high metabolic stability.

Experimental Protocols

Protocol A: Standardized Amide Coupling (HATU Method)

Applicable to both scaffolds for comparative kinetic benchmarking.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 1-tBu-Pz or 1-iBu-Pz in 5 mL anhydrous DMF.

    • Note: 1-tBu-Pz may require sonication if concentration >0.5 M.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: The solution should turn yellow/orange.[1] If 1-tBu-Pz precipitates, add more DMF.[1]

  • Coupling: Add the amine (1.1 mmol). Stir at RT for 2–4 hours.

  • Monitoring: Monitor via LC-MS.

    • Expectation: 1-iBu-Pz typically reaches >95% conversion in 2 hours. 1-tBu-Pz may require 3–4 hours for bulky amines due to distal steric effects.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 (sat) and Brine. Dry over Na2SO4.

Protocol B: Microsomal Stability Assay (In Vitro)

To validate the metabolic superiority of the t-butyl scaffold.[1]

Reagents:

  • Test Compounds (1 µM final conc.)

  • Human Liver Microsomes (HLM) (0.5 mg/mL)[1]

  • NADPH Regenerating System[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)[1]

Workflow:

  • Pre-incubation: Mix HLM and test compound in buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target: 1-tBu-Pz should show

      
       min.[1] 1-iBu-Pz often shows 
      
      
      
      min.[1]

Decision Logic for Scaffold Selection

Use the following logic flow to select the appropriate scaffold for your drug discovery campaign.

DecisionTree Start Start: Select Scaffold Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is the Target Pocket Sterically Restricted? Q1->Q2 No (In Vitro Tool) Res_tBu Select 1-tert-Butyl (Block Metabolism) Q1->Res_tBu Yes (In Vivo Study) Q2->Res_tBu No (Open Pocket) Res_iBu Select 1-Isobutyl (Flexible/Compact) Q2->Res_iBu Yes (Tight Fit)

Caption: Decision tree for scaffold selection. Prioritize 1-tert-butyl for in vivo applications unless steric clashes within the binding pocket necessitate the smaller isobutyl group.

References

  • National Center for Advancing Translational Sciences (NCATS). tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate. Inxight Drugs.[1][5][] Available at: [Link][1]

  • Fustero, S., et al. (2011).[1] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (Contextual reference for N-substitution regiochemistry).

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Reference for t-butyl vs. isobutyl metabolic blocking).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Isobutyl-1H-pyrazole-4-carboxylic acid

This guide outlines the definitive Standard Operating Procedure (SOP) for the disposal of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , designed for researchers and laboratory safety officers. It prioritizes personnel safet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive Standard Operating Procedure (SOP) for the disposal of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , designed for researchers and laboratory safety officers. It prioritizes personnel safety, regulatory compliance (EPA/RCRA), and environmental stewardship.

CAS Number: 1006494-65-0 (Isomer specific) Molecular Formula: C₈H₁₂N₂O₂ Chemical Family: Heterocyclic Carboxylic Acid / Pyrazole Derivative

Executive Summary & Chemical Profile

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole intermediate used primarily in drug discovery and agrochemical synthesis. As an organic acid containing nitrogen, it requires specific thermal destruction methods to prevent the release of NOx gases or environmental contamination. It is not a P-listed or U-listed acute hazardous waste under RCRA but must be managed as regulated chemical waste due to its potential biological activity and irritant properties.

Physicochemical Data for Disposal Logic
PropertyValue / CharacteristicImpact on Disposal
Physical State Solid (Crystalline Powder)Must be disposed of as solid waste; do not dissolve solely for drain disposal.
Acidity (pKa) ~3.5 – 4.5 (Estimated)Weak acid. Incompatible with strong bases and oxidizers in waste streams.
Solubility Soluble in DMSO, Methanol, EthanolCompatible with non-halogenated organic solvent waste streams.
Hazards (GHS) H315 (Skin), H319 (Eye), H335 (Resp)Requires PPE; dust control is critical during waste transfer.
Combustibility Carbon/Nitrogen backboneSuitable for high-temperature incineration.

Pre-Disposal Handling & Segregation

Before disposal, the compound must be segregated correctly to prevent accidental reactions.

  • Primary Segregation: Store in the Solid Organic Waste stream.

  • Incompatibilities:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction/fire.

    • Strong Bases: (e.g., Sodium Hydroxide) – Will form salts; while not dangerous, it complicates waste profiling.

  • Containerization: Use high-density polyethylene (HDPE) or amber glass containers. Double-bagging in clear polyethylene bags is standard for solid waste accumulation.

Compatibility Matrix
  • Keep With: Other non-halogenated organic solids, pharmaceutical intermediates.

  • Keep Away From: Oxidizing solids, biomedical waste (sharps), and aqueous acidic waste.

Disposal Workflows

A. Solid Waste (Pure Compound or Spilled Powder)

Method: High-Temperature Incineration.

  • Rationale: The pyrazole ring is stable; simple landfilling is not recommended due to potential groundwater leaching. Incineration ensures complete mineralization to CO₂, H₂O, and N₂.

Protocol:

  • Collect the solid material into a wide-mouth HDPE waste jar labeled "Hazardous Waste - Solid Organic."

  • Label clearly with full chemical name (no abbreviations).

  • Transfer to the facility's hazardous waste storage area.

  • Final Destination: Licensed chemical incinerator (cement kiln or rotary kiln).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Method: Fuel Blending / Solvent Incineration.

  • Scenario: The compound is dissolved in solvents like Methanol, DMSO, or Ethyl Acetate.

  • Protocol:

    • Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

    • Pour into the corresponding solvent waste carboy.

    • Do NOT precipitate the solid out of solution; dispose of the entire mixture as solvent waste.

C. Aqueous Waste (Contaminated Buffers)

Method: Aqueous Treatment or Incineration.

  • Protocol:

    • Check pH.[1] If acidic, neutralize to pH 6–9 only if your facility permits drain disposal for this specific organic class (Rare).

    • Best Practice: Collect as "Aqueous Organic Waste" for off-site treatment. Do not pour down the drain unless explicit permission is granted by your EHS officer, as pyrazoles can be persistent in water systems.

Visual Decision Trees

Figure 1: Waste Stream Classification Logic

This diagram illustrates the decision process for categorizing the waste based on its physical state and solvent composition.

WasteDisposal Start 1-Isobutyl-1H-pyrazole-4-carboxylic acid Waste Generated State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid ActionSolid Container: Solid Organic Waste Dest: Incineration Solid->ActionSolid SolventType Solvent Type? Liquid->SolventType Halo Halogenated (e.g., DCM, Chloroform) SolventType->Halo NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventType->NonHalo Aqueous Aqueous (Water/Buffer) SolventType->Aqueous ActionHalo Container: Halo-Solvent Waste Dest: Incineration Halo->ActionHalo ActionNonHalo Container: Non-Halo Solvent Waste Dest: Fuel Blending NonHalo->ActionNonHalo ActionAq Container: Aqueous Organic Waste Dest: Water Treatment Aqueous->ActionAq

Caption: Decision matrix for selecting the correct waste stream based on the physical state and solvent carrier.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Assess Assess Hazard (Dust vs. Solution) Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Mask Assess->PPE Type Spill Type? PPE->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid CleanPowder Sweep gently / Wet wipe (Avoid Dust Generation) Powder->CleanPowder CleanLiquid Absorb with Vermiculite or Chem-Pads Liquid->CleanLiquid Bag Double Bag Waste Label as Hazardous CleanPowder->Bag CleanLiquid->Bag Report Report to EHS Bag->Report

Caption: Step-by-step workflow for safely managing accidental spills in the laboratory.

Regulatory Compliance & Waste Codes

While 1-Isobutyl-1H-pyrazole-4-carboxylic acid is not explicitly listed in 40 CFR 261.33 (P or U lists), the generator is responsible for making a hazardous waste determination.

  • EPA Waste Codes (USA):

    • Unused Pure Substance: Likely Not Regulated as hazardous waste unless it exhibits a characteristic (Ignitability, Corrosivity, Reactivity, Toxicity). It typically does not meet these criteria but should still be incinerated.

    • Solvent Mixtures: If dissolved in Methanol or Acetone, assign D001 (Ignitable). If in Pyridine, assign D038 .

  • European Waste Catalogue (EWC):

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329775513, 1-Isobutyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Isobutyl-1H-pyrazole-4-carboxylic acid

CAS: 825647-87-2 Formula: C₈H₁₂N₂O₂ Molecular Weight: ~168.19 g/mol Physical State: Solid (Powder) Executive Summary & Risk Logic The Core Directive: Safety in the laboratory is not merely about compliance; it is about d...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 825647-87-2 Formula: C₈H₁₂N₂O₂ Molecular Weight: ~168.19 g/mol Physical State: Solid (Powder)

Executive Summary & Risk Logic

The Core Directive: Safety in the laboratory is not merely about compliance; it is about data integrity . Contamination of a sample by a researcher is as detrimental as contamination of a researcher by the sample.

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole intermediate. While specific toxicological data for this exact isomer is limited, structural analogues (pyrazole-4-carboxylic acids) are consistently classified as Skin/Eye Irritants (H315, H319) and Respiratory Irritants (H335) . Furthermore, the isobutyl moiety increases lipophilicity compared to the parent pyrazole, potentially enhancing dermal absorption rates.

Operational Stance: Treat this compound as a Sensitizing Irritant . We apply the "Precautionary Principle": in the absence of LD50 data specific to CAS 825647-87-2, we adopt the handling protocols of the more hazardous parent structure (Pyrazole, CAS 288-13-1) combined with the physical dust hazards of organic acids.

Hierarchy of Controls (Visualized)

The following logic gate dictates your safety setup. You do not rely on PPE alone; PPE is the fail-safe for when Engineering Controls are breached.

SafetyLogic Hazard Hazard Source: 1-Isobutyl-1H-pyrazole-4-carboxylic acid (Fine Dust / Acidic) EngControl Engineering Control: Chemical Fume Hood (Face Velocity: 0.5 m/s) Hazard->EngControl Primary Containment AdminControl Admin Control: SOPs & Restricted Access EngControl->AdminControl Residual Risk PPE PPE (Last Line of Defense): Nitrile Gloves, Goggles, Lab Coat AdminControl->PPE Exposure Mitigation Researcher Researcher Safety PPE->Researcher Protection

Figure 1: The Hierarchy of Controls applied to solid organic intermediates. PPE serves as the final barrier against containment breach.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent two specific failure modes: Transdermal Absorption (via lipophilic isobutyl tail) and Inhalation of Particulates (acidic dust).

Body ZonePPE RequirementTechnical SpecificationRationale (Causality)
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.10mm) Outer: 5-8 mil (extended cuff)The isobutyl group enhances lipid solubility. Double gloving creates a sacrificial layer; if the outer glove is contaminated during weighing, it can be stripped without exposing skin. Latex is not recommended due to poor organic acid resistance.
Eye Protection Chemical Splash Goggles ANSI Z87.1 / EN 166 (Sealed)Safety glasses are insufficient for fine powders. Air currents in fume hoods can aerosolize dust; sealed goggles prevent ocular contact with acidic particulates which cause severe conjunctivitis (H319).
Respiratory N95 / P2 Respirator NIOSH N95 or EN 149 FFP2Mandatory only outside fume hood. Inside a functioning hood, the sash is the primary barrier. If weighing on an open bench (strongly discouraged), a respirator is required to prevent mucous membrane irritation (H335).
Body Lab Coat (Cotton/Poly) Snap closures, High neckSynthetic fibers (100% polyester) can generate static charge, attracting the powder. Cotton blends reduce static, preventing the "jumping powder" phenomenon during weighing.

Operational Workflow: From Storage to Synthesis

This protocol ensures a self-validating safety system. If you cannot perform a step (e.g., the balance is not in a hood), the workflow stops .

Phase A: Weighing & Solubilization (Critical Risk Point)

Hazard: Dust generation is highest here.

  • Static Mitigation: Use an antistatic gun or ionizer bar near the balance. Pyrazole derivatives are often fluffy solids that carry static charge.

  • The "Transfer Rule": Never transfer the solid over an open floor. Use a secondary container (tupperware/tray) to move the vial from storage to the balance.

  • Solvent Selection: Dissolve the solid immediately after weighing.

    • Preferred Solvents: DMSO, Methanol, DMF.

    • Note: Once in solution, the inhalation risk drops, but the skin absorption risk increases (solvents act as carriers).

Phase B: Reaction Setup

Hazard: Thermal runaway or incompatibility.

  • Incompatibility Check: Avoid contact with strong oxidizing agents (e.g., permanganates) and strong bases. The carboxylic acid proton is acidic; reaction with bases will generate heat.

  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon prevents moisture absorption (hygroscopic tendencies of pyrazoles) which ensures stoichiometry accuracy.

Phase C: Waste Disposal

Hazard: Environmental contamination and downstream safety.[1]

  • Classification: "Acidic Organic Waste" (Halogen-free).

  • Protocol:

    • Quench reaction mixture.

    • Adjust pH to neutral (pH 6-8) if disposing in large quantities, or segregate into the dedicated Acidic Organic solvent drum.

    • Do not mix with Cyanides or Sulfides (risk of HCN/H2S evolution in acidic media).

Operational Logic Flow

Workflow Storage Storage (Cool, Dry, Dark) Weighing Weighing Station (Fume Hood + Static Control) Storage->Weighing 2° Containment Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization Minimize Dust Time Reaction Reaction (Inert Atm) Solubilization->Reaction Waste Disposal (Acidic Organic Stream) Reaction->Waste Quench First

Figure 2: Linear workflow designed to minimize the duration of "Open Powder" exposure.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage. These steps are specific to acidic organic solids.

Spill Cleanup (Solid)[2]
  • Do NOT sweep. Sweeping aerosolizes the irritant.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acid locally and traps the dust.

  • Scoop the damp slurry into a hazardous waste bag.

First Aid
  • Ocular Exposure: Flush immediately for 15 minutes .[1][2][3][4][5][6][7] Time this. 15 minutes feels like an eternity, but it is necessary to normalize the pH of the eye.

  • Dermal Exposure: Wash with soap and water.[2][6][7] Do not use alcohol or organic solvents (acetone), as these will drive the isobutyl-pyrazole deeper into the dermal layers.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester (Analogue).[4] Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Pyrazole (Parent Compound).[4] Retrieved from

  • PubChem. (n.d.). Compound Summary: Pyrazole-4-carboxylic acid.[5][8] National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2022). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid (Structural Analogue). Retrieved from

(Note: Direct toxicological data for CAS 825647-87-2 is proprietary or sparse in public datasets. The protocols above are derived from "Read-Across" toxicology using the closest structural analogues listed in References 1, 2, and 4.)

Sources

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